molecular formula C33H38KN3O7S2 B15598282 diSulfo-Cy3 alkyne

diSulfo-Cy3 alkyne

货号: B15598282
分子量: 691.9 g/mol
InChI 键: GEFNWMRIDXQVNK-UHFFFAOYSA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

DiSulfo-Cy3 alkyne is a useful research compound. Its molecular formula is C33H38KN3O7S2 and its molecular weight is 691.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C33H38KN3O7S2

分子量

691.9 g/mol

IUPAC 名称

potassium 3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-2-[3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate

InChI

InChI=1S/C33H39N3O7S2.K/c1-7-19-34-31(37)14-9-8-10-20-36-28-18-16-24(45(41,42)43)22-26(28)33(4,5)30(36)13-11-12-29-32(2,3)25-21-23(44(38,39)40)15-17-27(25)35(29)6;/h1,11-13,15-18,21-22H,8-10,14,19-20H2,2-6H3,(H2-,34,37,38,39,40,41,42,43);/q;+1/p-1

InChI 键

GEFNWMRIDXQVNK-UHFFFAOYSA-M

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to diSulfo-Cy3 Alkyne: Structure, Properties, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of diSulfo-Cy3 alkyne, a water-soluble fluorescent probe widely utilized in biological research. We will delve into its chemical structure, physicochemical properties, and its primary application in the specific labeling of biomolecules through copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a cornerstone of "click chemistry." Detailed experimental protocols for protein and cell labeling are provided, alongside graphical representations of the underlying chemical reaction and experimental workflows.

Chemical Structure and Physicochemical Properties

This compound is a derivative of the cyanine (B1664457) dye Cy3, modified with two sulfonate groups and a terminal alkyne. The sulfonate moieties impart excellent water solubility, making it highly suitable for biological applications in aqueous environments without the need for organic co-solvents.[1][2] The terminal alkyne group allows for its covalent attachment to azide-modified biomolecules via click chemistry.[1]

Below is a representation of the chemical structure of this compound.

Chemical Structure of this compound Caption: Chemical Structure of this compound.

The key physicochemical properties of this compound are summarized in the table below, compiled from various commercial sources. These properties make it a bright and photostable fluorescent reporter in the orange-red region of the spectrum.

PropertyValueReferences
Molecular Formula C₃₃H₃₈N₃NaO₇S₂[3]
Molecular Weight 675.8 g/mol [3]
Excitation Maximum (λ_max) 548 - 555 nm[3][4]
Emission Maximum (λ_em) 566 - 572 nm[4]
Molar Extinction Coefficient (ε) ~150,000 - 162,000 cm⁻¹M⁻¹[3][4]
Fluorescence Quantum Yield (Φ) ~0.15[3]
Solubility Water, DMSO, DMF[3]

Core Application: Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)

The primary utility of this compound lies in its ability to participate in the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction. This highly efficient and specific "click" reaction forms a stable triazole linkage between the alkyne-functionalized dye and an azide-modified biomolecule.[1] This bioorthogonal reaction, meaning it does not interfere with native biological processes, is ideal for the specific labeling of proteins, nucleic acids, and other biomolecules in complex biological samples, including live cells.

Below is a diagram illustrating the fundamental principle of the CuAAC reaction.

CuAAC_Reaction diSulfo_Cy3_Alkyne This compound Labeled_Biomolecule Fluorescently Labeled Biomolecule diSulfo_Cy3_Alkyne->Labeled_Biomolecule Azide_Biomolecule Azide-Modified Biomolecule Azide_Biomolecule->Labeled_Biomolecule Catalyst Cu(I) Catalyst Catalyst->Labeled_Biomolecule +

Caption: Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) Reaction.

Experimental Protocols

The following are generalized protocols for the labeling of proteins and cells using this compound. It is important to note that optimal conditions may vary depending on the specific biomolecule and experimental setup.

Labeling of Azide-Modified Proteins

This protocol outlines the steps for labeling a protein that has been modified to contain an azide (B81097) group.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Reducing agent (e.g., Sodium Ascorbate (B8700270), THPTA)

  • DMSO or water for stock solutions

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in water or DMSO.

    • Prepare a 50 mM stock solution of sodium ascorbate in water. This solution should be prepared fresh.

    • Prepare a 20 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of THPTA ligand in water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-modified protein (typically at a concentration of 1-5 mg/mL) with a reaction buffer (e.g., PBS).

    • Add the this compound stock solution to the protein solution. A 3-10 fold molar excess of the dye over the protein is a common starting point.

    • Add the THPTA ligand solution to a final concentration of 1-5 mM.

    • Add the CuSO₄ solution to a final concentration of 1 mM.

  • Initiate the Reaction:

    • Add the freshly prepared sodium ascorbate solution to a final concentration of 5 mM to initiate the click reaction.

    • Gently mix the reaction components and incubate at room temperature for 1-2 hours, protected from light.

  • Purification:

    • Remove the unreacted dye and other small molecules by passing the reaction mixture through a size-exclusion chromatography column appropriate for the size of the target protein.

    • Collect the fractions containing the labeled protein.

  • Characterization:

    • Confirm successful labeling by measuring the absorbance of the purified protein solution at 280 nm (for protein concentration) and at the excitation maximum of Cy3 (~550 nm).

    • The degree of labeling can be calculated using the molar extinction coefficients of the protein and the dye.

Imaging of Azide-Labeled Proteins in Fixed Cells

This protocol describes the labeling and imaging of azide-containing proteins in cultured cells. This is often achieved by metabolically incorporating an azide-bearing amino acid analog.

Materials:

  • Cells grown on coverslips

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Wash buffer (PBS)

  • Click-iT® reaction cocktail components (or individual reagents: this compound, CuSO₄, reducing agent, reaction buffer)

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Labeling:

    • Culture cells of interest on coverslips.

    • Metabolically label the cells by incubating them with an azide-modified amino acid analog (e.g., L-azidohomoalanine) in the culture medium for a desired period.

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.

    • Wash the cells three times with PBS.

  • Click Reaction:

    • Prepare the click reaction cocktail according to the manufacturer's instructions or by combining the reaction buffer, CuSO₄, this compound, and a reducing agent.

    • Remove the wash buffer from the cells and add the click reaction cocktail.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Counterstaining:

    • Wash the cells three times with PBS.

    • If desired, counterstain the nuclei with a suitable dye like DAPI for 5-10 minutes.

    • Wash the cells again with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Image the cells using a fluorescence microscope equipped with appropriate filter sets for Cy3 and the nuclear counterstain.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for labeling and imaging an azide-modified protein of interest in mammalian cells using this compound.

Experimental_Workflow cluster_cell_culture Cell Culture & Metabolic Labeling cluster_sample_prep Sample Preparation cluster_click_reaction Click Chemistry Labeling cluster_imaging Imaging start Seed cells on coverslips metabolic_labeling Incubate with azide-modified amino acid analog start->metabolic_labeling fixation Fix cells with paraformaldehyde metabolic_labeling->fixation permeabilization Permeabilize cells with Triton X-100 fixation->permeabilization prepare_cocktail Prepare CuAAC reaction cocktail with This compound permeabilization->prepare_cocktail incubation Incubate cells with reaction cocktail prepare_cocktail->incubation washing Wash cells incubation->washing counterstain Counterstain nuclei (e.g., DAPI) washing->counterstain mount Mount coverslips counterstain->mount acquire_images Acquire images with fluorescence microscope mount->acquire_images

Caption: Experimental workflow for cellular imaging with this compound.

Conclusion

This compound is a versatile and robust fluorescent probe for the specific labeling of biomolecules in a variety of research applications. Its excellent water solubility, bright fluorescence, and ability to participate in the highly specific copper-catalyzed click chemistry reaction make it an invaluable tool for researchers in cell biology, proteomics, and drug development. The protocols and information provided in this guide serve as a foundation for the successful implementation of this compound in your research endeavors.

References

Unveiling diSulfo-Cy3 Alkyne: A Technical Guide to Advanced Fluorescent Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of molecular biology and drug development, the precise visualization and tracking of biomolecules are paramount. Fluorescent labeling has emerged as an indispensable tool, and among the vast arsenal (B13267) of available fluorophores, diSulfo-Cy3 alkyne stands out for its exceptional properties and versatility. This technical guide provides an in-depth exploration of this compound, its core applications, detailed experimental protocols, and the underlying chemical principles that make it a powerful reagent for researchers.

This compound is a water-soluble fluorescent dye belonging to the cyanine (B1664457) family.[1] Its key feature is a terminal alkyne group, which enables it to participate in a highly efficient and specific chemical reaction known as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[2][3] This reaction allows for the covalent attachment of the bright, photostable Cy3 fluorophore to biomolecules that have been modified to contain an azide (B81097) group.[4] The "diSulfo" modification refers to the presence of two sulfonate groups, which impart excellent water solubility, a critical feature for biological applications as it prevents aggregation and reduces non-specific binding in aqueous environments.[5]

Core Applications

The primary utility of this compound lies in its ability to fluorescently label a wide array of azide-modified biomolecules. This enables researchers to:

  • Visualize and Track Proteins: By metabolically incorporating azide-containing unnatural amino acids into proteins, researchers can specifically tag and visualize newly synthesized proteins, track their localization within cells, and study their dynamics.

  • Label Nucleic Acids: Azide-modified nucleosides can be incorporated into DNA or RNA through enzymatic or chemical synthesis. Subsequent labeling with this compound allows for the visualization of nucleic acids in applications such as fluorescence in situ hybridization (FISH) and cell proliferation assays.

  • Image Glycans: Metabolic labeling with azide-functionalized sugars enables the visualization of glycosylation patterns on cell surfaces and proteins, providing insights into cellular communication and disease states.

  • High-Content Screening and Flow Cytometry: The bright and stable fluorescence of Cy3 makes it an ideal reporter for high-throughput screening assays and for labeling cell populations for analysis by flow cytometry.[6]

Physicochemical Properties

The performance of a fluorophore is defined by its photophysical properties. While values can vary slightly between suppliers, the key characteristics of this compound are summarized below.

PropertyTypical Value(s)Reference(s)
Excitation Maximum (λex)548 - 555 nm[3][7]
Emission Maximum (λem)566 - 572 nm[3][7][8]
Molar Extinction Coefficient150,000 - 162,000 M⁻¹cm⁻¹[3][7]
Fluorescence Quantum Yield~0.1 - 0.15[7]
SolubilityWater, DMSO, DMF[3][7]
pH SensitivityRelatively insensitive in the pH range of 4-10[3]

Experimental Principles and Workflows

The central mechanism enabling the use of this compound is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is highly specific, forming a stable triazole linkage between the alkyne on the dye and the azide on the target biomolecule.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System Azide-Biomolecule Azide-Modified Biomolecule Product Fluorescently Labeled Biomolecule Azide-Biomolecule->Product diSulfoCy3_Alkyne diSulfo-Cy3 Alkyne diSulfoCy3_Alkyne->Product Copper Copper(II) Source (e.g., CuSO₄) CopperI Copper(I) Catalyst Copper->CopperI Reduction Reducing_Agent Reducing Agent (e.g., Sodium Ascorbate) Ligand Ligand (optional) (e.g., TBTA, THPTA) CopperI->Product Catalysis

Figure 1: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

A typical experimental workflow for labeling azide-modified proteins is depicted below. This process begins with the introduction of an azide-bearing amino acid into the cellular proteome through metabolic labeling.

Protein_Labeling_Workflow Metabolic_Labeling 1. Metabolic Labeling: Introduce azide-containing amino acid to cell culture. Cell_Lysis 2. Cell Lysis & Protein Extraction Metabolic_Labeling->Cell_Lysis Click_Reaction 3. Click Reaction: Incubate protein lysate with This compound, copper catalyst, and reducing agent. Cell_Lysis->Click_Reaction Purification 4. Purification: Remove excess dye and reagents (e.g., gel filtration, precipitation). Click_Reaction->Purification Analysis 5. Downstream Analysis: (e.g., SDS-PAGE, Western Blot, Mass Spectrometry, Microscopy) Purification->Analysis

Figure 2: General workflow for labeling azide-modified proteins with this compound.

Detailed Experimental Protocols

The following are generalized protocols that should be optimized for specific applications.

Protocol 1: Labeling of Azide-Modified Proteins in Solution

This protocol is suitable for labeling purified proteins or protein lysates containing azide-modified proteins.

Materials:

  • Azide-modified protein sample in a buffer free of azides and reducing agents (e.g., DTT, BME).

  • This compound

  • Click Reaction Buffer: 100 mM phosphate (B84403) buffer, pH 7.4

  • Copper(II) Sulfate (CuSO₄) Stock Solution: 50 mM in deionized water

  • Reducing Agent Stock Solution: 500 mM Sodium Ascorbate in deionized water (prepare fresh)

  • (Optional) Ligand Stock Solution: 50 mM TBTA or THPTA in DMSO

  • Purification column (e.g., desalting column) or acetone (B3395972) for precipitation.

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following in order:

    • Azide-modified protein (to a final concentration of 1-10 µM)

    • Click Reaction Buffer

    • This compound (to a final concentration of 10-100 µM; 10-fold molar excess over the protein)

    • (Optional) Ligand (to a final concentration of 100-500 µM)

  • Initiate the Reaction:

    • Add CuSO₄ stock solution to a final concentration of 50-100 µM.

    • Vortex briefly.

    • Add Sodium Ascorbate stock solution to a final concentration of 2.5-5 mM.

    • Vortex the reaction mixture thoroughly.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours, protected from light. For sensitive proteins, the reaction can be performed at 4°C for 4-16 hours.

  • Purification:

    • Gel Filtration: Pass the reaction mixture through a desalting column equilibrated with the desired storage buffer to separate the labeled protein from excess reagents.

    • Acetone Precipitation: Add at least 4 volumes of cold acetone to the reaction mixture. Incubate at -20°C for 30 minutes. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the protein. Remove the supernatant and wash the pellet with cold acetone.

  • Resuspend and Store: Resuspend the purified, labeled protein in a suitable buffer. Store at 4°C or -20°C, protected from light.

Protocol 2: Labeling of Azide-Modified Glycans on Live Cells

This protocol describes the labeling of cell surface glycans following metabolic incorporation of an azide-containing sugar.

Materials:

  • Cells cultured with an azide-containing sugar (e.g., Ac₄ManNAz) for 24-72 hours.

  • Phosphate-Buffered Saline (PBS)

  • This compound

  • Copper(II) Sulfate (CuSO₄) Stock Solution: 50 mM in deionized water

  • Reducing Agent Stock Solution: 500 mM Sodium Ascorbate in deionized water (prepare fresh)

  • Ligand Stock Solution: 50 mM THPTA in deionized water (recommended for live-cell labeling to reduce toxicity)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

Procedure:

  • Cell Preparation:

    • Gently wash the cells twice with cold PBS to remove media components.

  • Prepare the Labeling Solution (prepare immediately before use):

    • In PBS, prepare a solution containing:

      • 10-50 µM this compound

      • 100-250 µM THPTA

      • 50-100 µM CuSO₄

      • 2.5-5 mM Sodium Ascorbate

    • Add the components in the order listed, mixing gently after each addition.

  • Labeling:

    • Add the labeling solution to the cells and incubate for 5-30 minutes at room temperature, protected from light.

  • Wash:

    • Gently remove the labeling solution and wash the cells three times with cold PBS.

  • Fixation and Permeabilization (Optional):

    • If intracellular targets are to be stained, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash twice with PBS.

    • Permeabilize with a suitable buffer (e.g., 0.1% Triton X-100 in PBS) for 10 minutes.

  • Imaging:

    • Counterstain the nuclei with DAPI, if desired.

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Image the cells using a fluorescence microscope with appropriate filter sets for Cy3 and DAPI.

Conclusion

This compound is a robust and versatile tool for the fluorescent labeling of biomolecules in a wide range of applications. Its excellent water solubility, bright fluorescence, and ability to participate in the highly specific and efficient copper-catalyzed click chemistry reaction make it an invaluable reagent for researchers in cell biology, proteomics, genomics, and drug discovery. By understanding the principles of its application and following optimized protocols, scientists can effectively harness the power of this compound to illuminate the intricate workings of biological systems.

References

diSulfo-Cy3 Alkyne: A Technical Guide to its Spectral Properties and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral properties, applications, and experimental protocols for diSulfo-Cy3 alkyne, a fluorescent probe widely utilized in biological and chemical research. This document is intended to serve as a core resource for professionals in life sciences and drug development who employ fluorescence-based detection methods.

Core Properties of this compound

This compound is a water-soluble, bright, and photostable orange-fluorescent dye.[1][2][3] Its key features include high water solubility due to the presence of two sulfonate groups, which allows for its use in aqueous environments without the need for organic co-solvents.[2][4][5] The alkyne group enables the dye to be covalently attached to azide-modified biomolecules through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.[1][5][6] This reaction is highly specific and efficient, forming a stable triazole linkage.[1][6] The fluorescence of diSulfo-Cy3 is largely insensitive to pH in the range of 4 to 10.[1]

Spectral and Physical Properties

The spectral characteristics of this compound make it compatible with a wide range of fluorescence instrumentation, including microscopes, imagers, and flow cytometers.[5][7] It can be effectively excited by laser lines at 532 nm or 555 nm and its emission can be visualized using TRITC (tetramethylrhodamine) filter sets.[1] The quantitative spectral and physical properties are summarized in the table below.

PropertyValueReferences
Excitation Maximum (λex) 548 - 555 nm[1][7][8][9]
Emission Maximum (λem) 563 - 572 nm[1][7][8][9]
Molar Extinction Coefficient (ε) 150,000 - 162,000 M⁻¹cm⁻¹[1][7][8][9]
Quantum Yield (QY) 0.1 - 0.15[7][8]
Molecular Weight ~675.79 - 761.93 g/mol (salt form dependent)[1][7][8][9]
Solubility Good solubility in water, DMSO, and DMF[1][7][8][9]
Storage Conditions Store at -20°C in the dark, desiccated.[7][9][10]

Key Application: Copper-Catalyzed Click Chemistry (CuAAC)

The most prominent application of this compound is the fluorescent labeling of azide-modified biomolecules via CuAAC, a type of click chemistry.[6][11] This bioorthogonal reaction is highly selective, meaning the azide (B81097) and alkyne groups react specifically with each other without interfering with other functional groups found in biological systems.[11][12] This allows for the precise labeling of proteins, peptides, nucleic acids, and other molecules in complex biological samples.[5][10][13]

Experimental Workflow: General Protocol for CuAAC Labeling

The following diagram outlines the general workflow for labeling an azide-modified biomolecule with this compound using a copper-catalyzed click reaction.

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Click Reaction cluster_purification Purification and Analysis Azide_Biomolecule Azide-Modified Biomolecule Reaction_Mix Combine Reagents in Buffer Azide_Biomolecule->Reaction_Mix diSulfo_Cy3_Alkyne This compound diSulfo_Cy3_Alkyne->Reaction_Mix Copper_Catalyst Copper(II) Source (e.g., CuSO4) Copper_Catalyst->Reaction_Mix Reducing_Agent Reducing Agent (e.g., Ascorbic Acid) Reducing_Agent->Reaction_Mix Ligand Copper Ligand (e.g., TBTA) Ligand->Reaction_Mix Incubation Incubate at Room Temperature Reaction_Mix->Incubation Initiates Reaction Purification Purify Labeled Biomolecule Incubation->Purification Reaction Complete Analysis Analyze Labeling Efficiency Purification->Analysis Purified Product

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow.
Detailed Experimental Protocol: Labeling of Azide-Modified Proteins

This protocol provides a general guideline for the fluorescent labeling of a protein containing an azide modification with this compound. Optimization may be required for specific proteins and applications.

Materials:

  • Azide-modified protein

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other copper ligand

  • Phosphate-buffered saline (PBS) or other suitable buffer (pH 7.0-7.5)

  • DMSO for stock solutions

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound in DMSO to a concentration of 10 mM.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 500 mM stock solution of sodium ascorbate in water. This solution should be made fresh.

    • Prepare a 10 mM stock solution of TBTA in DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-modified protein to a final concentration of 1-10 mg/mL in PBS.

    • Add this compound from the stock solution to a final concentration that is a 5-20 fold molar excess over the protein.

    • Premix the CuSO₄ and TBTA solutions at a 1:1 molar ratio. Add this complex to the reaction mixture to a final copper concentration of 0.5-1 mM. The ligand prevents copper precipitation and protects the protein from damage.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM. This reduces Cu(II) to the active Cu(I) catalyst.

  • Incubation:

    • Gently mix the reaction components and incubate at room temperature for 1-4 hours, protected from light. Longer incubation times may be necessary for less reactive substrates.

  • Purification:

    • Remove the unreacted dye and other small molecules by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with the desired storage buffer (e.g., PBS).

  • Analysis:

    • Determine the degree of labeling by measuring the absorbance of the purified protein solution at 280 nm (for protein concentration) and ~550 nm (for diSulfo-Cy3 concentration).

Logical Relationship of Click Chemistry Components

The success of the CuAAC reaction relies on the interplay of several key components. The following diagram illustrates the logical relationship between these components.

Click_Chemistry_Logic cluster_reactants Core Reactants cluster_catalyst Catalytic System Azide Azide-Modified Biomolecule Product Fluorescently Labeled Biomolecule Azide->Product Alkyne diSulfo-Cy3 Alkyne Alkyne->Product Copper_II Copper(II) (e.g., CuSO4) Copper_I Copper(I) (Active Catalyst) Reducing_Agent Reducing Agent (e.g., Ascorbate) Reducing_Agent->Copper_I Reduces Copper_I->Product Catalyzes Ligand Ligand (e.g., TBTA) Ligand->Copper_I Stabilizes

Logical relationship of components in the CuAAC reaction.

This guide provides foundational knowledge for the effective use of this compound in research and development. For specific applications, further optimization of the provided protocols is recommended to achieve the best results.

References

A Technical Guide to diSulfo-Cy3 Alkyne: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the spectral properties, applications, and experimental use of diSulfo-Cy3 alkyne, a fluorescent probe widely utilized in biological research. This document is intended for researchers, scientists, and drug development professionals who employ fluorescence-based detection methods.

Core Properties of this compound

This compound is a water-soluble, bright orange-fluorescent dye equipped with an alkyne group.[1][2] This functional group allows for its covalent attachment to azide-modified biomolecules via a copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC), commonly known as "click chemistry".[1][2] The disulfonate groups enhance its hydrophilicity, making it suitable for labeling reactions in aqueous environments without the need for organic co-solvents.[3] Its fluorescence is pH-insensitive between pH 4 and 10, ensuring stable emission in a variety of experimental conditions.[1]

Spectral Properties

The absorbance and emission spectra of this compound are critical parameters for its effective use in fluorescence microscopy and other detection methods. While slight variations exist between suppliers, the key spectral characteristics are summarized in the table below.

PropertyValueReference
Excitation Maximum (λabs) 548 - 555 nm[1][4]
Emission Maximum (λem) 563 - 572 nm[1][4]
Molar Extinction Coefficient (ε) 150,000 - 162,000 M-1cm-1[1][4]
Quantum Yield (Φ) 0.1 - 0.15[4][5]

These properties make this compound compatible with standard TRITC (tetramethylrhodamine) filter sets and excitation sources such as the 532 nm or 555 nm laser lines.[1]

Experimental Applications and Protocols

This compound is a versatile tool for the fluorescent labeling of a wide range of biomolecules, including proteins, nucleic acids, and glycans. Its primary application lies in its ability to react with azide-modified targets.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient and specific reaction for labeling azide-modified biomolecules. The reaction is catalyzed by copper(I) ions, which are typically generated in situ from copper(II) sulfate (B86663) (CuSO₄) and a reducing agent like sodium ascorbate (B8700270).

Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

CuAAC_Workflow cluster_prep 1. Sample Preparation cluster_reagents 2. Reagent Preparation cluster_reaction 3. Click Reaction cluster_analysis 4. Analysis azide_biomolecule Azide-Modified Biomolecule reaction_mix Combine Reagents & Incubate azide_biomolecule->reaction_mix dye This compound dye->reaction_mix copper CuSO4 copper->reaction_mix ascorbate Sodium Ascorbate ascorbate->reaction_mix ligand Ligand (e.g., THPTA) ligand->reaction_mix purification Purification reaction_mix->purification detection Fluorescence Detection purification->detection

Caption: General workflow for labeling azide-modified biomolecules using CuAAC.

Detailed Protocol for Protein Labeling via CuAAC:

This protocol is a general guideline and may require optimization for specific proteins.

  • Protein Preparation:

    • Ensure the azide-modified protein is in a buffer free of primary amines (e.g., Tris) and reducing agents (e.g., DTT), as these can interfere with the reaction. A suitable buffer is 100 mM sodium phosphate, pH 7.4.

    • The protein concentration should ideally be 1-10 mg/mL.

  • Reagent Preparation:

    • This compound Stock Solution: Prepare a 10 mM stock solution in water or a compatible buffer.

    • Copper(II) Sulfate (CuSO₄) Stock Solution: Prepare a 20 mM stock solution in deionized water.

    • Ligand Stock Solution (e.g., THPTA): Prepare a 100 mM stock solution of a copper-chelating ligand like THPTA in deionized water. The ligand helps to stabilize the Cu(I) ion and improve reaction efficiency.[6]

    • Sodium Ascorbate Stock Solution: Prepare a fresh 300 mM stock solution in deionized water immediately before use.

  • Labeling Reaction:

    • In a microcentrifuge tube, combine the following in order:

      • Azide-modified protein solution.

      • This compound (typically 2-10 molar excess over the protein).

      • THPTA ligand (to a final concentration of 5 mM).

      • CuSO₄ (to a final concentration of 1 mM).

    • Vortex briefly to mix.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 15 mM.

    • Vortex briefly and incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Purification:

    • Remove excess dye and other reaction components using a desalting column, spin column, or dialysis.

  • Analysis:

    • Confirm labeling by measuring the absorbance at 280 nm (for protein) and ~550 nm (for diSulfo-Cy3). The degree of labeling can be calculated from these values and the respective extinction coefficients.

    • Visualize the labeled protein by SDS-PAGE followed by fluorescence imaging.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications where the cytotoxicity of copper is a concern, such as live-cell imaging, SPAAC is the preferred method. This reaction utilizes a strained cyclooctyne, such as a dibenzocyclooctyne (DBCO), which reacts with azides without the need for a catalyst.[7][8] While this compound itself is not a strained alkyne, it is used to detect azide-modified molecules that have been first labeled with a strained alkyne-containing reporter. A more direct approach for copper-free labeling involves using a diSulfo-Cy3 derivative that is already conjugated to a strained alkyne (e.g., diSulfo-Cy3-DBCO).

Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):

SPAAC_Workflow cluster_prep 1. Sample Preparation cluster_reagents 2. Reagent Preparation cluster_reaction 3. Copper-Free Click Reaction cluster_analysis 4. Analysis azide_biomolecule Azide-Modified Biomolecule/Cell reaction_mix Combine Reagents & Incubate azide_biomolecule->reaction_mix strained_alkyne_dye Strained Alkyne- Fluorophore (e.g., Cy3-DBCO) strained_alkyne_dye->reaction_mix washing Washing reaction_mix->washing imaging Fluorescence Imaging washing->imaging

Caption: General workflow for copper-free labeling using SPAAC.

Application in Signaling Pathway Visualization

A powerful application of click chemistry with fluorescent probes like this compound is the visualization of metabolic pathways and post-translational modifications. For instance, cells can be metabolically labeled by feeding them with an azide-modified precursor, which is then incorporated into newly synthesized biomolecules. These azide-tagged molecules can then be visualized using a fluorescent alkyne probe.

Visualizing Glycosylation via Metabolic Labeling

Glycosylation is a critical post-translational modification involved in numerous signaling pathways. By using an azide-modified sugar, such as an azido-N-acetylgalactosamine (GalNAz) analog, newly synthesized glycoproteins can be tagged with azides. Subsequent reaction with this compound allows for the fluorescent detection of these glycoproteins.

Signaling Pathway Visualization through Metabolic Labeling:

Metabolic_Labeling_Pathway cluster_cell Cellular Environment cluster_uptake 1. Metabolic Incorporation cluster_pathway 2. Glycosylation Pathway cluster_detection 3. Fluorescent Labeling cluster_analysis 4. Downstream Analysis azido_sugar Azido-Sugar (e.g., Ac4GalNAz) cell_membrane Cell Membrane azido_sugar->cell_membrane Uptake glycoprotein Nascent Glycoprotein azido_glycoprotein Azide-Tagged Glycoprotein glycoprotein->azido_glycoprotein Incorporation of Azido-Sugar labeled_glycoprotein Fluorescently Labeled Glycoprotein azido_glycoprotein->labeled_glycoprotein Click Reaction cy3_alkyne diSulfo-Cy3 Alkyne cy3_alkyne->labeled_glycoprotein microscopy Fluorescence Microscopy

Caption: Visualization of glycosylated proteins using metabolic labeling and click chemistry.

This approach enables the study of dynamic changes in glycosylation in response to various stimuli, providing valuable insights into cellular signaling events. Similar strategies can be applied to label other classes of biomolecules, such as newly synthesized proteins or nucleic acids, by using appropriate azide-modified metabolic precursors.

References

diSulfo-Cy3 Alkyne: A Technical Guide to its Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of diSulfo-Cy3 alkyne, a water-soluble fluorescent dye widely utilized in biological research. This document details its core photophysical properties, provides experimental protocols for its characterization and application, and illustrates a common experimental workflow.

Core Properties of this compound

This compound is a bright, orange-fluorescent dye belonging to the cyanine (B1664457) family. The presence of two sulfonate groups significantly enhances its water solubility, making it an ideal reagent for labeling biomolecules in aqueous environments without the need for organic co-solvents.[1][2] Its alkyne group allows for covalent attachment to azide-modified molecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry". This bioorthogonal reaction is highly specific and efficient, enabling the precise labeling of proteins, nucleic acids, and other biomolecules.[3][4]

The photophysical properties of this compound are summarized in the table below. It is important to note that slight variations in these values may be observed between different suppliers.

PropertyValueSource(s)
Molar Extinction Coefficient (ε) 150,000 - 162,000 M⁻¹cm⁻¹[2][5][6]
Excitation Maximum (λex) 548 - 555 nm[2][5][6]
Emission Maximum (λem) 563 - 572 nm[2][5][6]
Molecular Weight 675.79 - 761.92 g/mol [5][6][7]
CAS Number 2055138-88-8[3][5]
Quantum Yield (Φ) ~0.1 - 0.15[2][5]
Solubility Water, DMSO, DMF[5][6]

Experimental Protocols

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is an intrinsic property of a substance that quantifies how strongly it absorbs light at a particular wavelength. It is a critical parameter for accurately determining the concentration of the dye and the degree of labeling of a biomolecule. The Beer-Lambert law is the fundamental principle used for this determination.

Materials:

  • This compound

  • High-purity solvent (e.g., phosphate-buffered saline (PBS) for water-soluble dyes)

  • Spectrophotometer

  • Calibrated quartz cuvettes (1 cm path length)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a precise volume of the chosen solvent to create a concentrated stock solution. Due to the small quantities, it is advisable to prepare a stock solution in the millimolar (mM) range.

  • Prepare a Series of Dilutions: Perform a series of accurate serial dilutions of the stock solution to obtain several solutions with concentrations in the micromolar (µM) range.

  • Measure Absorbance: Using a spectrophotometer, measure the absorbance of each dilution at the absorption maximum (λmax) of this compound (~550 nm). Use the same solvent as a blank reference.

  • Plot a Calibration Curve: Plot the measured absorbance values on the y-axis against the corresponding molar concentrations on the x-axis.

  • Calculate the Extinction Coefficient: The data should yield a linear plot that passes through the origin. According to the Beer-Lambert law (A = εcl), the slope of this line is equal to the molar extinction coefficient (ε) when the path length (l) is 1 cm.

Labeling of an Azide-Modified Protein with this compound via Copper-Catalyzed Click Chemistry (CuAAC)

This protocol describes a general procedure for the covalent labeling of a protein containing an azide (B81097) functional group with this compound.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO4)

  • Reducing agent (e.g., Sodium Ascorbate)

  • Copper chelating ligand (e.g., THPTA)

  • Degassing equipment (optional, but recommended)

  • Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

  • Prepare Reagents:

    • Dissolve the azide-modified protein in a reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4).

    • Prepare a stock solution of this compound (e.g., 10 mM in water or DMSO).

    • Prepare stock solutions of CuSO4 (e.g., 50 mM in water), sodium ascorbate (B8700270) (e.g., 1 M in water, freshly prepared), and the copper ligand (e.g., 50 mM in water).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-modified protein with a molar excess of this compound. The optimal molar ratio will need to be determined empirically but a 5- to 20-fold molar excess of the dye is a common starting point.

    • Add the copper ligand to the reaction mixture.

    • Add CuSO4 to the mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate. The final concentrations typically range from 1-5 mM for the protein, with corresponding molar excesses of the other reagents.

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the copper(I) catalyst.

  • Purification: Remove the unreacted dye and other small molecules from the labeled protein. This is commonly achieved using size-exclusion chromatography (e.g., a desalting column) or extensive dialysis against a suitable buffer.

  • Characterization: Confirm the successful labeling of the protein. This can be done by:

    • UV-Vis Spectroscopy: Measure the absorbance at 280 nm (for the protein) and at the λmax of the dye (~550 nm) to determine the degree of labeling.

    • SDS-PAGE: Analyze the labeled protein by SDS-PAGE and visualize the fluorescently labeled protein using a gel imager.

    • Mass Spectrometry: Determine the exact mass of the labeled protein to confirm the number of dye molecules attached.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the copper-catalyzed click chemistry labeling of a protein with this compound, followed by purification and characterization.

experimental_workflow cluster_preparation 1. Reagent Preparation cluster_reaction 2. Click Reaction cluster_purification 3. Purification cluster_characterization 4. Characterization Azide-Protein Azide-Modified Protein Reaction_Mix Reaction Mixture Azide-Protein->Reaction_Mix Cy3-Alkyne diSulfo-Cy3 Alkyne Cy3-Alkyne->Reaction_Mix Catalyst_Components CuSO4 + Ligand + Na-Ascorbate Catalyst_Components->Reaction_Mix Purification Size-Exclusion Chromatography Reaction_Mix->Purification Characterization UV-Vis, SDS-PAGE, Mass Spectrometry Purification->Characterization

Workflow for Protein Labeling with this compound.

References

diSulfo-Cy3 Alkyne: A Comprehensive Technical Guide to its Photophysical Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the photophysical properties, specifically the quantum yield, of diSulfo-Cy3 alkyne. It details the experimental protocols for its determination and illustrates its primary application in bioconjugation through "click chemistry."

Core Photophysical Properties of this compound

This compound is a water-soluble, bright, and photostable fluorescent dye belonging to the cyanine (B1664457) family. The alkyne functional group allows for its covalent attachment to azide-modified biomolecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. Its two sulfonate groups enhance its hydrophilicity, making it particularly suitable for biological applications in aqueous environments.

The fluorescence quantum yield (Φ) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to photons absorbed. The quantum yield of cyanine dyes can be influenced by their local environment, including the solvent and any conjugated biomolecules. Below is a summary of the reported photophysical properties for this compound and related compounds.

Compound NameExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)Source
diSulfo-CYanine3 – Alkyne, Na salt548567162,0000.15[1]
sulfo-Cyanine3 alkyne548563162,0000.1[]
Sulfo-Cy3 Alkyne555572150,000Not Specified[3]
Cy3 alkyne (non-sulfonated)555570150,0000.31[4]
Cy3 attached to single-stranded DNANot SpecifiedNot SpecifiedNot Specified~0.24[5]

Experimental Protocol: Determination of Relative Fluorescence Quantum Yield

The relative method is a widely used technique to determine the fluorescence quantum yield of a sample by comparing its fluorescence intensity to that of a standard with a known quantum yield.[6][7] Rhodamine B is a commonly used standard for the spectral region of Cy3.[8]

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • This compound

  • Quantum yield standard (e.g., Rhodamine B in ethanol (B145695), Φ = 0.31 in water[9])

  • Solvent (e.g., phosphate-buffered saline (PBS) for this compound, ethanol for Rhodamine B)

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a series of dilutions for both the this compound (test) and Rhodamine B (standard) solutions. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer. The excitation wavelength should be the same for both the test and standard samples.

  • Record the fluorescence emission spectra of each solution using a spectrofluorometer. The excitation wavelength must be the same as that used for the absorbance measurements.

  • Integrate the area under the emission spectra for both the test and standard solutions.

  • Calculate the quantum yield of the this compound using the following equation:

    Φtest = Φstd * (Itest / Istd) * (Astd / Atest) * (ηtest² / ηstd²)

    Where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • η is the refractive index of the solvent

    • The subscripts "test" and "std" refer to the this compound and the standard, respectively.

Application: Biomolecule Labeling via Click Chemistry

This compound is primarily used for the fluorescent labeling of biomolecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific click chemistry reaction.[1][10][11] This reaction forms a stable triazole linkage between the alkyne-containing dye and an azide-modified biomolecule, such as a protein, nucleic acid, or small molecule.

Experimental Workflow for Click Chemistry Labeling

The following diagram illustrates a typical workflow for labeling an azide-modified biomolecule with this compound.

G cluster_prep Reagent Preparation cluster_reaction Click Reaction cluster_purification Purification cluster_analysis Analysis azide_biomolecule Azide-Modified Biomolecule reaction_mix Reaction Mixture (Aqueous Buffer) azide_biomolecule->reaction_mix cy3_alkyne diSulfo-Cy3 Alkyne cy3_alkyne->reaction_mix copper_catalyst Copper(II) Sulfate (B86663) + Reducing Agent (e.g., Sodium Ascorbate) copper_catalyst->reaction_mix ligand Ligand (e.g., TBTA) ligand->reaction_mix purification Purification (e.g., Size Exclusion Chromatography) reaction_mix->purification analysis Analysis (e.g., SDS-PAGE, Spectroscopy) purification->analysis

A typical workflow for labeling biomolecules using click chemistry.

Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction proceeds through a catalytic cycle involving a copper(I) species. The copper(I) catalyst, often generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate, forms a copper acetylide intermediate with the terminal alkyne of the diSulfo-Cy3 dye. This intermediate then reacts with the azide-modified biomolecule to form a six-membered cupracycloalkene, which subsequently rearranges and, upon protonation, yields the stable 1,4-disubstituted triazole product, regenerating the copper(I) catalyst for the next cycle.[][4][10]

G CuI Cu(I) Cu_Acetylide Copper Acetylide Intermediate CuI->Cu_Acetylide Alkyne diSulfo-Cy3-Alkyne Alkyne->Cu_Acetylide + Cu(I) Azide Azide-Biomolecule Triazole_Product Labeled Biomolecule (Triazole Linkage) Azide->Triazole_Product Cu_Acetylide->Triazole_Product + Azide-Biomolecule Triazole_Product->CuI Releases Cu(I)

The catalytic cycle of the CuAAC click chemistry reaction.

Conclusion

This compound is a valuable tool for researchers in various fields, offering a bright and water-soluble fluorescent probe that can be readily conjugated to a wide range of biomolecules. Understanding its photophysical properties, particularly its quantum yield, is crucial for its effective application in fluorescence-based assays. The robust and efficient nature of click chemistry provides a reliable method for the site-specific labeling of biomolecules, enabling advanced studies in cellular imaging, proteomics, and drug development.

References

A Technical Guide to the Aqueous Solubility of diSulfo-Cy3 Alkyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of diSulfo-Cy3 alkyne in aqueous buffers. Designed for professionals in research and drug development, this document consolidates available data, outlines experimental protocols for solubility determination, and illustrates the key factors influencing the dissolution of this fluorescent probe.

Introduction to this compound

This compound is a bright, orange-fluorescent dye widely utilized in bioconjugation and cellular imaging.[1] Its alkyne group facilitates covalent labeling of azide-modified biomolecules via a copper-catalyzed click reaction (CuAAC).[1] A key feature of this compound is its enhanced water solubility, a direct result of the two sulfonate (-SO₃⁻) groups integrated into its chemical structure. This characteristic is critical for its application in biological systems, where aqueous environments are the norm.

Factors Influencing Aqueous Solubility

The primary determinant of this compound's solubility in aqueous solutions is the presence of its sulfonate groups. These moieties are highly polar and readily interact with water molecules, rendering the dye hydrophilic. This contrasts sharply with its non-sulfonated counterpart, Cy3 alkyne, which exhibits poor water solubility and typically requires the use of organic co-solvents for conjugation reactions.[2]

Several factors can influence the solubility of this compound in a given aqueous buffer:

  • pH: The fluorescence of this compound is reportedly insensitive to pH in the range of 4 to 10.[1] While its solubility is generally high across this range, extreme pH values could potentially protonate or deprotonate the sulfonate groups, which might affect solubility, although this is not extensively documented.

  • Buffer Composition and Ionic Strength: The concentration and type of salts in a buffer can influence the solubility of solutes through mechanisms like the common ion effect or "salting out" at very high salt concentrations. However, for typical biological buffers such as Phosphate-Buffered Saline (PBS) and Tris-HCl, this compound is expected to remain soluble.

  • Temperature: While specific data is limited, temperature can affect the solubility of most compounds. For cyanine (B1664457) dyes, temperature changes have been observed to influence aggregation state, which is related to solubility.

  • Presence of Organic Co-solvents: Although not required for its dissolution in aqueous buffers, the addition of water-miscible organic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) can further enhance solubility.

cluster_factors Factors Influencing Solubility pH Buffer pH Solubility This compound Aqueous Solubility pH->Solubility IonicStrength Ionic Strength IonicStrength->Solubility Temperature Temperature Temperature->Solubility OrganicSolvents Organic Co-solvents OrganicSolvents->Solubility

Diagram 1: Key factors affecting the aqueous solubility of this compound.

Quantitative Solubility Data

Quantitative data on the maximum solubility of this compound in various aqueous buffers is not extensively published in peer-reviewed literature or manufacturer's datasheets. Most sources describe its solubility qualitatively as "high" or "good" in water. However, some specific data is available for organic solvents, which are often used to prepare concentrated stock solutions.

SolventReported SolubilityMolar Concentration (mM)
Water Water-soluble[1][3][4][5]Not specified
Aqueous Buffers (e.g., PBS) Expected to be readily solubleNot specified
Dimethyl Sulfoxide (DMSO) 20 mg/mL[6]29.9 mM[6]
Dimethylformamide (DMF) Soluble[1][7]Not specified

Note: The molar concentration was calculated based on a molecular weight of 667.78 g/mol for the free acid form.

Experimental Protocol for Solubility Determination

The following is a general protocol for determining the aqueous solubility of this compound. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute using spectrophotometry.

Materials
  • This compound powder

  • Aqueous buffer of interest (e.g., 1x PBS, pH 7.4; 50 mM Tris-HCl, pH 8.0)

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Microcentrifuge

  • UV-Vis spectrophotometer

  • Calibrated micropipettes

  • Microcentrifuge tubes (e.g., 1.5 mL)

  • Syringe filters (0.22 µm)

Procedure

cluster_workflow Solubility Determination Workflow start Add excess this compound to buffer vortex Vortex to mix start->vortex equilibrate Equilibrate on shaker (e.g., 24h at 25°C) vortex->equilibrate centrifuge Centrifuge to pellet undissolved solid equilibrate->centrifuge filter Filter supernatant (0.22 µm filter) centrifuge->filter dilute Prepare serial dilutions of the saturated solution filter->dilute measure Measure absorbance at ~555 nm dilute->measure calculate Calculate concentration using Beer-Lambert Law measure->calculate end_node Determine solubility limit calculate->end_node

Diagram 2: Experimental workflow for determining the solubility of this compound.
  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound powder to a known volume of the desired aqueous buffer in a microcentrifuge tube. The exact amount should be more than what is expected to dissolve to ensure saturation.

    • Vortex the mixture vigorously for 1-2 minutes to facilitate initial dissolution.

    • Place the tube in a thermostatic shaker and incubate at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24-48 hours). This ensures that the maximum amount of dye has dissolved.

  • Separation of Undissolved Solid:

    • After equilibration, centrifuge the suspension at high speed (e.g., 14,000 x g) for 15-20 minutes to pellet the undissolved dye.

    • Carefully collect the supernatant without disturbing the pellet.

    • For complete removal of any remaining solid particles, pass the supernatant through a 0.22 µm syringe filter. The filtrate is now a saturated solution at the chosen temperature.

  • Quantification of Dissolved Dye:

    • Prepare a series of dilutions of the saturated solution using the same aqueous buffer.

    • Measure the absorbance of each dilution at the maximum absorption wavelength (λmax) of this compound, which is approximately 555 nm.

    • Use the Beer-Lambert law (A = εbc) to calculate the concentration of the dye in the saturated solution:

      • A is the absorbance

      • ε is the molar extinction coefficient (for diSulfo-Cy3, this is approximately 150,000 cm⁻¹M⁻¹)[1]

      • b is the path length of the cuvette (typically 1 cm)

      • c is the molar concentration

    • The calculated concentration of the undiluted, saturated solution represents the solubility of this compound in that specific buffer at the tested temperature.

Conclusion

This compound exhibits excellent solubility in aqueous buffers, a feature conferred by its sulfonate groups. This property is advantageous for a wide range of biological labeling applications, as it obviates the need for organic co-solvents that can be detrimental to biomolecules. While precise quantitative solubility limits in various buffers are not widely reported, the provided experimental protocol offers a reliable method for determining these values in a laboratory setting. For practical purposes, this compound can be considered highly soluble in common biological buffers at typical working concentrations.

References

The Mechanism of diSulfo-Cy3 Alkyne in Click Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism and application of diSulfo-Cy3 alkyne in click chemistry. It is designed to offer an in-depth understanding of the core principles, practical applications, and experimental considerations for researchers utilizing this versatile fluorescent probe in bioconjugation, cellular imaging, and drug development.

Introduction to this compound and Click Chemistry

This compound is a water-soluble, bright, and photostable fluorescent dye belonging to the cyanine (B1664457) family.[1][2] Its key features are the Cy3 fluorophore, which emits a bright orange-red fluorescence, and a terminal alkyne group.[1] The two sulfo groups confer high water solubility, making it ideal for biological applications in aqueous environments without the need for organic co-solvents.[3] The terminal alkyne functional group allows it to participate in "click chemistry" reactions, a class of reactions known for their high efficiency, selectivity, and biocompatibility.[4]

The most prominent click chemistry reaction involving alkynes is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction forms a stable triazole linkage between an alkyne and an azide (B81097).[5] A metal-free alternative, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is also widely used, particularly for live-cell imaging, to avoid copper-induced cytotoxicity.[6][7]

Core Mechanism of Action

The utility of this compound lies in its ability to covalently attach the bright Cy3 fluorophore to a target molecule that has been modified to contain an azide group. This process is highly specific and bioorthogonal, meaning the reaction occurs selectively with its azide partner without interfering with native biological functional groups.[8]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the most common method for utilizing this compound. The mechanism proceeds through a series of steps involving a copper(I) catalyst, which dramatically accelerates the reaction rate compared to the uncatalyzed version.[5]

Key Steps of the CuAAC Mechanism:

  • Formation of Copper(I) Acetylide: The reaction is initiated by the coordination of the copper(I) catalyst to the terminal alkyne of the diSulfo-Cy3 molecule, forming a copper acetylide intermediate.[5]

  • Activation of the Azide: The azide-modified target molecule then coordinates to the copper center.

  • Cycloaddition: A [3+2] cycloaddition reaction occurs between the activated alkyne and the azide, leading to the formation of a six-membered copper-containing intermediate.

  • Rearrangement and Product Release: This intermediate rearranges, and subsequent protonation releases the stable 1,4-disubstituted triazole product, regenerating the copper(I) catalyst for subsequent cycles.[5]

The reaction is typically carried out in aqueous buffers and is insensitive to a wide pH range (4-11).[4] A reducing agent, such as sodium ascorbate (B8700270), is often added to maintain copper in its active Cu(I) oxidation state.[8]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications where copper toxicity is a concern, such as live-cell imaging, SPAAC offers a metal-free alternative. In this approach, the alkyne is part of a strained ring system (e.g., cyclooctyne). The ring strain provides the driving force for the reaction with an azide, eliminating the need for a catalyst.[6][7] While this compound itself is a terminal alkyne and does not possess a strained ring, it would be the azide-bearing molecule that is modified with a strained alkyne to react with an azide-modified diSulfo-Cy3 in a SPAAC reaction. However, the more common approach is to use a strained alkyne-modified dye.

Quantitative Data Presentation

The selection of a fluorophore is critical for the success of any fluorescence-based experiment. The following tables summarize the key quantitative properties of this compound and compare it to other relevant fluorescent dyes.

PropertyValueReference(s)
Excitation Maximum (λex)~550 nm[9]
Emission Maximum (λem)~570 nm[1][9]
Molar Extinction Coefficient (ε)~150,000 cm⁻¹M⁻¹[10]
Fluorescence Quantum Yield (Φ)~0.15[11]
Water SolubilityHigh[3]

Table 1: Photophysical Properties of this compound.

FluorophoreExcitation Max (nm)Emission Max (nm)Quantum YieldPhotostability
diSulfo-Cy3 ~550~570~0.15Moderate
Alexa Fluor 555 ~555~565~0.10High
ATTO 550 ~554~576~0.80High
TAMRA ~555~575~0.20Moderate

Table 2: Comparison of diSulfo-Cy3 with Spectrally Similar Dyes. [1][10]

Experimental Protocols

The following are detailed methodologies for common applications of this compound in click chemistry.

General Protocol for Copper-Catalyzed Labeling of Azide-Modified Proteins

This protocol describes the labeling of a purified protein that has been metabolically or chemically modified to contain an azide group.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following in order:

    • Azide-modified protein (final concentration 1-10 µM)

    • This compound (final concentration 50-100 µM)

    • Premixed CuSO₄/THPTA solution (final concentrations: 0.25 mM CuSO₄ and 1.25 mM THPTA).[12]

  • Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.[12]

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.

  • Purification: Remove the unreacted dye and other small molecules by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.

  • Characterization: Confirm labeling by measuring the absorbance of the protein (280 nm) and the Cy3 dye (550 nm) or by SDS-PAGE and in-gel fluorescence imaging.

Protocol for Immunofluorescent Staining in Fixed Cells using CuAAC

This protocol is adapted from a method for tyramide signal amplification followed by click chemistry detection.[13]

Materials:

  • Fixed and permeabilized cells on coverslips containing an alkyne-tagged target

  • diSulfo-Cy3 azide (or alkyne if the target is azido-modified)

  • PBS (phosphate-buffered saline)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • DAPI for nuclear counterstaining

  • Antifade mounting medium

Procedure:

  • Prepare Click Reaction Mix: Prepare the following reaction mix in PBS immediately before use:

    • 1-2.5 µM diSulfo-Cy3 azide

    • 5 mM CuSO₄

    • 50 mM sodium ascorbate.[13]

  • Labeling: Add the reaction mix to the coverslips and incubate for 40 minutes at room temperature in a humidified chamber, protected from light.[13]

  • Washing: Wash the coverslips three times with PBS to remove unreacted reagents.

  • Counterstaining: Incubate with DAPI solution for 5 minutes.

  • Mounting and Imaging: Wash the coverslips again with PBS and mount them on microscope slides using an antifade mounting medium. Image using a fluorescence microscope with appropriate filter sets for Cy3 and DAPI.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key mechanisms and workflows involving this compound.

CuAAC_Mechanism cluster_reactants Reactants cluster_reaction Reaction Pathway diSulfo-Cy3_Alkyne This compound Cu_Acetylide Copper(I) Acetylide Intermediate diSulfo-Cy3_Alkyne->Cu_Acetylide + Cu(I) Azide_Target Azide-Modified Target Molecule Cycloaddition [3+2] Cycloaddition Azide_Target->Cycloaddition Cu_I Cu(I) Catalyst Cu_I->Cu_Acetylide Cu_Acetylide->Cycloaddition Triazole_Product diSulfo-Cy3 Labeled Target (Triazole) Cycloaddition->Triazole_Product Rearrangement Triazole_Product->Cu_I Catalyst Regeneration

Caption: Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Metabolic_Labeling_Workflow cluster_cell Cellular Process cluster_detection Detection Metabolic_Precursor Azide-Modified Metabolic Precursor (e.g., Amino Acid, Sugar) Cell_Culture Incubate with Live Cells Metabolic_Precursor->Cell_Culture Incorporation Metabolic Incorporation into Biomolecules Cell_Culture->Incorporation Fix_Permeabilize Cell Fixation and Permeabilization Incorporation->Fix_Permeabilize Click_Reaction Click Chemistry Reaction with this compound Fix_Permeabilize->Click_Reaction Imaging Fluorescence Microscopy (Detection of Cy3 Signal) Click_Reaction->Imaging

Caption: Experimental workflow for metabolic labeling and detection using click chemistry.

Signaling_Pathway_Analysis cluster_pathway MAPK Signaling Pathway cluster_labeling Labeling Strategy Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Glycosylated_Protein Glycosylated ERK (Azide-Tagged) ERK->Glycosylated_Protein Glycosylation Azido_Sugar Metabolic Labeling with Azido-Sugar (e.g., Ac4GalNAz) Azido_Sugar->Glycosylated_Protein Click_Labeling Click Reaction with This compound Glycosylated_Protein->Click_Labeling Visualization Visualize Activated ERK via Fluorescence Click_Labeling->Visualization

Caption: Visualization of a signaling pathway component using metabolic labeling and click chemistry.

References

The Photostability of diSulfo-Cy3 Alkyne: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the photostability of diSulfo-Cy3 alkyne, a water-soluble cyanine (B1664457) dye widely used in bioconjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." Understanding the photophysical properties, particularly the photostability, of this fluorophore is critical for designing robust and reproducible fluorescence-based assays, including microscopy, single-molecule studies, and flow cytometry.

Core Photophysical and Photostability Properties

This compound is a bright, orange-red fluorescent probe. The presence of two sulfonate groups enhances its water solubility, making it ideal for labeling biomolecules in aqueous buffers without the need for organic co-solvents.[1][2] Its core spectral properties are similar to the parent Cy3 dye, with an excitation maximum around 555 nm and an emission maximum around 570 nm.[3]

While lauded for its brightness, the photostability of the Cy3 core structure is moderate and is a critical consideration for demanding imaging applications.[4] Photobleaching, the irreversible photochemical destruction of a fluorophore upon exposure to excitation light, limits the duration of imaging experiments and the total number of photons that can be detected.

Quantitative Data Summary

Table 1: Photophysical Properties of this compound and Related Fluorophores

PropertyThis compound / sulfo-Cy3Cy3Alexa Fluor 555
Excitation Maximum~555 nm~550-555 nm~555 nm
Emission Maximum~570-572 nm~570-572 nm~565 nm
Molar Extinction Coefficient (cm⁻¹M⁻¹)~150,000~150,000~150,000
Fluorescence Quantum Yield~0.1 - 0.15~0.15 - 0.31~0.1
pH SensitivityRelatively insensitive (pH 4-10)Relatively insensitive (pH 4-10)Not specified
Water SolubilityHighLowHigh

Note: Values are approximate and can vary with the molecular conjugate and solvent conditions.[3][4]

Table 2: Comparative Photostability Data

FluorophoreRelative PhotostabilityQuantitative Measurement
Cy3BaselineFluorescence decays significantly faster than Alexa Fluor 555 under continuous illumination.[5][6]
Alexa Fluor 555More PhotostableRetains a significantly higher percentage of initial fluorescence compared to Cy3 after prolonged illumination.[5][6][7]
ATTO 550More PhotostableGenerally reported to have higher photostability than conventional cyanine dyes like Cy3.[4]

Experimental studies consistently demonstrate that Alexa Fluor 555 is significantly more resistant to photobleaching than the Cy3 dye.[4][5][6] One comparative study showed that after continuous illumination, Alexa Fluor 555 retained a much higher fraction of its initial fluorescence compared to Cy3.[7] This makes Alexa Fluor dyes a superior choice for applications requiring long exposure times or high-intensity light sources.[3]

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This protocol details the steps for covalently labeling an azide-modified protein with this compound.

Materials:

  • Azide-modified protein in an azide-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Protein Labeling Buffer (containing CuSO₄ and a copper(I)-stabilizing ligand like THPTA)[8]

  • Freshly prepared Ascorbic Acid solution (e.g., 50 mM in water)[8]

  • DMSO (for dissolving the dye if not water-soluble form is used)

  • Inert gas (Argon or Nitrogen) (Recommended)

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in water or DMSO.

    • Prepare a 50 mM stock solution of ascorbic acid in water. This solution is susceptible to oxidation and should be made fresh.[9]

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-modified protein solution with the Protein Labeling Buffer.

    • Add the calculated volume of the this compound stock solution to the protein mixture and vortex thoroughly.

  • Degassing (Recommended):

    • To minimize oxidation of the Cu(I) catalyst, degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 30-60 seconds.[10]

  • Initiate the Reaction:

    • Add the required volume of the freshly prepared ascorbic acid solution to the mixture to reduce Cu(II) to the active Cu(I) catalyst.

    • If degassing was performed, flush the headspace of the tube with the inert gas before sealing.

  • Incubation:

    • Protect the reaction from light and incubate at room temperature for 1-4 hours. Longer incubation times may improve labeling efficiency.[9]

  • Purification:

    • Remove the unreacted dye and other reaction components from the labeled protein using size exclusion chromatography (e.g., a desalting column) or dialysis.

Protocol 2: Measuring Photobleaching Rate via Fluorescence Microscopy

This protocol provides a generalized method for quantifying the photobleaching rate of this compound conjugated to a biomolecule immobilized on a glass surface.

Materials:

  • diSulfo-Cy3-labeled biomolecule of interest in a suitable buffer (e.g., PBS).

  • Microscope coverslips, plasma-cleaned for 10 minutes to ensure a clean surface.[11]

  • Fluorescence microscope (e.g., Confocal or TIRF) equipped with:

    • A stable laser line for excitation (e.g., 532 nm or 561 nm).

    • Appropriate dichroic mirrors and emission filters for Cy3.

    • A sensitive camera (e.g., sCMOS or EMCCD).

  • Image analysis software (e.g., Fiji/ImageJ).

Procedure:

  • Sample Preparation:

    • Immobilize the diSulfo-Cy3-labeled biomolecule onto the coverslip surface. Ensure sparse, single-molecule density for single-molecule analysis.

    • Assemble the coverslip into a flow chamber and add imaging buffer.

  • Microscope Setup:

    • Set the microscope to the appropriate laser line and filter set for Cy3.

    • Use an objective heater to maintain a constant temperature if required (e.g., 32°C).[11]

  • Image Acquisition:

    • Locate a field of view containing several well-separated fluorescent spots. Use a single, short exposure to find the focus to minimize pre-acquisition photobleaching.[11]

    • Begin a time-lapse acquisition sequence, continuously illuminating the sample with the excitation laser at a constant power.

    • Acquire images at a set frame rate (e.g., every 5 seconds) for a duration sufficient to observe significant fluorescence decay (e.g., 5-10 minutes).

  • Data Analysis:

    • Use image analysis software to measure the integrated fluorescence intensity of individual spots over time.

    • For each spot, select a nearby region without fluorescence to measure the background intensity.[11]

    • Subtract the background intensity from the spot's intensity for each time point.

    • Normalize the background-corrected intensity at each time point (I(t)) to the initial intensity (I₀, the average of the first few frames).

    • Plot the normalized intensity (I(t)/I₀) as a function of time.

  • Determine Photobleaching Half-Life:

    • Fit the resulting decay curve to a single or double exponential decay function.

    • The photobleaching half-life (t₁/₂) is the time at which the normalized fluorescence intensity drops to 0.5.

Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and relationships relevant to the use of this compound.

G cluster_0 Step 1: Reagent Preparation cluster_1 Step 2: Click Reaction cluster_2 Step 3: Purification p1 Azide-Modified Protein mix Combine Reagents in Buffer p1->mix d1 diSulfo-Cy3 Alkyne d1->mix c1 CuSO4/Ligand (e.g., THPTA) c1->mix r1 Ascorbic Acid (Reducing Agent) r1->mix react Incubate (Room Temp, Dark) mix->react Initiation purify Size Exclusion Chromatography react->purify Crude Product product Purified Cy3-Labeled Protein purify->product

Caption: Workflow for labeling an azide-modified protein with this compound via CuAAC.

G cluster_0 Image Acquisition cluster_1 Data Processing cluster_2 Analysis prep Immobilize Labeled Sample on Coverslip acq Time-Lapse Imaging (Constant Illumination) prep->acq measure Measure Spot & Background Intensity per Frame acq->measure normalize Background Subtract & Normalize to t=0 measure->normalize plot Plot Normalized Intensity vs. Time normalize->plot fit Fit to Exponential Decay plot->fit result Calculate Photobleaching Half-Life (t½) fit->result

Caption: Experimental workflow for the quantitative assessment of fluorophore photostability.

G start Experiment Goal q_stability Is high photostability critical (e.g., long-term time-lapse, SMLM)? start->q_stability select_alt Consider more photostable alternatives like Alexa Fluor 555 or ATTO 550 q_stability->select_alt Yes select_cy3 This compound is a suitable choice for its brightness and water solubility q_stability->select_cy3 No end_alt Proceed with Alternative Dye select_alt->end_alt end_cy3 Proceed with This compound select_cy3->end_cy3

Caption: Decision logic for selecting a fluorescent dye based on photostability requirements.

References

A Technical Guide to Water-Soluble diSulfo-Cy3 Alkyne: Advantages and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of water-soluble diSulfo-Cy3 alkyne, a fluorescent probe designed for high-efficiency bioconjugation. We will delve into its core advantages, quantitative properties, detailed experimental protocols, and key applications, offering a technical resource for professionals in life sciences and drug development.

Core Advantages of this compound

This compound is a specialized cyanine (B1664457) dye engineered to overcome common challenges in fluorescent labeling. Its unique structure, featuring two sulfonate groups and a terminal alkyne, provides a powerful combination of properties that make it a superior choice for labeling sensitive biological molecules. The key advantages stem from three primary features: its enhanced water solubility, its capacity for bioorthogonal "click" chemistry, and the intrinsic brightness of the Cy3 fluorophore.

  • Enhanced Water Solubility: The defining feature of the "diSulfo" prefix is the presence of two sulfonate groups. These groups dramatically increase the dye's hydrophilicity, making it highly soluble in aqueous solutions without the need for organic co-solvents like DMSO or DMF.[1][2] This is critically important when working with sensitive proteins or other biomolecules that can be denatured or functionally compromised by organic solvents.[2] Furthermore, high water solubility prevents the dye from aggregating in aqueous buffers, a common problem with non-sulfonated cyanine dyes that can lead to fluorescence quenching and inefficient labeling.[2][3]

  • Precision Labeling via Click Chemistry: The terminal alkyne group enables diSulfo-Cy3 to be covalently conjugated to molecules containing an azide (B81097) group through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[4][5] This reaction is the cornerstone of "click chemistry," a class of reactions known for being highly efficient, specific, and bioorthogonal.[6][7] The term bioorthogonal means that the alkyne and azide groups are essentially inert to the vast array of functional groups present in biological systems, ensuring that the dye attaches only to its intended target.[7][8] This specificity yields cleanly labeled conjugates with minimal off-target modification.

  • Superior Spectroscopic Properties: As a member of the cyanine dye family, Cy3 is known for its exceptional brightness and photostability.[1][9][10] It possesses a very high molar extinction coefficient, meaning it absorbs light very efficiently, and a good fluorescence quantum yield, resulting in a strong emission signal.[2][11] This makes it ideal for applications requiring sensitive detection.[9] Additionally, the fluorescence of diSulfo-Cy3 is stable across a broad pH range (pH 4-10), adding to its versatility in various experimental buffer conditions.[12][13]

G cluster_0 Core Molecular Features cluster_1 Primary Advantages cluster_2 Practical Benefits & Applications This compound This compound diSulfo Groups diSulfo Groups This compound->diSulfo Groups Alkyne Group Alkyne Group This compound->Alkyne Group Cy3 Core Cy3 Core This compound->Cy3 Core High Water Solubility High Water Solubility diSulfo Groups->High Water Solubility Bioorthogonal Reactivity Bioorthogonal Reactivity Alkyne Group->Bioorthogonal Reactivity Bright & Photostable Fluorescence Bright & Photostable Fluorescence Cy3 Core->Bright & Photostable Fluorescence No Organic Solvents Needed No Organic Solvents Needed High Water Solubility->No Organic Solvents Needed Ideal for Sensitive Proteins Ideal for Sensitive Proteins High Water Solubility->Ideal for Sensitive Proteins Specific & Efficient Conjugation Specific & Efficient Conjugation Bioorthogonal Reactivity->Specific & Efficient Conjugation Sensitive Detection Sensitive Detection Bright & Photostable Fluorescence->Sensitive Detection Versatile Use in Bio-imaging Versatile Use in Bio-imaging Ideal for Sensitive Proteins->Versatile Use in Bio-imaging Specific & Efficient Conjugation->Versatile Use in Bio-imaging Sensitive Detection->Versatile Use in Bio-imaging

Core advantages of this compound and their resulting benefits.

Quantitative Spectroscopic and Physicochemical Properties

The optical characteristics of a fluorophore are critical for designing experiments and selecting appropriate instrumentation. The table below summarizes the key quantitative properties of this compound.

PropertyValueReference(s)
Excitation Maximum (λex)548 - 555 nm[11][12][14]
Emission Maximum (λem)567 - 572 nm[11][12][14]
Molar Extinction Coefficient~150,000 - 162,000 M⁻¹cm⁻¹[11][12][14]
Fluorescence Quantum Yield (Φ)~0.10 - 0.15[11][14][15]
Molecular Weight (Na salt)~675.8 g/mol [11][14]
SolubilityWater, DMSO, DMF[12][14]
Reactive GroupTerminal Alkyne[4][5]
Reacts WithAzides (via CuAAC)[4][5]

Experimental Protocol: Labeling of Biomolecules via CuAAC

This section provides a detailed methodology for labeling an azide-modified biomolecule (e.g., a protein or oligonucleotide) with this compound using the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

3.1. Required Reagents and Materials

  • Azide-modified biomolecule

  • This compound

  • Amine-free buffer (e.g., PBS, HEPES, pH 7.0-7.5)

  • Copper(II) Sulfate (CuSO₄)

  • Copper(I)-stabilizing ligand (e.g., THPTA or TBTA)

  • Reducing agent: Sodium Ascorbate (B8700270) (NaAsc)

  • Optional: Scavenger such as Aminoguanidine to protect biomolecules from oxidative damage[16][17]

  • Purification system (e.g., size-exclusion chromatography column, dialysis cassette)

3.2. Preparation of Stock Solutions

  • Azide-Biomolecule: Dissolve the azide-modified biomolecule in an amine-free buffer to a known concentration (e.g., 1-10 mg/mL).

  • This compound: Prepare a 10 mM stock solution in water. Store protected from light at -20°C.

  • Copper(II) Sulfate: Prepare a 20-50 mM stock solution in water.

  • Ligand (THPTA): Prepare a 50-100 mM stock solution in water.

  • Sodium Ascorbate: Prepare a 100 mM stock solution in water immediately before use, as it is prone to oxidation.

3.3. Labeling Reaction Procedure The following protocol is a general guideline. Optimal ratios of dye to biomolecule and catalyst concentrations may need to be determined empirically.

  • In a microcentrifuge tube, combine the azide-modified biomolecule with sufficient buffer.

  • Add this compound from the stock solution. A 5- to 20-fold molar excess of the dye over the biomolecule is a common starting point.

  • In a separate tube, prepare the catalyst premix by combining the CuSO₄ and ligand solutions. A 5:1 ligand-to-copper ratio is often used to protect biomolecules and accelerate the reaction.[16][17] Vortex briefly.

  • Add the freshly prepared sodium ascorbate solution to the main reaction tube, bringing the final concentration to 1-5 mM. Mix gently.

  • Initiate the reaction by adding the CuSO₄/ligand premix to the main reaction tube. The final copper concentration is typically between 50-250 µM.

  • Incubate the reaction at room temperature for 1-2 hours, protected from light. Gentle mixing can improve efficiency.

G start Start: Prepare Reagents (Biomolecule-N₃, Dye-Alkyne, Catalyst) combine 1. Combine Biomolecule-N₃ and this compound in amine-free buffer. start->combine add_asc 3. Add Sodium Ascorbate (Reducing Agent) to main reaction. combine->add_asc premix 2. Prepare Catalyst Premix (CuSO₄ + Ligand) add_cat 4. Add Catalyst Premix to initiate the reaction. premix->add_cat add_asc->add_cat incubate 5. Incubate at Room Temperature (1-2 hours, protected from light) add_cat->incubate purify 6. Purify the Conjugate (e.g., Size-Exclusion Chromatography) incubate->purify analyze 7. Analyze Labeled Product (Spectroscopy, Gel Electrophoresis) purify->analyze end End: Purified Fluorescent Conjugate analyze->end

General workflow for labeling biomolecules using this compound via CuAAC.

3.4. Purification of the Conjugate After incubation, it is essential to remove unreacted free dye.

  • Size-Exclusion Chromatography (Gel Filtration): This is the most common method. Use a resin (e.g., Sephadex G-25) with a molecular weight cutoff that allows the larger labeled biomolecule to elute while retaining the small, free dye molecules.

  • Dialysis: Due to the high water solubility of diSulfo-Cy3, dialysis against an aqueous buffer is an effective method for removing the unconjugated dye.[2] This is particularly useful for larger protein conjugates.

Applications in Research and Drug Development

The unique properties of this compound make it a versatile tool for a wide range of applications where precise fluorescent labeling is required.

  • Fluorescence Microscopy and Cellular Imaging: Labeled proteins, peptides, or nucleic acids can be introduced into fixed or living cells to visualize their localization, trafficking, and interactions.[4][9] The brightness and photostability of Cy3 are highly advantageous for techniques like confocal microscopy.[9]

  • Protein and Peptide Labeling: It is used to tag purified proteins or peptides for biochemical and biophysical assays, such as fluorescence polarization or FRET studies.[4]

  • Nucleic Acid Labeling: Azide-modified DNA or RNA can be labeled for use as probes in fluorescence in situ hybridization (FISH) or for tracking nucleic acid delivery.[4][9]

  • Flow Cytometry: Cells with azide-labeled components can be tagged with this compound for quantitative analysis and sorting by flow cytometry.[4][18]

  • Drug Delivery Systems: The dye can be used as a fluorescent marker to track the biodistribution and cellular uptake of drug delivery vehicles like nanoparticles or liposomes.[3]

G cluster_0 Labeling Step cluster_1 Application Step poi Protein of Interest (with Azide group) reaction CuAAC Click Reaction poi->reaction dye This compound dye->reaction labeled_poi Fluorescently Labeled Protein reaction->labeled_poi introduce_cells Introduce to Live or Fixed Cells labeled_poi->introduce_cells microscopy Fluorescence Microscopy introduce_cells->microscopy output Visualize Cellular Localization, Trafficking, and Interactions microscopy->output

Workflow from protein labeling to application in cellular imaging.

Conclusion

Water-soluble this compound represents a significant advancement in fluorescent labeling technology. By combining the benefits of high water solubility, the precision of bioorthogonal click chemistry, and the excellent photophysical properties of the Cy3 fluorophore, it provides researchers with a robust and reliable tool for a multitude of applications. Its ability to function in purely aqueous environments makes it particularly invaluable for the study of sensitive biological systems, accelerating research and development in molecular biology, diagnostics, and therapeutics.

References

Methodological & Application

Application Notes and Protocols for Protein Labeling with diSulfo-Cy3 Alkyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the covalent labeling of azide-modified proteins with diSulfo-Cy3 alkyne using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This method offers high specificity and efficiency for attaching the bright, water-soluble diSulfo-Cy3 fluorophore to proteins, enabling a wide range of downstream applications in fluorescence microscopy, flow cytometry, and in-gel fluorescence scanning.

The this compound is a water-soluble fluorescent dye that contains an alkyne group, which can react with an azide-modified protein in the presence of a copper(I) catalyst. This reaction, known as CuAAC, is highly specific and bio-orthogonal, meaning it does not interfere with native biological processes. The resulting triazole linkage is stable, forming a permanent bond between the protein and the fluorescent dye.

Key Experimental Considerations

Successful labeling of azide-modified proteins with this compound is dependent on several factors, including the quality of the azide-modified protein, the concentration of reagents, and the reaction conditions. It is crucial to use a buffer that does not contain any interfering substances, such as primary amines (e.g., Tris or glycine). The pH of the reaction should be maintained around 7.0 for optimal results.

Quantitative Data Summary

The following table summarizes key quantitative parameters for labeling proteins with this compound.

ParameterRecommended ValueNotes
This compound Stock Solution 10 mM in water or DMSOPrepare fresh before use.
Azide-Modified Protein Concentration 2-10 mg/mLHigher concentrations can improve labeling efficiency.
Molar Ratio (Dye:Protein) 1.5-10x excess of dyeThe optimal ratio may vary depending on the number of azide (B81097) groups on the protein.
Copper(II) Sulfate (B86663) Stock Solution 20 mM in waterA stable precursor to the active copper(I) catalyst.
THPTA Ligand Stock Solution 100 mM in waterStabilizes the copper(I) catalyst and protects the protein from oxidative damage.[1][2][3][4]
Sodium Ascorbate (B8700270) Stock Solution 50 mM in waterA reducing agent to generate copper(I) from copper(II). Must be freshly prepared.[1][2]
Final Copper(II) Sulfate Concentration 100 µM
Final THPTA Concentration 1 mM
Final Sodium Ascorbate Concentration 1 mM
Reaction Time 1-16 hoursIncubation time can be optimized for specific proteins.[2][5]
Reaction Temperature Room Temperature

Experimental Protocols

This section provides a detailed protocol for labeling azide-modified proteins with this compound using the CuAAC reaction.

Materials Required:
  • This compound

  • Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • Copper(II) sulfate pentahydrate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Dimethyl sulfoxide (B87167) (DMSO) or nuclease-free water

  • Purification column (e.g., Sephadex G-25) or dialysis equipment

  • Microcentrifuge tubes

Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Preparation of Stock Solutions:

    • This compound (10 mM): Dissolve the appropriate amount of this compound in water or DMSO.

    • Copper(II) Sulfate (20 mM): Dissolve copper(II) sulfate pentahydrate in water.

    • THPTA (100 mM): Dissolve THPTA in water.

    • Sodium Ascorbate (50 mM): Dissolve sodium ascorbate in water. This solution must be prepared fresh for each experiment.

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-modified protein solution.

    • Add the 10 mM this compound stock solution to achieve the desired dye-to-protein molar ratio.

    • Add the 100 mM THPTA stock solution to a final concentration of 1 mM.

    • Add the 20 mM copper(II) sulfate stock solution to a final concentration of 100 µM.

    • Vortex the mixture gently.

  • Initiation of the Reaction:

    • Initiate the click reaction by adding the freshly prepared 50 mM sodium ascorbate solution to a final concentration of 1 mM.

    • Vortex the reaction mixture gently.

  • Incubation:

    • Incubate the reaction for 1-2 hours at room temperature, protected from light. For some proteins, the incubation time may be extended up to 16 hours to improve labeling efficiency.[2][5]

  • Purification of the Labeled Protein:

    • Remove the unreacted dye and other reaction components by size-exclusion chromatography (e.g., using a Sephadex G-25 column) or by dialysis against an appropriate buffer (e.g., PBS, pH 7.4).

  • Storage:

    • Store the purified, labeled protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage, protected from light.

Visualizations

Experimental Workflow for Protein Labeling

G Experimental Workflow for this compound Protein Labeling cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Storage prep_protein Prepare Azide-Modified Protein mix Combine Protein, Dye, Cu(II) Sulfate, and THPTA prep_protein->mix prep_dye Prepare this compound Stock Solution prep_dye->mix prep_reagents Prepare Cu(II) Sulfate, THPTA, and Sodium Ascorbate Stocks prep_reagents->mix initiate Add Sodium Ascorbate to Initiate Reaction mix->initiate incubate Incubate at Room Temperature (Protected from Light) initiate->incubate purify Purify Labeled Protein (Size-Exclusion or Dialysis) incubate->purify store Store Labeled Protein purify->store

Caption: Workflow for labeling azide-modified proteins with this compound.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction

G CuAAC Reaction Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product protein_azide Protein-N3 (Azide-Modified Protein) labeled_protein Protein-Triazole-diSulfo-Cy3 (Labeled Protein) protein_azide->labeled_protein + dye_alkyne diSulfo-Cy3-C≡CH (this compound) dye_alkyne->labeled_protein catalyst Cu(I) catalyst->protein_azide ligand THPTA ligand->catalyst Stabilization reducer Sodium Ascorbate precursor Cu(II) reducer->precursor precursor->catalyst Reduction

Caption: The CuAAC reaction for protein labeling with this compound.

References

Application Notes and Protocols for Labeling Azide-Modified Proteins with diSulfo-Cy3 Alkyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent labeling of proteins is a powerful tool for elucidating their function, localization, and interactions within complex biological systems. The advent of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), has provided a highly specific and efficient method for bioconjugation.[1][2][3] This document provides detailed protocols for the labeling of azide-modified proteins with diSulfo-Cy3 alkyne, a water-soluble and bright fluorescent probe.[4][5][6]

Proteins can be functionalized with azide (B81097) groups through various methods, including metabolic labeling with azide-containing amino acid analogs like L-azidohomoalanine (AHA) or by chemical modification of specific amino acid residues.[1][2] The azide group serves as a bioorthogonal handle that can be specifically targeted by an alkyne-containing reporter molecule, such as this compound, without interfering with native cellular processes.[7][8][9]

These protocols are designed to guide researchers in performing both copper-catalyzed and copper-free labeling of azide-modified proteins for applications in fluorescence microscopy, flow cytometry, and in-gel fluorescence scanning.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the labeling of azide-modified proteins with this compound using both CuAAC and SPAAC methods. These values are intended as a starting point, and optimization may be required for specific applications.

Table 1: Reagent Concentrations for CuAAC Labeling

ReagentStock ConcentrationFinal Concentration
Azide-Modified Protein1-10 mg/mL0.1-2 mg/mL
This compound10 mM in water or DMSO10-100 µM
Copper(II) Sulfate (B86663)20 mM in water100 µM
THPTA Ligand100 mM in water1 mM
Sodium Ascorbate (B8700270)50 mM in water (freshly prepared)1 mM

Table 2: Reaction Conditions for CuAAC and SPAAC Labeling

ParameterCuAACSPAAC (using a DBCO-Cy3 derivative)
Reaction Time 30 - 120 minutes30 - 60 minutes (live cells)[9]
Temperature Room Temperature (20-25°C)37°C (for live cells)[9], Room Temperature or 4°C (for purified proteins)[10]
pH 6.8 - 7.4[7]Physiological pH (7.2 - 7.4)[11]
Solvent Aqueous buffer (e.g., PBS)[1]Aqueous buffer, cell culture media[9]

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of Purified Azide-Modified Proteins

This protocol describes the labeling of purified proteins containing azide groups with this compound using a copper catalyst.

Materials:

  • Azide-modified protein in a sodium azide-free buffer (e.g., PBS, pH 7.4)

  • This compound[4]

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand[12]

  • Sodium Ascorbate

  • Dimethyl sulfoxide (B87167) (DMSO) or water for stock solutions

  • 1.5 mL microcentrifuge tubes

  • Purification resin (e.g., desalting column) to remove excess reagents

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in water or DMSO.[7]

    • Prepare a 20 mM stock solution of Copper(II) sulfate in water.[13]

    • Prepare a 100 mM stock solution of THPTA ligand in water.[13]

    • Prepare a 50 mM stock solution of sodium ascorbate in water. Note: This solution should be prepared fresh immediately before use.[7]

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-modified protein solution with the protein labeling buffer containing the THPTA ligand.[7]

    • Add the this compound stock solution to the desired final concentration (e.g., 100 µM). Vortex briefly to mix.

    • Add the Copper(II) sulfate stock solution to a final concentration of 100 µM. Vortex briefly.

  • Initiate the Reaction:

    • Add the freshly prepared sodium ascorbate solution to a final concentration of 1 mM to initiate the click reaction.[9] Vortex gently.

  • Incubation:

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[9]

  • Purification:

    • Remove the excess labeling reagents from the labeled protein using a desalting column or dialysis according to the manufacturer's instructions.

  • Storage:

    • Store the labeled protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage, protected from light.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Labeling of Azide-Modified Proteins in Live Cells

This protocol is designed for the copper-free labeling of azide-modified proteins in living cells using a strained alkyne derivative of Cy3 (e.g., a DBCO-Cy3 derivative, as diSulfo-Cy3 is typically used in CuAAC).

Materials:

  • Cells metabolically labeled with an azide-containing amino acid (e.g., L-azidohomoalanine - AHA)

  • diSulfo-Cy3-DBCO (or other suitable strained alkyne-Cy3 derivative)

  • Live-cell imaging medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Preparation:

    • Culture cells and induce the expression of the protein of interest with an azide-containing amino acid analog according to established protocols.

  • Prepare Labeling Solution:

    • Prepare a stock solution of the strained alkyne-Cy3 derivative (e.g., diSulfo-Cy3-DBCO) in an appropriate solvent (e.g., DMSO or water).

    • Dilute the stock solution in pre-warmed live-cell imaging medium to the desired final concentration (typically 5-20 µM).[9]

  • Labeling:

    • Wash the azide-labeled cells twice with warm PBS.

    • Add the pre-warmed labeling medium containing the strained alkyne-Cy3 derivative to the cells.

    • Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.[9]

  • Washing:

    • Remove the labeling medium and wash the cells three to four times with fresh, warm live-cell imaging medium or PBS to remove any unreacted dye.

  • Imaging:

    • The labeled cells are now ready for visualization using fluorescence microscopy.

Visualizations

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_analysis Downstream Analysis p Azide-Modified Protein mix Combine Reagents p->mix d diSulfo-Cy3 Alkyne d->mix c CuSO4 c->mix l THPTA l->mix a Sodium Ascorbate a->mix incubate Incubate at RT (1-2 hours) mix->incubate purify Purify Labeled Protein incubate->purify analyze Fluorescence Detection purify->analyze

Caption: Workflow for CuAAC labeling of azide-modified proteins.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product azide Protein-Azide product Labeled Protein (Triazole Linkage) azide->product alkyne diSulfo-Cy3-Alkyne alkyne->product cu1 Cu(I) cu1->product catalyzes cu2 Cu(II) cu2->cu1 reduction ascorbate Ascorbate ascorbate->cu2

Caption: Simplified mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

References

diSulfo-Cy3 Alkyne for In Situ Nucleic Acid Labeling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise localization and quantification of specific nucleic acid sequences within the cellular environment are fundamental to understanding gene expression, viral infections, and the mechanisms of various diseases. In situ hybridization (ISH) is a powerful technique that allows for the visualization of DNA and RNA in their native cellular context.[1][2] The advent of click chemistry has provided a versatile and bioorthogonal tool for the sensitive and specific labeling of biomolecules, including nucleic acids.[3] This application note describes the use of diSulfo-Cy3 alkyne, a water-soluble, bright orange-fluorescent dye, for the in situ labeling of nucleic acids via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

The this compound molecule is designed for click chemistry, a method that facilitates a highly efficient and specific reaction between an alkyne and an azide.[3][4] In the context of nucleic acid labeling, this typically involves the incorporation of an azide-modified nucleotide into the target DNA or RNA sequence, either during synthesis or through enzymatic reactions. The subsequent reaction with this compound covalently attaches the fluorescent dye to the nucleic acid, enabling its detection by fluorescence microscopy. The sulfonate groups on the Cy3 dye enhance its water solubility, which is advantageous for biological applications.[5]

This document provides detailed protocols for the in situ labeling of nucleic acids using this compound, along with technical data on the dye's properties and performance.

Key Advantages of this compound for In Situ Nucleic Acid Labeling

  • High Specificity: The click chemistry reaction is highly specific and bioorthogonal, meaning it does not interfere with native cellular components, leading to low background signal.[3][4]

  • Bright and Photostable Signal: Cy3 is a bright and relatively photostable fluorescent dye, allowing for sensitive detection and robust imaging.[6][7]

  • Enhanced Water Solubility: The "diSulfo" modification significantly increases the hydrophilicity of the dye, improving its solubility in aqueous buffers used for biological experiments.

  • Versatility: This method can be adapted for the detection of various types of nucleic acids, including mRNA, lncRNA, and viral RNA, in a wide range of sample types.

Technical Specifications and Performance Data

A comprehensive understanding of the photophysical properties and performance metrics of this compound is crucial for designing and interpreting in situ hybridization experiments.

Photophysical Properties of diSulfo-Cy3
PropertyValueReference
Excitation Maximum (λex)~555 nm[8]
Emission Maximum (λem)~570 nm[7]
Molar Extinction Coefficient~150,000 cm⁻¹M⁻¹[8]
Recommended Laser Line532 nm or 555 nm[7]
Recommended Filter SetTRITC (tetramethylrhodamine)[7]
Comparative Photostability

The photostability of a fluorophore is a critical factor for imaging applications, especially those requiring long exposure times or time-lapse imaging. While Cy3 is a robust dye, other fluorophores may offer enhanced photostability.

FluorophoreRelative PhotostabilityReference
Cy3 Good[6][9]
Alexa Fluor 555Higher than Cy3[7][9]
ATTO 550Higher than Cy3[9]

Experimental Workflow and Protocols

The following section provides a detailed workflow and protocols for the in situ labeling of nucleic acids using azide-modified probes and this compound.

Overall Experimental Workflow

The entire process, from sample preparation to image analysis, follows a logical sequence of steps.

experimental_workflow cluster_prep Sample Preparation cluster_labeling Labeling Procedure cluster_imaging Imaging and Analysis sample_prep Fixation & Permeabilization hybridization Hybridization with Azide-Probe sample_prep->hybridization Proceed to hybridization click_reaction In Situ Click Reaction with this compound hybridization->click_reaction After probe binding washing Post-Click Washes click_reaction->washing Remove unreacted dye counterstaining Counterstaining (e.g., DAPI) washing->counterstaining Prepare for imaging mounting Mounting counterstaining->mounting imaging Fluorescence Microscopy mounting->imaging analysis Image Analysis imaging->analysis

Caption: Overall workflow for in situ nucleic acid labeling.
Detailed Experimental Protocols

Note: These protocols provide a general framework. Optimization of incubation times, temperatures, and reagent concentrations may be necessary for specific cell types, tissues, and target nucleic acids.

Protocol 1: Sample Preparation (Adherent Cells)

  • Cell Culture: Grow cells on sterile glass coverslips in a petri dish until they reach the desired confluency.

  • Fixation:

    • Gently wash the cells twice with phosphate-buffered saline (PBS).

    • Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

Protocol 2: In Situ Hybridization and Click Chemistry Labeling

  • Pre-hybridization:

    • Equilibrate the fixed and permeabilized cells in hybridization buffer (e.g., 4X SSC, 10% dextran (B179266) sulfate (B86663), 1 mg/mL yeast tRNA, 1X Denhardt's solution) for 1 hour at 37°C in a humidified chamber.

  • Hybridization:

    • Dilute the azide-modified nucleic acid probe to the desired concentration (e.g., 1-10 µM) in hybridization buffer.

    • Remove the pre-hybridization buffer and add the probe solution to the cells.

    • Incubate overnight at 37°C in a humidified chamber.

  • Post-Hybridization Washes:

    • Wash the cells twice with 2X SSC, 50% formamide (B127407) for 30 minutes each at 37°C.

    • Wash twice with 2X SSC for 15 minutes each at 37°C.

    • Wash once with 1X SSC for 15 minutes at 37°C.

    • Wash once with PBS for 15 minutes at room temperature.

  • In Situ Click Reaction:

    • Prepare the click reaction cocktail immediately before use. For a 100 µL reaction, mix:

      • 1 µL of 10 mM this compound (in DMSO)

      • 2 µL of 50 mM copper(II) sulfate (CuSO₄)

      • 4 µL of 50 mM sodium ascorbate (B8700270) (freshly prepared)

      • 93 µL of PBS

    • Important: Add the reagents in the order listed. The sodium ascorbate reduces Cu(II) to the catalytic Cu(I) species.

    • Remove the PBS from the cells and add the click reaction cocktail.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Post-Click Washes:

    • Wash the cells three times with PBS containing 0.05% Tween-20 for 10 minutes each, protected from light.

    • Wash twice with PBS for 5 minutes each.

Protocol 3: Imaging and Analysis

  • Counterstaining:

    • Incubate the cells with a nuclear counterstain, such as DAPI (4',6-diamidino-2-phenylindole), at a concentration of 1 µg/mL in PBS for 5 minutes at room temperature.

    • Wash twice with PBS.

  • Mounting:

    • Mount the coverslips onto glass microscope slides using an anti-fade mounting medium.

    • Seal the edges of the coverslip with nail polish and allow it to dry.

  • Fluorescence Microscopy:

    • Image the slides using a fluorescence microscope equipped with appropriate filter sets for DAPI and Cy3.

  • Image Analysis:

    • Analyze the captured images to determine the subcellular localization and relative abundance of the target nucleic acid.

Logical Relationships in the Click Chemistry Reaction

The core of this labeling technique is the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms a stable triazole linkage between the azide-modified nucleic acid and the alkyne-functionalized diSulfo-Cy3 dye.

click_chemistry cluster_reactants Reactants Azide_Probe Azide-Modified Nucleic Acid Probe Product Labeled Nucleic Acid (Stable Triazole Linkage) Azide_Probe->Product Cy3_Alkyne This compound Cy3_Alkyne->Product Copper Copper(II) Sulfate Ascorbate Sodium Ascorbate Ascorbate->Product Cu(I) Catalyst

Caption: The CuAAC reaction for nucleic acid labeling.

Troubleshooting

ProblemPossible CauseSuggested Solution
No or weak signal Inefficient hybridizationOptimize hybridization temperature and time. Increase probe concentration.
Inefficient click reactionPrepare fresh sodium ascorbate solution. Ensure proper concentration of all click reagents. Increase reaction time.
RNA/DNA degradationUse RNase/DNase-free reagents and techniques.
High background Non-specific probe bindingIncrease stringency of post-hybridization washes (e.g., higher temperature, lower salt concentration).
Insufficient washing after click reactionIncrease the number and duration of post-click washes. Include a mild detergent (e.g., Tween-20) in the wash buffer.
AutofluorescenceTreat samples with a background-reducing agent. Use appropriate spectral unmixing if available.
Photobleaching Excessive exposure to excitation lightMinimize exposure time and intensity. Use an anti-fade mounting medium.

Conclusion

The use of this compound in conjunction with click chemistry offers a robust and sensitive method for the in situ labeling of nucleic acids. The high specificity of the reaction, combined with the bright fluorescence of the Cy3 dye, enables high-contrast imaging with a good signal-to-noise ratio. The protocols and data presented in this application note provide a comprehensive guide for researchers, scientists, and drug development professionals to successfully implement this powerful technique in their studies of gene expression and localization.

References

Application Notes and Protocols for diSulfo-Cy3 Alkyne Click Chemistry Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) click chemistry reaction using diSulfo-Cy3 alkyne. This method allows for the efficient and specific labeling of azide-modified biomolecules with the bright and water-soluble diSulfo-Cy3 fluorescent dye.

The this compound is a derivative of the cyanine (B1664457) dye Cy3, featuring two sulfonate groups that enhance its water solubility and reduce aggregation, making it an excellent choice for labeling biomolecules in aqueous environments.[1] The click chemistry reaction itself is highly efficient and bioorthogonal, meaning it does not interfere with native biological processes, as neither azide (B81097) nor alkyne functional groups are typically found in natural biomolecules.[2][3] This reaction is robust, proceeding over a wide pH range (4-12) and in various aqueous buffers.[4][5]

Principle of the Reaction

The core of this protocol is the CuAAC reaction, a cornerstone of click chemistry.[3] In this reaction, a terminal alkyne (this compound) and an azide-modified molecule undergo a [3+2] cycloaddition in the presence of a copper(I) catalyst to form a stable triazole linkage.[5] The copper(I) catalyst is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent, most commonly sodium ascorbate (B8700270).[6][7] To enhance the reaction efficiency and protect biomolecules from oxidative damage, a copper-chelating ligand is often included.[6][8]

Experimental Workflow

The general workflow for labeling an azide-modified biomolecule with this compound via a CuAAC reaction is depicted below.

G cluster_prep Reagent Preparation cluster_reaction Click Reaction cluster_purification Purification cluster_analysis Analysis A Prepare Stock Solutions: - Azide-modified biomolecule - this compound - CuSO4 - Ligand (e.g., THPTA) - Sodium Ascorbate B Combine Azide-biomolecule and this compound A->B Step 1 C Add CuSO4/Ligand Premix B->C Step 2 D Initiate reaction with Sodium Ascorbate C->D Step 3 E Incubate at Room Temperature D->E Step 4 F Purify the Labeled Biomolecule (e.g., precipitation, chromatography) E->F Step 5 G Characterize the Conjugate F->G Step 6

Figure 1. Experimental workflow for this compound click chemistry.

Materials and Reagents

ReagentRecommended Supplier(s)Notes
This compoundAxisPharm, LumiprobeWater-soluble fluorescent probe.[9][10]
Azide-modified BiomoleculeUser-providede.g., proteins, oligonucleotides, or small molecules.
Copper(II) Sulfate (CuSO₄)Standard chemical suppliersSource of the copper catalyst.
Ligand (e.g., THPTA)BroadPharm, Jena BioscienceWater-soluble ligand to stabilize Cu(I) and accelerate the reaction.[7][8]
Sodium AscorbateStandard chemical suppliersReducing agent to generate Cu(I) from Cu(II).[6]
Buffer (e.g., PBS)Standard laboratory suppliersReaction buffer.
DMSO or DMFStandard chemical suppliersFor preparing stock solutions of hydrophobic molecules.

Stock Solution Preparation

Proper preparation of stock solutions is critical for a successful click chemistry reaction.

Stock SolutionConcentrationSolventStorage
This compound1-10 mMWater or DMSO-20°C, protected from light.
Azide-modified BiomoleculeVariesAppropriate bufferAs per biomolecule stability guidelines.
Copper(II) Sulfate (CuSO₄)20 mMWaterRoom temperature.
Ligand (THPTA)50-100 mMWaterFrozen in aliquots.
Sodium Ascorbate100 mM - 300 mMWaterPrepare fresh for each experiment.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization depending on the specific biomolecule being labeled.

  • Prepare the Reaction Mixture : In a microcentrifuge tube, combine the azide-modified biomolecule and this compound in the desired molar ratio (a 1.5 to 10-fold molar excess of the dye is often a good starting point).[11][12] The final concentration of the limiting reactant (typically the biomolecule) can range from µM to low mM.

  • Prepare the Catalyst Premix : In a separate tube, prepare the catalyst premix by combining the CuSO₄ stock solution and the THPTA ligand stock solution. A 1:2 to 1:5 molar ratio of CuSO₄ to THPTA is commonly used.[7][11] Allow this mixture to stand for a few minutes to form the copper-ligand complex.

  • Add the Catalyst : Add the catalyst premix to the reaction mixture containing the azide and alkyne.

  • Initiate the Reaction : To start the click reaction, add the freshly prepared sodium ascorbate solution to the reaction mixture.

  • Incubation : Gently mix the reaction and incubate at room temperature for 30-60 minutes.[7] Protect the reaction from light to prevent photobleaching of the Cy3 dye. For complex biological samples or lower concentrations, the reaction time may need to be extended.

Recommended Reagent Concentrations for the Final Reaction Mixture

ReagentFinal ConcentrationReference
Azide-modified Biomolecule20 - 200 µM (for oligonucleotides)[12]
This compound1.5 - 50x molar excess over azide[7][11][12]
CuSO₄50 - 500 µM[6][7][12]
Ligand (THPTA)250 µM - 2.5 mM (maintain excess over copper)[6][7]
Sodium Ascorbate2.5 - 5 mM[6][7]

Purification of the Labeled Product

After the reaction is complete, it is important to remove unreacted dye and catalyst components. The choice of purification method will depend on the nature of the labeled biomolecule.

  • For Oligonucleotides and DNA : Ethanol or acetone (B3395972) precipitation can be effective.[12] For higher purity, HPLC or PAGE is recommended.[3]

  • For Proteins : Size exclusion chromatography (e.g., spin columns) is a common method to separate the labeled protein from smaller molecules. Dialysis can also be used.

  • For Peptides : Desalting columns or HPLC may be necessary to remove residual components that can interfere with downstream applications like mass spectrometry.[13]

Analysis and Characterization

The success of the labeling reaction can be assessed by various methods:

  • UV-Vis Spectroscopy : Measure the absorbance at the characteristic wavelengths for the biomolecule (e.g., 260 nm for nucleic acids, 280 nm for proteins) and for Cy3 (around 550 nm) to determine the degree of labeling.

  • Fluorimetry : Confirm the fluorescence of the conjugate.

  • Gel Electrophoresis (SDS-PAGE or Agarose) : Visualize the fluorescently labeled biomolecule in-gel.

  • Mass Spectrometry : Confirm the covalent modification of the biomolecule.

Troubleshooting

ProblemPossible CauseSuggestion
Low Labeling Efficiency Inactive catalystEnsure the sodium ascorbate solution is freshly prepared. Degas solutions to remove oxygen which can oxidize Cu(I).[12]
Suboptimal reagent concentrationsOptimize the concentrations of copper, ligand, and ascorbate.
Steric hindranceIncrease reaction time or consider a longer linker on the alkyne or azide.
High Background/Non-specific Labeling Aggregation of the dyeEnsure adequate mixing and consider using a buffer with a mild non-ionic detergent.
Inefficient purificationUse a more stringent purification method like HPLC.
Precipitation in the Reaction High concentration of reagentsReduce the final concentrations or perform the reaction in a larger volume.
Poor solubility of the azide-biomoleculeEnsure the biomolecule is fully dissolved in a compatible buffer before starting the reaction.

By following this detailed protocol, researchers can effectively label a wide range of biomolecules with diSulfo-Cy3 for various downstream applications in fluorescence imaging, flow cytometry, and other fluorescence-based assays.

References

Application Note: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with diSulfo-Cy3 Alkyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and bioorthogonal method for covalently linking molecules.[1][2][3] This reaction's specificity, reliability, and compatibility with aqueous environments have made it an invaluable tool in chemical biology, drug discovery, and materials science.[1][2][4] The reaction involves the formation of a stable triazole linkage between a terminal alkyne and an azide, a process significantly accelerated by a copper(I) catalyst.[1][3]

This application note provides detailed protocols for the use of diSulfo-Cy3 alkyne in CuAAC reactions for the fluorescent labeling of azide-modified biomolecules, such as proteins and oligonucleotides. The diSulfo-Cy3 moiety is a bright, water-soluble cyanine (B1664457) dye, making it an excellent choice for fluorescent labeling in biological systems.[5] Its sulfonate groups enhance water solubility and can reduce non-specific binding, leading to improved signal-to-noise ratios in imaging and detection assays.[5] While quantitative yields for CuAAC reactions are often high, it is recommended to optimize reaction conditions for specific applications to achieve the best results.[6][7]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Weight~692 g/mol
Excitation Maximum (λex)~548 nm
Emission Maximum (λem)~563 nm
Extinction Coefficient (ε)~162,000 cm⁻¹M⁻¹
Quantum Yield (Φ)~0.1
SolubilityGood in Water, DMF, DMSO

Note: Exact values may vary slightly between suppliers.

Table 2: Recommended Reagent Concentrations for CuAAC Labeling

ReagentConcentration RangeNotes
Azide-modified Biomolecule1 µM - 100 µMOptimal concentration is dependent on the specific application and biomolecule.
This compound1.5 - 5 equivalents (relative to azide)A slight excess of the alkyne dye is generally recommended.
Copper(II) Sulfate (CuSO₄)50 µM - 5 mMHigher concentrations can be cytotoxic in live-cell labeling.[5]
Reducing Agent (e.g., Sodium Ascorbate)5 - 50 mMShould be prepared fresh.[5]
Copper(I)-stabilizing Ligand (e.g., THPTA, BTTAA)1 - 5 equivalents (relative to CuSO₄)Crucial for accelerating the reaction and protecting biomolecules from oxidative damage.[8][9]

Experimental Protocols

Protocol 1: General Labeling of Azide-Modified Proteins with this compound

This protocol provides a general procedure for labeling azide-containing proteins in an aqueous buffer.

Materials:

  • Azide-modified protein

  • This compound

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) for purification[10][11][12]

Procedure:

  • Prepare Stock Solutions:

    • Dissolve the azide-modified protein in PBS to a final concentration of 1-10 mg/mL.

    • Prepare a 10 mM stock solution of this compound in DMF or DMSO.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of Sodium Ascorbate in water (prepare fresh).

    • Prepare a 50 mM stock solution of THPTA or TBTA in water/DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-modified protein solution.

    • Add the this compound stock solution to achieve a final concentration of 1.5-5 molar equivalents relative to the protein.

    • Add the THPTA or TBTA ligand to the CuSO₄ stock solution in a 5:1 molar ratio and mix well.

    • Add the CuSO₄/ligand mixture to the reaction tube to a final CuSO₄ concentration of 100 µM - 1 mM.

    • Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution to a final concentration of 1-5 mM.

  • Incubation:

    • Gently mix the reaction components and incubate at room temperature for 1-4 hours, protected from light. The reaction time may require optimization.

  • Purification:

    • Remove the unreacted this compound and copper catalyst using a pre-equilibrated size-exclusion chromatography column (e.g., Sephadex G-25).[10][11][12]

    • Collect the fractions containing the labeled protein. The labeled protein can be identified by its characteristic color and by measuring absorbance at 280 nm (for protein) and ~548 nm (for diSulfo-Cy3).

Protocol 2: Labeling of Azide-Modified Oligonucleotides with this compound

This protocol is designed for the labeling of azide-containing DNA or RNA oligonucleotides.

Materials:

  • Azide-modified oligonucleotide

  • This compound

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • THPTA or TBTA

  • Triethylammonium acetate (B1210297) (TEAA) buffer (0.1 M, pH 7)

  • Acetonitrile (B52724) (ACN)

  • Reversed-phase high-performance liquid chromatography (RP-HPLC) system[13][14][15][16]

Procedure:

  • Prepare Stock Solutions:

    • Dissolve the azide-modified oligonucleotide in nuclease-free water to a concentration of 100-500 µM.

    • Prepare a 10 mM stock solution of this compound in DMF or DMSO.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of Sodium Ascorbate in water (prepare fresh).

    • Prepare a 50 mM stock solution of THPTA or TBTA in water/DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-modified oligonucleotide, this compound (2-5 equivalents), CuSO₄ (final concentration 500 µM), and THPTA/TBTA (final concentration 2.5 mM).

    • Add Sodium Ascorbate to a final concentration of 5 mM to initiate the reaction.

  • Incubation:

    • Incubate the reaction at room temperature for 2-4 hours, protected from light.

  • Purification:

    • Purify the labeled oligonucleotide by RP-HPLC using a C18 column.[13][14][15][16]

    • A typical gradient could be from 5% to 50% acetonitrile in 0.1 M TEAA buffer over 30 minutes.

    • Monitor the elution at 260 nm (for the oligonucleotide) and ~548 nm (for the diSulfo-Cy3 dye).

    • Collect the fractions containing the dual-wavelength absorbing peak corresponding to the labeled oligonucleotide.

    • Lyophilize the collected fractions to obtain the purified product.

Mandatory Visualization

CuAAC_Workflow Experimental Workflow for CuAAC Labeling cluster_prep 1. Reagent Preparation cluster_reaction 2. Click Reaction cluster_purification 3. Purification cluster_analysis 4. Analysis reagent1 Azide-Modified Biomolecule mix Combine Reagents reagent1->mix reagent2 This compound reagent2->mix reagent3 CuSO4 Solution reagent3->mix reagent4 Reducing Agent (e.g., NaAsc) reagent4->mix reagent5 Ligand (e.g., THPTA) reagent5->mix incubate Incubate (RT, 1-4h) mix->incubate purify Purification (SEC or HPLC) incubate->purify analyze Characterization & Downstream Applications purify->analyze

Caption: General workflow for labeling biomolecules using CuAAC with this compound.

GPCR_Signaling_Labeling Hypothetical GPCR Signaling Study Using CuAAC cluster_cell Cell Membrane gpcr Azide-Modified GPCR g_protein G-Protein gpcr->g_protein Coupling labeled_gpcr diSulfo-Cy3 Labeled GPCR gpcr->labeled_gpcr effector Effector Protein g_protein->effector signaling Downstream Signaling Cascade effector->signaling ligand Ligand Binding ligand->gpcr Activation cu_reagents This compound + CuAAC Reagents cu_reagents->gpcr Click Reaction imaging Fluorescence Imaging (Localization, Trafficking) labeled_gpcr->imaging Visualization

Caption: Hypothetical workflow for studying GPCR signaling using CuAAC-mediated labeling.

References

diSulfo-Cy3 Alkyne: Application Notes and Protocols for Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

diSulfo-Cy3 alkyne is a water-soluble fluorescent dye belonging to the cyanine (B1664457) family. Its core structure is analogous to the widely used Cy3 dye, exhibiting bright orange-red fluorescence. The key features of this compound are the two sulfonate groups, which impart excellent water solubility, and a terminal alkyne group. This alkyne moiety enables the covalent attachment of the dye to azide-modified biomolecules via a highly efficient and specific bioorthogonal reaction known as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2][3][4][5]

The exceptional water solubility of this compound makes it particularly suitable for labeling proteins, nucleic acids, and other biomolecules in aqueous environments without the need for organic co-solvents that can be detrimental to biological samples.[1][3][6] Its bright fluorescence, good photostability, and pH insensitivity over a broad range (pH 4-10) make it an invaluable tool for a variety of fluorescence microscopy applications, including immunofluorescence, live-cell imaging, and super-resolution microscopy.[5][7][8]

Physicochemical and Spectroscopic Properties

The properties of this compound are summarized in the table below. These values can be useful for experimental planning, including the selection of appropriate excitation sources and emission filters for fluorescence microscopy.

PropertyValueReference
Molecular Formula C33H38N3NaO7S2[2]
Molecular Weight 675.8 g/mol [2]
Solubility Water, DMSO, DMF[2]
Excitation Maximum (λex) 548 - 555 nm[2][7]
Emission Maximum (λem) 566 - 572 nm[2][7][9]
Extinction Coefficient (ε) 150,000 - 162,000 cm⁻¹M⁻¹[2][7]
Fluorescence Quantum Yield (Φ) ~0.15[2][10]
Storage Conditions -20°C, protected from light[2][11]

Key Applications in Fluorescence Microscopy

The versatility of this compound allows for its use in a wide range of fluorescence microscopy techniques.

  • Labeling of Proteins and Peptides: Enables the fluorescent tagging of azide-containing proteins and peptides for visualization and detection.[3]

  • Nucleic Acid Labeling: Facilitates the labeling of azide-modified DNA or RNA probes for molecular studies.[3][]

  • Fluorescence Imaging: Widely used for visualizing biomolecules in various microscopy and flow cytometry applications.[3][13]

  • Live-Cell Imaging: In conjunction with metabolic labeling techniques, it allows for the visualization of dynamic processes in living cells.[14]

  • Super-Resolution Microscopy: Its photophysical properties are suitable for advanced imaging techniques such as STORM and STED, enabling visualization beyond the diffraction limit of light.[15][16]

Experimental Protocols

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Labeling of Fixed Cells

This protocol describes the general procedure for labeling azide-modified biomolecules in fixed cells with this compound. This is commonly used for visualizing metabolically labeled proteins or other molecules.

Materials:

  • Fixed cells containing azide-modified biomolecules

  • This compound

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand

  • Phosphate-buffered saline (PBS)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Wash buffer (e.g., 3% BSA in PBS)

  • Antifade mounting medium

  • DAPI (for nuclear counterstaining, optional)

Protocol:

  • Cell Fixation and Permeabilization:

    • Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Permeabilize the cells with permeabilization buffer for 15 minutes at room temperature.[14]

    • Wash the cells twice with wash buffer.

  • Click Reaction Cocktail Preparation (prepare fresh):

    • For a 1 mL reaction volume, combine the following in order:

      • 885 µL PBS

      • 10 µL of 10 mM this compound in water (final concentration: 100 µM)

      • 20 µL of 50 mM CuSO4 in water (final concentration: 1 mM)

      • 40 µL of 50 mM THPTA or TBTA in water/DMSO (final concentration: 2 mM)

      • 45 µL of 100 mM sodium ascorbate in water (final concentration: 4.5 mM)

    • Vortex briefly to mix. Note: It is crucial to add the sodium ascorbate last to initiate the reaction.

  • Labeling Reaction:

    • Remove the wash buffer from the cells and add the click reaction cocktail.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Counterstaining:

    • Remove the reaction cocktail and wash the cells three times with wash buffer.

    • If desired, counterstain the nuclei with DAPI according to the manufacturer's protocol.

    • Wash the cells twice with PBS.

  • Mounting and Imaging:

    • Mount the coverslip on a microscope slide using an antifade mounting medium.

    • Image the cells using a fluorescence microscope with appropriate filters for Cy3 (Excitation: ~550 nm, Emission: ~570 nm).

Metabolic Labeling and Visualization of Newly Synthesized Proteins in Live Cells

This protocol utilizes the bioorthogonal non-canonical amino acid tagging (BONCAT) method to visualize newly synthesized proteins.[1][2][3][7][17] Cells are first incubated with an amino acid analog containing an azide (B81097) group, which is incorporated into newly synthesized proteins. These azide-modified proteins are then labeled with this compound.

Materials:

  • Cell culture medium

  • L-azidohomoalanine (AHA), an analog of methionine

  • This compound

  • Reagents for CuAAC reaction (as listed in Protocol 1)

  • Live-cell imaging buffer

Protocol:

  • Metabolic Labeling:

    • Culture cells to the desired confluency.

    • Replace the normal culture medium with a methionine-free medium for a short period (e.g., 30 minutes) to deplete intracellular methionine pools.

    • Replace the methionine-free medium with a medium containing AHA (typically 25-50 µM) and incubate for the desired labeling period (e.g., 1-4 hours). The incubation time will depend on the protein synthesis rate of the cell type.

  • Cell Fixation and Permeabilization (for endpoint assays):

    • Follow the fixation and permeabilization steps as described in Protocol 1.

  • Click Chemistry Labeling:

    • Perform the CuAAC reaction with this compound as described in Protocol 1.

  • Imaging:

    • For fixed-cell imaging, follow the mounting and imaging steps in Protocol 1.

    • For live-cell imaging, copper-catalyzed click chemistry is generally toxic to cells. Strain-promoted azide-alkyne cycloaddition (SPAAC) with a cyclooctyne-modified dye is recommended for live-cell applications. However, if endpoint analysis is sufficient, the BONCAT method followed by fixation and CuAAC provides excellent visualization of protein synthesis.

Diagrams

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism

CuAAC_Mechanism Azide Azide-modified Biomolecule (R-N3) Reaction Azide->Reaction Alkyne This compound Alkyne->Reaction Cu_I Cu(I) Catalyst Cu_I->Reaction Catalyzes Triazole Labeled Biomolecule (Triazole Linkage) Reaction->Triazole Click Reaction BONCAT_Workflow Start Start: Cell Culture MetabolicLabeling 1. Metabolic Labeling Incubate cells with L-azidohomoalanine (AHA) Start->MetabolicLabeling Fixation 2. Cell Fixation (e.g., 4% PFA) MetabolicLabeling->Fixation Permeabilization 3. Permeabilization (e.g., Triton X-100) Fixation->Permeabilization ClickReaction 4. Click Reaction Add this compound and Cu(I) catalyst Permeabilization->ClickReaction Washing 5. Washing Steps ClickReaction->Washing Imaging 6. Fluorescence Microscopy Washing->Imaging End End: Image Analysis Imaging->End

References

Application Notes: diSulfo-Cy3 Alkyne for Live Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

diSulfo-Cy3 Alkyne is a water-soluble, bright orange-fluorescent dye designed for the specific labeling of biomolecules in aqueous environments through a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[1][2][3] This method allows for the covalent attachment of the Cy3 fluorophore to molecules that have been metabolically, enzymatically, or chemically tagged with an azide (B81097) group. The high water solubility, conferred by two sulfonate groups, makes this compound particularly well-suited for labeling biological targets in their native environment, including the surface of living cells, without the need for organic co-solvents.[4] Its spectral properties are identical to the widely used Cy3 dye, making it compatible with common fluorescence microscopy instrumentation.[1][2]

Principle of a "Click Chemistry" Reaction

The core of this labeling strategy is the CuAAC reaction, which forms a stable triazole linkage between the terminal alkyne on the diSulfo-Cy3 dye and an azide group on the target biomolecule.[5][6][7] This reaction is highly specific and bio-orthogonal, meaning it does not interfere with native biological functional groups.[7] For live-cell applications, the reaction is typically catalyzed by a Cu(I) source, which is generated in situ from the reduction of Copper(II) sulfate (B86663) (CuSO4) by a reducing agent like sodium ascorbate.[6]

Key Features and Advantages

  • High Water Solubility: The presence of two sulfonate groups ensures excellent solubility in aqueous buffers, preventing aggregation and facilitating labeling in biological media.[1][4]

  • Bright and Photostable Fluorescence: As a Cy3 analog, it offers high fluorescence quantum yield and good photostability, which is ideal for demanding imaging applications.[3][4]

  • Bio-orthogonal Reactivity: The alkyne group is chemically inert within biological systems until it reacts specifically with an introduced azide group, ensuring highly specific labeling.[7]

  • pH Insensitivity: The fluorescence of Cy3 dyes is stable over a broad pH range (pH 4 to 10), providing reliable performance in various biological buffers.[8]

Considerations for Live-Cell Imaging

  • Copper Toxicity: A primary concern for live-cell imaging using CuAAC is the potential cytotoxicity of the copper catalyst.[9] To mitigate this, the use of a copper-chelating ligand is essential. Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a water-soluble ligand that protects cells from copper-induced damage by stabilizing the Cu(I) oxidation state and maintaining its catalytic effectiveness while reducing its bioavailability.[6][10][11][12]

  • Cell Permeability: this compound is a charged molecule, which generally limits its ability to passively cross the plasma membrane of live cells.[9] Therefore, it is primarily used for labeling azide-modified molecules on the cell surface, such as glycans or surface proteins.[10][11] Labeling intracellular targets would require alternative, cell-permeable dyes.

  • Reaction Optimization: For optimal labeling with minimal impact on cell viability, it is crucial to carefully titrate the concentrations of the dye, CuSO4, ligand, and sodium ascorbate. Reaction times should be kept as short as possible; efficient labeling can often be achieved in 5-30 minutes.[10][11][12]

Quantitative Data

A summary of the key properties of this compound is provided below.

PropertyValueReference
Excitation Maximum (λex)~548-555 nm[1][8]
Emission Maximum (λem)~567-572 nm[1][8]
Molar Extinction Coefficient~150,000 - 162,000 M⁻¹cm⁻¹[1][8]
Fluorescence Quantum Yield~0.15[1]
Molecular FormulaC₃₃H₃₈N₃NaO₇S₂[1]
Molecular Weight~675.8 g/mol [1]
SolubilityWater, DMSO, DMF[1][8]

Experimental Protocols

This protocol describes the labeling of cell-surface glycans on live mammalian cells by first metabolically incorporating an azido-sugar (N-azidoacetylmannosamine, Ac₄ManNAz) and then attaching this compound via a CuAAC reaction.

Part A: Metabolic Labeling of Live Cells with Azide

  • Cell Culture: Seed mammalian cells on a suitable imaging plate (e.g., glass-bottom dishes) at a density that will result in 70-80% confluency on the day of the experiment.

  • Azide Incorporation: Add Ac₄ManNAz to the growth medium to a final concentration of 25-50 µM.

  • Incubation: Incubate the cells for 1 to 3 days under standard culture conditions (37°C, 5% CO₂). This allows the cells to metabolize the azido-sugar and display it on cell-surface glycans.[10][11]

Part B: Preparation of Click Reaction Cocktail

Note: Prepare the catalyst and reducing agent solutions fresh for each experiment. The following volumes are for one sample in a 35 mm dish containing 1 mL of buffer. Adjust volumes as needed.

  • Prepare Stock Solutions:

    • This compound: Prepare a 1-5 mM stock solution in water or DMSO. Store at -20°C.

    • CuSO₄: Prepare a 20-100 mM stock solution in deionized water.[6][12]

    • THPTA Ligand: Prepare a 100-200 mM stock solution in deionized water.[6][12]

    • Sodium Ascorbate: Prepare a 100-300 mM stock solution in deionized water. Prepare this solution fresh immediately before use. [6][12]

  • Prepare Labeling Buffer: Use a buffer such as Dulbecco's Phosphate-Buffered Saline (DPBS).

  • Assemble the Cocktail: In a microcentrifuge tube, combine the reagents in the following order. Vortex briefly after adding each component.

    • Labeling Buffer (e.g., DPBS): Start with ~950 µL.

    • This compound: Add to a final concentration of 10-25 µM.[10][11]

    • THPTA/CuSO₄ Premix: In a separate tube, mix the THPTA and CuSO₄ stock solutions in a 5:1 molar ratio (e.g., 5 µL of 100 mM THPTA and 1 µL of 100 mM CuSO₄).[10][11] Let this complex form for a few minutes before adding it to the main cocktail. This mixture should result in a final CuSO₄ concentration of 50-100 µM.

    • Sodium Ascorbate: Add the freshly prepared stock to a final concentration of 2.5-5 mM to initiate the reaction.[10][11]

Part C: Labeling of Live Cells

  • Wash Cells: Gently aspirate the culture medium from the cells. Wash the cells twice with 1 mL of warm DPBS to remove any residual serum.[10][11]

  • Add Labeling Cocktail: Add the freshly prepared click reaction cocktail to the cells.

  • Incubate: Incubate the cells for 5-15 minutes at room temperature or 37°C, protected from light.[10][11] The optimal time may vary by cell type and should be determined empirically.

  • Wash Cells: Aspirate the reaction cocktail and wash the cells three times with 1 mL of DPBS to remove unreacted dye and catalyst components.

  • Add Imaging Medium: Add fresh, phenol (B47542) red-free culture medium or a suitable imaging buffer to the cells.

Part D: Fluorescence Imaging

  • Microscopy: Image the cells using a fluorescence microscope equipped with appropriate filter sets for Cy3 (e.g., excitation ~540-550 nm, emission ~570-590 nm).

  • Controls: For a robust experiment, include the following controls:

    • Cells not treated with the azido-sugar but subjected to the click reaction to assess non-specific dye binding.

    • Cells treated with the azido-sugar but not the click reaction cocktail.

    • Untreated cells to assess autofluorescence.

Visualizations

experimental_workflow cluster_prep Part A: Metabolic Labeling cluster_reagents Part B: Reagent Preparation cluster_labeling Part C & D: Labeling and Imaging cell_culture 1. Seed cells on glass-bottom dish add_azide 2. Add Ac4ManNAz to culture medium cell_culture->add_azide incubate_azide 3. Incubate for 1-3 days (37°C, 5% CO2) add_azide->incubate_azide wash1 4. Wash cells (x2) with DPBS incubate_azide->wash1 prep_stocks Prepare Stock Solutions (Dye, CuSO4, THPTA, Sodium Ascorbate) mix_cocktail Assemble Click Cocktail (Dye + Premixed CuSO4/THPTA) prep_stocks->mix_cocktail add_ascorbate Add Sodium Ascorbate (Initiate Reaction) mix_cocktail->add_ascorbate add_cocktail 5. Add Click Cocktail to cells add_ascorbate->add_cocktail wash1->add_cocktail incubate_click 6. Incubate 5-15 min (protected from light) add_cocktail->incubate_click wash2 7. Wash cells (x3) with DPBS incubate_click->wash2 image 8. Image with fluorescence microscope wash2->image

Caption: Experimental workflow for live-cell surface labeling.

click_reaction alkyne This compound product Labeled Biomolecule (Stable Triazole Linkage) alkyne->product azide Azide-tagged Biomolecule azide->product catalyst Cu(I) Catalyst (from CuSO4 + Ascorbate) + THPTA Ligand catalyst->product

References

diSulfo-Cy3 Alkyne: Application Notes and Protocols for Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of diSulfo-Cy3 alkyne, a water-soluble fluorescent dye, in flow cytometry. This document details its application in studying cellular processes through copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. Detailed protocols for cell labeling and analysis are provided to facilitate the integration of this powerful tool into your research and development workflows.

Introduction

This compound is a bright, photostable, and water-soluble orange-red fluorescent dye functionalized with an alkyne group.[1][2] Its excellent water solubility, due to the presence of two sulfonate groups, makes it ideal for labeling biological molecules in aqueous environments without the need for organic co-solvents.[1] The alkyne group allows for its covalent attachment to azide-modified biomolecules via the highly specific and efficient CuAAC click chemistry reaction.[1] This bioorthogonal ligation strategy enables the precise labeling of target molecules in complex biological systems, making it a versatile tool for flow cytometry.

Flow cytometry is a powerful technique for single-cell analysis, allowing for the rapid measurement of multiple physical and chemical characteristics of individual cells within a heterogeneous population.[3] The use of this compound in conjunction with flow cytometry opens up possibilities for studying a variety of cellular events, including cell proliferation and metabolic activity.

Key Applications in Flow Cytometry

The primary applications of this compound in flow cytometry involve the detection of azide-labeled biomolecules within cells. This is typically achieved through two main strategies:

  • Cell Proliferation Assays: By introducing an azide-modified nucleoside analog, such as 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) is a common method, however for alkyne-dyes, an azide-modified analog like Azidothymidine (AZT) or other azide-modified nucleosides would be used. These are incorporated into newly synthesized DNA during the S-phase of the cell cycle. Subsequent reaction with this compound allows for the fluorescent labeling of proliferating cells, which can then be quantified by flow cytometry.

  • Metabolic Glycan Labeling: Cells can be cultured with azide-modified monosaccharides (azido sugars), which are metabolized and incorporated into cellular glycans.[4][5][6] The azide (B81097) groups on the cell surface or within the cell can then be tagged with this compound, enabling the study of glycan expression and dynamics.[4][5]

Advantages of this compound in Flow Cytometry

  • High Specificity: The click chemistry reaction is bioorthogonal, meaning it occurs specifically between the alkyne and azide functional groups with minimal cross-reactivity with other cellular components.[7]

  • Bright and Photostable Signal: diSulfo-Cy3 provides a strong and stable fluorescent signal, enabling sensitive detection and clear discrimination of labeled cells.[1]

  • Water-Solubility: The disulfonated nature of the dye ensures high water solubility, simplifying staining procedures in aqueous buffers.

  • Mild Reaction Conditions: The copper-catalyzed click reaction can be performed under physiological conditions, preserving cell integrity and the native state of biomolecules.

  • Multiplexing Capability: The spectral properties of Cy3 allow for its use in multicolor flow cytometry experiments in combination with other fluorophores.

Quantitative Data Summary

The following tables provide a summary of typical experimental parameters for the application of this compound in flow cytometry.

Table 1: Metabolic Labeling with Azido-Sugars

ParameterTypical Range/ValueNotes
Azido-Sugar Concentration5 - 50 µMOptimal concentration should be determined empirically for each cell type and azido-sugar.[4]
Incubation Time24 - 72 hoursDependent on the cell type and the specific metabolic pathway being studied.
This compound Concentration1 - 10 µMTitration is recommended to find the optimal signal-to-noise ratio.
Click Reaction Time30 - 60 minutesIncubation should be performed at room temperature, protected from light.
Expected OutcomeIncreased Cy3 fluorescence in cells that have incorporated the azido-sugar.[4]The fluorescence intensity will be proportional to the level of glycan expression.

Table 2: Cell Proliferation Assay with Azide-Modified Nucleosides

ParameterTypical Range/ValueNotes
Azide-Nucleoside Concentration1 - 10 µMThe optimal concentration depends on the specific azide-modified nucleoside and cell type.
Incubation Time1 - 4 hoursShorter incubation times can be used to label cells actively in S-phase.
This compound Concentration1 - 10 µMTitration is crucial to minimize background staining.
Click Reaction Time30 minutesPerformed at room temperature in the dark.[8]
Expected OutcomeA distinct population of Cy3-positive cells representing the proliferating fraction.Can be combined with DNA content stains (e.g., DAPI, Propidium Iodide) for cell cycle analysis.

Experimental Protocols

Protocol 1: Metabolic Labeling of Cell Surface Glycans for Flow Cytometry

This protocol describes the labeling of cell surface glycans with an azido-sugar followed by detection with this compound.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Azido-sugar (e.g., N-azidoacetylmannosamine-tetraacylated (Ac4ManNAz))

  • Phosphate-Buffered Saline (PBS)

  • Bovine Serum Albumin (BSA)

  • This compound

  • Copper (II) Sulfate (CuSO4)

  • Reducing agent (e.g., Sodium Ascorbate)

  • Copper chelator (e.g., THPTA)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Metabolic Labeling:

    • Seed cells in a culture plate and allow them to adhere overnight.

    • Replace the medium with fresh medium containing the desired concentration of the azido-sugar (e.g., 25 µM Ac4ManNAz).

    • Incubate the cells for 48-72 hours under normal culture conditions.

  • Cell Harvesting and Washing:

    • Harvest the cells using a non-enzymatic cell dissociation solution.

    • Transfer the cells to a centrifuge tube and wash twice with cold PBS containing 1% BSA.

    • Count the cells and adjust the concentration to 1 x 10^6 cells/mL in PBS with 1% BSA.

  • Click Reaction:

    • Prepare the click reaction cocktail immediately before use. For a 100 µL reaction, mix the following in order:

      • 90 µL of the cell suspension

      • 2 µL of this compound (from a 500 µM stock in water)

      • 2 µL of CuSO4 (from a 50 mM stock in water)

      • 2 µL of THPTA (from a 50 mM stock in water)

      • 4 µL of Sodium Ascorbate (from a 100 mM stock in water, freshly prepared)

    • Vortex the tube gently to mix.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Washing and Analysis:

    • Wash the cells twice with PBS containing 1% BSA.

    • Resuspend the cells in 500 µL of PBS with 1% BSA.

    • Analyze the cells on a flow cytometer using the appropriate laser and filter set for Cy3 (Excitation: ~550 nm, Emission: ~570 nm).

Protocol 2: Cell Proliferation Assay for Flow Cytometry

This protocol outlines the detection of proliferating cells by incorporating an azide-modified nucleoside into the DNA, followed by labeling with this compound.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Azide-modified nucleoside (e.g., Azidothymidine)

  • PBS

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • This compound

  • Click reaction components (as in Protocol 1)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Labeling:

    • Culture cells to the desired confluency.

    • Add the azide-modified nucleoside to the culture medium at the desired final concentration (e.g., 10 µM).

    • Incubate for 1-4 hours under normal culture conditions.

  • Cell Harvesting and Fixation:

    • Harvest the cells and wash once with PBS.

    • Resuspend the cell pellet in 100 µL of Fixation Buffer.

    • Incubate for 15 minutes at room temperature.

    • Wash the cells once with PBS.

  • Permeabilization:

    • Resuspend the fixed cells in 100 µL of Permeabilization Buffer.

    • Incubate for 15 minutes at room temperature.

    • Wash the cells once with PBS.

  • Click Reaction:

    • Prepare the click reaction cocktail as described in Protocol 1.

    • Resuspend the permeabilized cells in the click reaction cocktail.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Washing and Analysis:

    • Wash the cells twice with PBS.

    • Resuspend the cells in 500 µL of PBS.

    • Analyze the cells by flow cytometry. For cell cycle analysis, an additional DNA staining step (e.g., with DAPI) can be performed after the click reaction and washing steps.

Visualizations

Metabolic_Glycan_Labeling_Workflow cluster_cell Cell cluster_detection Detection AzidoSugar Azido-Sugar (e.g., Ac4ManNAz) Metabolism Metabolic Incorporation AzidoSugar->Metabolism Enters Cell AzideGlycan Azide-Labeled Glycan Metabolism->AzideGlycan ClickReaction CuAAC Click Chemistry AzideGlycan->ClickReaction Reacts with diSulfoCy3 diSulfo-Cy3 Alkyne diSulfoCy3->ClickReaction LabeledCell Fluorescently Labeled Cell ClickReaction->LabeledCell FlowCytometer Flow Cytometer LabeledCell->FlowCytometer Analysis

Caption: Workflow for metabolic glycan labeling and detection by flow cytometry.

Cell_Proliferation_Assay_Workflow cluster_labeling Labeling cluster_processing Cell Processing cluster_detection Detection AzideNucleoside Azide-Modified Nucleoside S_Phase S-Phase DNA Synthesis AzideNucleoside->S_Phase Incorporation AzideDNA Azide-Labeled DNA S_Phase->AzideDNA Fixation Fixation AzideDNA->Fixation Permeabilization Permeabilization Fixation->Permeabilization ClickReaction CuAAC Click Chemistry Permeabilization->ClickReaction Reacts with diSulfoCy3 diSulfo-Cy3 Alkyne diSulfoCy3->ClickReaction LabeledNucleus Fluorescently Labeled Nucleus ClickReaction->LabeledNucleus FlowCytometer Flow Cytometer LabeledNucleus->FlowCytometer Analysis

Caption: Workflow for cell proliferation assay using click chemistry and flow cytometry.

References

Application Notes and Protocols for diSulfo-Cy3 Alkyne in In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of diSulfo-Cy3 alkyne in in vivo imaging studies. The information is intended to guide researchers in designing and executing experiments for monitoring the biodistribution and target engagement of molecules of interest in living organisms.

Introduction to this compound

This compound is a water-soluble, bright, and photostable fluorescent dye ideal for in vivo imaging applications.[1][2] Its key features include:

  • High Water Solubility: The presence of two sulfonate groups enhances its hydrophilicity, making it suitable for direct use in aqueous environments without the need for organic co-solvents.[3] This property is crucial for maintaining the stability and solubility of labeled biomolecules in physiological conditions.

  • Bright and Photostable Fluorescence: diSulfo-Cy3 exhibits strong fluorescence emission in the Cy3 channel (excitation/emission maxima ~550 nm / ~570 nm), providing high-contrast imaging.[4] Its photostability ensures reliable signal detection during longitudinal imaging studies.

  • Click Chemistry Compatibility: The terminal alkyne group allows for efficient and specific covalent labeling of azide-modified biomolecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[5][6][7] This bioorthogonal reaction is highly selective and can be performed under biocompatible conditions.[6]

The enhanced water solubility of sulfonated cyanine (B1664457) dyes like diSulfo-Cy3 influences their pharmacokinetic profile, generally leading to faster clearance from the body, primarily through renal excretion. This can be advantageous for reducing background signal in in vivo imaging.

Key Applications

  • Biodistribution and Pharmacokinetic Studies: Tracking the in vivo fate of small molecules, peptides, proteins, antibodies, and nanoparticles.

  • Targeted Molecular Imaging: Visualizing the accumulation of labeled ligands at specific biological targets, such as tumors or sites of inflammation.

  • Drug Development: Assessing the delivery and target engagement of novel therapeutic agents.

Data Presentation

Table 1: Physicochemical and Spectral Properties of this compound
PropertyValueReference
Molecular Weight~700 g/mol [1]
Excitation Maximum~550 nm[4]
Emission Maximum~570 nm[4]
Extinction Coefficient~150,000 cm⁻¹M⁻¹[1]
Quantum Yield~0.1-0.2[8]
SolubilityHigh in water and polar organic solvents[3]
Table 2: Representative In Vivo Performance of Sulfonated Cyanine Dyes

The following data is representative of small molecule sulfonated cyanine dyes and may vary depending on the specific targeting ligand and animal model.

ParameterRepresentative ValuePotential Implication for this compound
Plasma Half-life (t½) Short (minutes to a few hours)Rapid clearance, leading to lower background signal.
Primary Route of Elimination RenalReduced accumulation in the liver and gastrointestinal tract.[9]
Signal-to-Background Ratio (SBR) in Target Tissue > 2-5 (target-dependent)Enables clear visualization of the target site.
Tissue Accumulation (Liver) Low to moderateMinimizes non-specific signal from major organs.
Tissue Accumulation (Kidneys) Moderate to high (during clearance)Reflects the primary route of excretion.

Experimental Protocols

Protocol 1: Labeling of an Azide-Modified Targeting Molecule with this compound (CuAAC)

This protocol describes the copper-catalyzed click chemistry reaction to conjugate this compound to a molecule of interest containing an azide (B81097) group.

Materials:

  • This compound

  • Azide-modified molecule (e.g., peptide, antibody, small molecule)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Degassed PBS or other suitable buffer (pH 7.4)

  • DMSO (if needed for stock solutions)

  • Size exclusion chromatography column (e.g., PD-10) for purification

Procedure:

  • Prepare Stock Solutions:

    • This compound: Dissolve in water or DMSO to a final concentration of 10 mM.

    • Azide-modified molecule: Dissolve in a suitable buffer at a concentration of 1-5 mg/mL.

    • CuSO₄: Prepare a 50 mM stock solution in water.

    • Sodium ascorbate: Prepare a 1 M stock solution in water (freshly made).

    • THPTA or TBTA: Prepare a 50 mM stock solution in water/DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-modified molecule and a 1.5 to 5-fold molar excess of this compound.

    • Add the copper ligand (THPTA or TBTA) to a final concentration of 1-2 mM.

    • Add CuSO₄ to a final concentration of 0.5-1 mM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 5-10 mM.

  • Incubation:

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Remove the unreacted dye and catalyst using a size exclusion chromatography column (e.g., PD-10) equilibrated with sterile PBS.

    • Collect the fractions containing the labeled molecule.

  • Characterization:

    • Determine the degree of labeling by measuring the absorbance at 280 nm (for protein) and ~550 nm (for diSulfo-Cy3).

G cluster_prep Preparation cluster_reaction Click Reaction cluster_purification Purification & Analysis Azide_Molecule Azide-Modified Molecule Reaction_Vessel Reaction Mixture Azide_Molecule->Reaction_Vessel diSulfo_Cy3_Alkyne This compound diSulfo_Cy3_Alkyne->Reaction_Vessel Catalyst_Mix CuSO4 + Ligand (THPTA/TBTA) Catalyst_Mix->Reaction_Vessel Reducing_Agent Sodium Ascorbate Reducing_Agent->Reaction_Vessel Purification Size Exclusion Chromatography Reaction_Vessel->Purification Labeled_Product diSulfo-Cy3-Labeled Molecule Purification->Labeled_Product Analysis Spectrophotometry (Degree of Labeling) Labeled_Product->Analysis

Workflow for labeling with this compound.
Protocol 2: In Vivo Imaging in a Murine Model

This protocol provides a general workflow for in vivo fluorescence imaging in mice using a diSulfo-Cy3-labeled molecule.

Materials:

  • diSulfo-Cy3-labeled molecule in sterile PBS

  • 6-8 week old mice (e.g., BALB/c nude)

  • Anesthesia (e.g., isoflurane)

  • In vivo imaging system with appropriate filters for Cy3

  • Sterile syringes and needles

Procedure:

  • Animal Preparation:

    • Acclimatize the mice for at least one week before the experiment.

    • If using a tumor model, allow tumors to reach the desired size.

  • Anesthesia:

    • Anesthetize the mouse using isoflurane (B1672236) (2-3% for induction, 1-2% for maintenance).

    • Confirm proper anesthetic depth by lack of pedal reflex.

  • Pre-injection Imaging:

    • Acquire a baseline whole-body fluorescence image to determine autofluorescence levels.

  • Injection:

    • Administer the diSulfo-Cy3-labeled molecule via intravenous (tail vein) injection. The typical dose ranges from 1 to 10 nmol per mouse, but should be optimized for each specific conjugate.

  • Post-injection Imaging:

    • Acquire whole-body fluorescence images at various time points post-injection (e.g., 5 min, 30 min, 1 hr, 4 hr, 24 hr) to monitor the biodistribution and clearance.

  • Ex Vivo Imaging (Optional):

    • At the final time point, euthanize the mouse and dissect the organs of interest (e.g., tumor, liver, kidneys, spleen, lungs, heart).

    • Image the dissected organs to quantify the fluorescence signal in each tissue.

  • Data Analysis:

    • Quantify the fluorescence intensity in regions of interest (ROIs) for the target tissue and background areas.

    • Calculate the signal-to-background ratio (SBR) at each time point.

    • For ex vivo analysis, express the data as a percentage of the injected dose per gram of tissue (%ID/g).

G Start Start Animal_Prep Animal Preparation Start->Animal_Prep Anesthesia Anesthesia Animal_Prep->Anesthesia Pre_Image Baseline Imaging Anesthesia->Pre_Image Injection IV Injection of diSulfo-Cy3 Conjugate Pre_Image->Injection Post_Image Longitudinal In Vivo Imaging Injection->Post_Image Euthanasia Euthanasia Post_Image->Euthanasia Ex_Vivo Ex Vivo Organ Imaging Euthanasia->Ex_Vivo Analysis Data Analysis (ROI, SBR, %ID/g) Ex_Vivo->Analysis End End Analysis->End

General workflow for in vivo imaging studies.

Signaling Pathway and Targeting

The application of this compound often involves targeting a specific biological pathway. For example, if conjugated to a ligand for a receptor tyrosine kinase (RTK) overexpressed in cancer, the probe can be used to visualize tumors.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand_Cy3 Targeting Ligand (diSulfo-Cy3) Receptor Target Receptor (e.g., RTK) Ligand_Cy3->Receptor Binding Signaling_Cascade Downstream Signaling (e.g., MAPK, PI3K) Receptor->Signaling_Cascade Activation Cellular_Response Cellular Response (Proliferation, Survival) Signaling_Cascade->Cellular_Response

Targeted probe binding and signaling.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency Inefficient click reaction.Ensure fresh sodium ascorbate solution. Optimize the molar ratio of dye to molecule. Degas the reaction buffer.
Degradation of azide or alkyne.Store reagents properly, protected from light and moisture.
High Background Signal In Vivo Insufficient clearance of the probe.Increase the time between injection and imaging. Confirm the purity of the labeled conjugate.
Non-specific binding.Consider PEGylation of the targeting molecule to improve solubility and reduce non-specific uptake.
Weak Fluorescence Signal Low dose of the probe.Optimize the injected dose.
Photobleaching.Minimize the exposure time and intensity during imaging.
Quenching of the dye.Ensure the labeling ratio is not too high, which can lead to self-quenching.

Conclusion

This compound is a versatile and robust fluorescent probe for in vivo imaging. Its high water solubility, bright fluorescence, and compatibility with click chemistry make it an excellent choice for a wide range of applications in preclinical research and drug development. Proper experimental design, including optimization of labeling and imaging protocols, is crucial for obtaining high-quality and reproducible data.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing diSulfo-Cy3 Alkyne Labeling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for diSulfo-Cy3 alkyne labeling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to optimize your labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and for what is it used?

A1: this compound is a water-soluble fluorescent dye equipped with a terminal alkyne group.[1][2] This alkyne group allows the dye to be covalently attached to molecules containing an azide (B81097) group through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry".[3][4] Its high water solubility makes it ideal for labeling biomolecules such as proteins and oligonucleotides in aqueous buffers without the need for organic co-solvents that could potentially denature sensitive samples.[1]

Q2: What are the key components of a this compound labeling reaction?

A2: A typical this compound labeling reaction, based on CuAAC click chemistry, includes the following components:

  • Azide-modified biomolecule: The protein, oligonucleotide, or other molecule you intend to label.

  • This compound: The fluorescent dye.

  • Copper(I) catalyst: This is the catalyst for the click reaction. It is typically generated in situ from a copper(II) source like copper(II) sulfate (B86663) (CuSO₄).[4]

  • Reducing agent: A reagent like sodium ascorbate (B8700270) is used to reduce the copper(II) to the active copper(I) state and to protect the catalyst from oxidation.[4]

  • Copper-stabilizing ligand: Ligands such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are used to stabilize the copper(I) catalyst and improve reaction efficiency.[2]

  • Reaction Buffer: An amine-free buffer with a pH between 7 and 8.5 is recommended. Common choices include phosphate-buffered saline (PBS) or borate (B1201080) buffer.[5]

Q3: How should I store my this compound?

A3: this compound should be stored at -20°C in the dark and desiccated.[6] When stored correctly, it is stable for an extended period. Stock solutions can be prepared in an anhydrous solvent like DMSO or DMF and should also be stored at -20°C, protected from light. Repeated freeze-thaw cycles should be avoided.

Q4: What is the optimal buffer for the labeling reaction?

A4: The optimal buffer for this compound labeling should be free of primary amines, such as Tris, as these can interfere with some labeling chemistries and interact with the copper catalyst. A pH between 7.0 and 8.5 is generally recommended.[5] Phosphate-buffered saline (PBS) and sodium borate or sodium bicarbonate buffers are commonly used.[5]

Q5: How can I purify the labeled biomolecule after the reaction?

A5: Several methods can be used to purify your this compound-labeled biomolecule and remove unreacted dye. The choice of method depends on the nature of your biomolecule. Common techniques include:

  • Ethanol (B145695) or Acetone Precipitation: Suitable for oligonucleotides and DNA.[7]

  • Size-Exclusion Chromatography (e.g., Sephadex G-25): Effective for purifying labeled proteins.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution method for purifying labeled oligonucleotides.[7]

  • Dialysis: Can be used for removing small molecules like unreacted dye from larger protein conjugates.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Labeling Efficiency Inactive Copper Catalyst: The copper(I) catalyst is essential for the reaction and can be easily oxidized to the inactive copper(II) state.- Use a freshly prepared solution of the reducing agent (e.g., sodium ascorbate).- Degas your buffer and other aqueous solutions to remove dissolved oxygen.- Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
Suboptimal pH: The reaction efficiency can be pH-dependent.[5]- Ensure your reaction buffer is within the optimal pH range of 7.0-8.5.[5]
Incompatible Buffer: Buffers containing primary amines (e.g., Tris) can interfere with the reaction.- Switch to a non-amine-containing buffer like PBS or sodium borate.[5]
Insufficient Dye or Biomolecule Concentration: Low concentrations can lead to slow reaction kinetics.- Increase the concentration of your reactants if possible. For proteins, a concentration of at least 2 mg/mL is recommended.
High Background/Non-specific Staining Excess Unreacted Dye: The most common cause of high background is residual, unbound this compound.- Ensure thorough purification of your labeled product using one of the recommended methods (e.g., size-exclusion chromatography, HPLC, or precipitation).[7]
Precipitation of the Dye: Although diSulfo-Cy3 is water-soluble, high concentrations in the presence of other reagents could lead to some precipitation.- Ensure all components are fully dissolved before starting the reaction.- If precipitation is observed, consider adjusting the buffer composition or the concentration of reactants.
Inconsistent Labeling Results Variability in Reagent Preparation: Inconsistent preparation of stock solutions, especially the reducing agent, can lead to variable results.- Prepare fresh stock solutions of critical reagents like sodium ascorbate for each experiment.- Standardize your protocols for buffer and reagent preparation.
Oxidation of the Copper Catalyst: Exposure to air can inactivate the catalyst.- Minimize the exposure of the reaction mixture to air, especially after the addition of the reducing agent.
Degradation of the Biomolecule Copper-Mediated Damage: Copper ions can sometimes lead to the degradation of sensitive biomolecules.- Use a copper-stabilizing ligand like THPTA to protect your biomolecule.- Minimize the reaction time as much as possible while still achieving sufficient labeling.

Quantitative Data on Reaction Components

Optimizing the components of your click chemistry reaction is crucial for achieving high labeling efficiency. The following tables summarize the impact of different components on the reaction.

Table 1: Comparison of Copper(I) Stabilizing Ligands

LigandKey CharacteristicsRecommended ConcentrationReference
TBTA (Tris(benzyltriazolylmethyl)amine)The first-generation ligand, effective but has low water solubility.50 µM[8]
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)A water-soluble analog of TBTA, offering improved performance in aqueous buffers.2 mM[8]
BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid)Another water-soluble ligand known for its high efficiency in stabilizing Cu(I).2 mM[8]

Note: The concentrations provided are starting points and may require optimization for your specific application.

Table 2: Recommended Reaction Conditions for this compound Labeling

ParameterRecommended RangeNotes
pH 7.0 - 8.5Lower pH can decrease catalyst activity, while higher pH can lead to hydrolysis of some reagents.[5]
Temperature Room Temperature (20-25°C)Elevated temperatures are generally not necessary and may risk degrading sensitive biomolecules.
Reaction Time 1 - 4 hoursThe optimal time can vary. It is recommended to perform a time-course experiment to determine the ideal duration for your system.
This compound Concentration 1.5 - 10 molar excess over the azideThe optimal ratio depends on the number of available azide sites and the desired degree of labeling.
Copper(II) Sulfate Concentration 50 - 250 µM
Sodium Ascorbate Concentration 1 - 5 mMA fresh solution should always be used.

Experimental Protocols

Protocol 1: Labeling of Azide-Modified Proteins

This protocol provides a general guideline for labeling 1 mg of an azide-modified protein with this compound.

Materials:

  • Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • DMSO (anhydrous)

  • Copper(II) sulfate (CuSO₄) stock solution (10 mM in water)

  • THPTA stock solution (50 mM in water)

  • Sodium ascorbate stock solution (100 mM in water, freshly prepared)

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare the this compound Stock Solution: Dissolve the required amount of this compound in DMSO to make a 10 mM stock solution.

  • Prepare the Protein Solution: Adjust the concentration of your azide-modified protein to 2 mg/mL in the reaction buffer.

  • Prepare the Catalyst Premix: In a microcentrifuge tube, mix the CuSO₄ and THPTA stock solutions to achieve a final concentration of 50-250 µM and 250-1250 µM respectively in the final reaction volume.

  • Initiate the Labeling Reaction: a. To the protein solution, add the desired molar excess of the this compound stock solution. Mix gently. b. Add the CuSO₄/THPTA premix to the protein-dye mixture. c. To initiate the reaction, add the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Incubate: Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.

  • Purify the Labeled Protein: Remove the unreacted dye and other small molecules by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with your desired storage buffer.

  • Characterize and Store: Determine the degree of labeling by measuring the absorbance at 280 nm (for the protein) and ~550 nm (for Cy3). Store the labeled protein at 4°C or -20°C, protected from light.

Protocol 2: Labeling of Azide-Modified Oligonucleotides

This protocol is a general guide for labeling azide-modified oligonucleotides.

Materials:

  • Azide-modified oligonucleotide

  • This compound

  • DMSO (anhydrous)

  • Copper(II) sulfate (CuSO₄) stock solution (10 mM in water)

  • TBTA or THPTA stock solution (50 mM in DMSO or water, respectively)

  • Sodium ascorbate stock solution (100 mM in water, freshly prepared)

  • 3 M Sodium Acetate (B1210297) (pH 5.2)

  • Cold 100% Ethanol

  • Cold 70% Ethanol

Procedure:

  • Prepare the this compound Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM.

  • Prepare the Oligonucleotide Solution: Dissolve the azide-modified oligonucleotide in nuclease-free water to a concentration of 100-500 µM.

  • Set up the Reaction: In a microcentrifuge tube, combine the oligonucleotide solution, CuSO₄, and the copper ligand.

  • Add the Dye: Add a 1.5 to 5-fold molar excess of the this compound stock solution to the mixture.

  • Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Incubate: Incubate the reaction at room temperature for 2-4 hours, protected from light.

  • Purify the Labeled Oligonucleotide by Ethanol Precipitation: a. Add 0.1 volumes of 3 M sodium acetate (pH 5.2) to the reaction mixture. b. Add 3 volumes of cold 100% ethanol and mix well. c. Incubate at -20°C for at least 1 hour. d. Centrifuge at high speed for 30 minutes to pellet the oligonucleotide. e. Carefully remove the supernatant. f. Wash the pellet with cold 70% ethanol. g. Air-dry the pellet and resuspend in a suitable buffer.

  • Analyze the Product: The purity of the labeled oligonucleotide can be assessed by HPLC or gel electrophoresis.

Visualizing the Workflow and Reaction

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis & Storage prep_dye Prepare diSulfo-Cy3 Alkyne Stock mix Combine Reactants prep_dye->mix prep_bio Prepare Azide-Modified Biomolecule prep_bio->mix prep_reagents Prepare Catalyst & Reducing Agent prep_reagents->mix incubate Incubate at Room Temp (Protected from Light) mix->incubate purify Purify Labeled Biomolecule incubate->purify analyze Characterize Product (Spectroscopy, etc.) purify->analyze store Store Conjugate analyze->store

Caption: Experimental workflow for this compound labeling.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

cuaac_reaction azide Azide-Modified Biomolecule product Labeled Biomolecule (Triazole Linkage) azide->product + catalyst Cu(I) Catalyst alkyne diSulfo-Cy3 Alkyne alkyne->product catalyst->product   

Caption: The CuAAC "click" reaction mechanism.

References

Troubleshooting Low Fluorescence Signal with diSulfo-Cy3 Alkyne: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address low fluorescence signals when using diSulfo-Cy3 alkyne for labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the stability and performance of this compound, it should be stored at -20°C in a dark, desiccated environment.[1][2][3] It is also advisable to aliquot the dye upon receipt to avoid repeated freeze-thaw cycles, which can lead to degradation.[3][4] For short-term transport, the dye is stable at room temperature for up to three weeks.[1]

Q2: What are the excitation and emission maxima for this compound?

A2: The spectral properties of this compound can vary slightly between suppliers, but generally, the excitation maximum is around 553-554 nm, and the emission maximum is around 566-570 nm.[2][5][6]

Q3: Is this compound soluble in aqueous buffers?

A3: Yes, the "diSulfo" prefix indicates the presence of two sulfonate groups, which makes the dye water-soluble and suitable for labeling biomolecules in aqueous solutions without the need for organic co-solvents.[7][8][9][10]

Q4: What is the mechanism of labeling with this compound?

A4: this compound is a click chemistry reagent. It contains an alkyne group that reacts with an azide (B81097) group on a target molecule in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to form a stable triazole linkage.[4][9][11]

Troubleshooting Guide for Low Fluorescence Signal

A low or absent fluorescence signal can arise from various factors in the experimental workflow. This guide provides a systematic approach to identifying and resolving the issue.

Problem Area 1: Reagent Integrity and Storage

Issue: The this compound dye may have degraded.

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure the dye has been consistently stored at -20°C in the dark and protected from moisture.[1][2][3]

  • Avoid Repeated Freeze-Thaw Cycles: Use aliquots to prevent degradation of the main stock.[3][4]

  • Protect from Light: Cyanine dyes are light-sensitive. Minimize exposure of the dye and labeled samples to light.[1][3]

  • Use a Fresh Vial: If degradation is suspected, use a new, unopened vial of the dye to rule out reagent quality as the source of the problem.[3]

Problem Area 2: Click Chemistry Reaction Efficiency

Issue: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is inefficient.

Troubleshooting Steps:

  • Catalyst Oxidation: The active catalyst is Cu(I). Oxidation to Cu(II) will inhibit the reaction.

    • Use a Reducing Agent: Always include a fresh solution of a reducing agent, such as sodium ascorbate (B8700270), in the reaction mixture to maintain copper in the Cu(I) state.[12][13]

    • Degas Solutions: Oxygen can oxidize the Cu(I) catalyst. Degassing all buffers and solutions before the reaction can improve efficiency.[14]

  • Copper-Stabilizing Ligand: The presence of a copper-chelating ligand can protect the catalyst and improve reaction efficiency.

    • Add a Ligand: Include a ligand such as TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) or THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) in the reaction mixture.[11][14]

  • Suboptimal Reagent Concentrations: The concentrations of the dye, target molecule, copper, ligand, and reducing agent may need optimization.

    • Titrate Components: Systematically vary the concentrations of each component to find the optimal conditions for your specific system.

  • Inaccessible Azide Group: The azide on your target biomolecule may be sterically hindered, preventing the alkyne dye from accessing it.[3]

    • Verify Azide Incorporation: Use an independent method, such as mass spectrometry, to confirm the successful modification of your molecule with an azide.[3]

Problem Area 3: Sample Preparation and Handling

Issue: The labeled sample is compromised, or the signal is lost during downstream processing.

Troubleshooting Steps:

  • Insufficient Washing: Inadequate washing after the labeling reaction can result in high background, which can obscure a low signal. Conversely, overly stringent washing may remove the labeled molecule.

    • Optimize Wash Steps: Adjust the number and duration of wash steps.[3]

  • Photobleaching: Cyanine dyes can photobleach upon prolonged exposure to excitation light.[3]

    • Minimize Light Exposure: Protect the sample from light during incubation, washing, and imaging steps.

    • Use Antifade Reagents: Mount samples in a mounting medium containing an antifade agent.[3]

Problem Area 4: Imaging and Data Acquisition

Issue: The imaging settings are not optimal for detecting the Cy3 signal.

Troubleshooting Steps:

  • Incorrect Filter Sets: Ensure you are using the appropriate filter set for Cy3 (excitation ~550 nm, emission ~570 nm).

  • Suboptimal Exposure Time and Gain: A low signal may be due to insufficient exposure time or detector gain.

    • Increase Exposure/Gain: Gradually increase the exposure time and/or gain, being mindful that this can also increase background noise.[3]

  • Focal Plane: Ensure that the sample is correctly in focus.

Quantitative Data Summary

The following table summarizes the key spectroscopic properties of this compound.

PropertyValueReference
Excitation Maximum (λex)553 - 554 nm[2][5]
Emission Maximum (λem)566 - 570 nm[2][6]
Molar Extinction Coefficient (ε)~151,000 L·mol⁻¹·cm⁻¹[2]
Quantum Yield (QY)~0.1 - 0.15[1][7]
Molecular Weight~761.93 g/mol (free acid)[2]

Experimental Protocols

Protocol: General Procedure for Labeling an Azide-Modified Protein with this compound

This protocol provides a general workflow. Optimal concentrations and incubation times may need to be determined empirically for each specific application.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in nuclease-free water or a suitable buffer (e.g., PBS). Store unused portions at -20°C.

    • Prepare a 50 mM stock solution of sodium ascorbate in nuclease-free water. This solution should be prepared fresh for each experiment.

    • Prepare a 10 mM stock solution of a copper(II) sulfate (B86663) (CuSO₄).

    • Prepare a 50 mM stock solution of a copper-chelating ligand (e.g., THPTA).

  • Labeling Reaction:

    • In a microcentrifuge tube, combine your azide-modified protein (e.g., at a final concentration of 10-50 µM) with PBS to a final volume of 85 µL.

    • Prepare the catalyst premix: In a separate tube, mix 2 µL of the 10 mM CuSO₄ solution with 10 µL of the 50 mM THPTA solution.

    • Add 1 µL of the 10 mM this compound stock solution to the protein solution.

    • To initiate the reaction, add 12 µL of the catalyst premix to the protein/dye mixture.

    • Finally, add 2 µL of the 50 mM sodium ascorbate solution. The final volume will be 100 µL.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Remove unreacted dye and other small molecules using a desalting column or through dialysis, depending on the volume of the reaction and the nature of the protein.

  • Verification and Storage:

    • Confirm labeling by measuring the absorbance at 280 nm (for the protein) and ~554 nm (for the Cy3 dye).

    • Store the labeled protein at 4°C or -20°C, protected from light.

Visualizations

TroubleshootingWorkflow start Low Fluorescence Signal reagent_check Reagent Integrity Check start->reagent_check reaction_check Click Reaction Check start->reaction_check imaging_check Imaging Check start->imaging_check storage Improper Storage? reagent_check->storage catalyst Catalyst Inactive? reaction_check->catalyst settings Incorrect Settings? imaging_check->settings storage->reaction_check  No degradation Use Fresh Aliquot storage->degradation  Yes success Signal Restored degradation->success add_reductant Add Fresh Na-Ascorbate Degas Solutions catalyst->add_reductant  Yes ligand No Ligand? catalyst->ligand  No add_reductant->success ligand->imaging_check  No add_ligand Add TBTA/THPTA ligand->add_ligand  Yes add_ligand->success optimize_settings Optimize Exposure/Gain Check Filters settings->optimize_settings  Yes photobleaching Photobleaching? settings->photobleaching  No optimize_settings->success use_antifade Use Antifade Mountant Minimize Light Exposure photobleaching->use_antifade  Yes use_antifade->success

Caption: A troubleshooting workflow for diagnosing low fluorescence signals.

ExperimentalWorkflow cluster_prep Reagent Preparation cluster_reaction Click Reaction cluster_purification Purification & Analysis cluster_imaging Imaging azide_protein Azide-Modified Biomolecule mix_reagents Combine Reactants (Protein, Dye, Catalyst, Reducer) azide_protein->mix_reagents cy3_alkyne This compound Stock Solution cy3_alkyne->mix_reagents catalyst_premix Catalyst Premix (CuSO4 + Ligand) catalyst_premix->mix_reagents reducer Reducing Agent (Fresh Na-Ascorbate) reducer->mix_reagents incubation Incubate at RT (Protected from Light) mix_reagents->incubation purify Remove Unreacted Dye (e.g., Desalting Column) incubation->purify analyze Analyze Labeling Efficiency (Spectroscopy) purify->analyze image Fluorescence Microscopy (Cy3 Filter Set) analyze->image

Caption: A general experimental workflow for labeling with this compound.

References

Technical Support Center: Preventing Photobleaching of diSulfo-Cy3 Alkyne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the photobleaching of diSulfo-Cy3 alkyne in fluorescence microscopy experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to photobleaching?

This compound is a sulfonated cyanine (B1664457) dye containing an alkyne group for click chemistry applications. The two sulfonate groups enhance its water solubility, making it well-suited for biological imaging in aqueous environments.[1] Like other fluorophores, Cy3 is susceptible to photobleaching, an irreversible process where the molecule loses its ability to fluoresce after prolonged exposure to excitation light. This occurs when the excited fluorophore reacts with molecular oxygen, generating reactive oxygen species (ROS) that chemically damage the dye molecule.[2][3]

Q2: What is the underlying mechanism of Cy3 photobleaching?

The photobleaching of Cy3 primarily occurs from its excited triplet state. After absorbing a photon and reaching an excited singlet state, the fluorophore can undergo intersystem crossing to a longer-lived triplet state. In this triplet state, the dye can react with molecular oxygen to produce highly reactive singlet oxygen, which in turn can irreversibly damage the fluorophore, leading to a loss of fluorescence.

Q3: What are the primary strategies to minimize the photobleaching of this compound?

There are three main strategies to combat photobleaching:

  • Optimize Imaging Parameters: Reduce the intensity and duration of the excitation light.[2][3][4]

  • Use Antifade Reagents: Incorporate chemical compounds into the mounting medium or live-cell imaging buffer that protect the fluorophore from photochemical damage.[2]

  • Choose the Right Imaging Medium: The composition of the medium can influence the rate of photobleaching.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Rapid loss of diSulfo-Cy3 signal during imaging Excitation light is too intense.Reduce the laser power or lamp intensity to the lowest level that provides a sufficient signal-to-noise ratio. Use neutral density filters if available.[3][4][5]
Prolonged exposure time.Decrease the camera exposure time. For time-lapse imaging, increase the interval between acquisitions.[4][6]
Absence of antifade protection.For fixed cells, use a commercial or homemade antifade mounting medium. For live cells, add an antifade reagent like Trolox to the imaging buffer.
Weak initial signal Low labeling efficiency.Ensure optimal conditions for the click chemistry reaction if labeling with this compound.
Suboptimal imaging settings.Increase the detector gain or use a more sensitive detector. Ensure the correct filter set is being used for Cy3 (Excitation max ~550-555 nm, Emission max ~570-572 nm).[2]
Quenching by antifade reagent.Some antifade reagents, particularly those containing p-phenylenediamine (B122844) (PPD), can initially quench the fluorescence of cyanine dyes.[7] Consider using a different antifade formulation.
High background fluorescence Non-specific binding of the dye.Ensure adequate washing steps after labeling. Use a blocking solution to minimize non-specific antibody binding if using immunofluorescence.[7][8][9][10]
Autofluorescence from the sample or medium.Use a mounting medium with low autofluorescence. For live cells, use an imaging medium designed for fluorescence microscopy.

Quantitative Data on Photostability

The choice of antifade reagent can significantly impact the photostability of Cy3 dyes. While data specifically for this compound is limited, the following table summarizes the relative photostability of Cy3 and spectrally similar dyes with various protective measures.

FluorophoreAntifade Reagent/ConditionRelative Photostability Improvement (Approximate)Reference
Cy3Alexa Fluor 555 (for comparison)Alexa Fluor 555 is significantly more photostable.[11]
Cy3ATTO 550 (for comparison)ATTO 550 is more photostable than Cy3.
Cy3/Cy5 FRET pairGGO oxygen scavenging solution4.9-fold[12]
Cy3/Cy5 FRET pairPCA/PCD oxygen scavenging system15.2-fold[12]
Cy3/Cy5 FRET pairGGO + ROXS (Trolox)28.7-fold[12]

Experimental Protocols

Protocol 1: Fixed Cell Imaging with a Homemade n-Propyl Gallate (NPG) Antifade Mounting Medium

This protocol describes the preparation and use of a common and effective homemade antifade mounting medium for fixed cells labeled with this compound.

Materials:

  • 10X Phosphate Buffered Saline (PBS)

  • n-propyl gallate (Sigma P3130)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Glycerol (ACS grade, 99-100% purity)

  • Fixed and this compound-labeled cells on coverslips

  • Microscope slides

Procedure:

  • Prepare 20% (w/v) n-propyl gallate stock solution: Dissolve 2 g of n-propyl gallate in 10 mL of DMSO. Note: n-propyl gallate does not dissolve well in aqueous solutions.

  • Prepare the antifade mounting medium:

    • In a 15 mL conical tube, combine 1 mL of 10X PBS and 9 mL of glycerol.

    • Thoroughly mix by inversion.

    • Slowly add 100 µL of the 20% n-propyl gallate stock solution dropwise while vortexing or stirring rapidly.

  • Mount the coverslip:

    • Carefully remove the coverslip with your labeled cells from the final wash buffer.

    • Wick away any excess buffer from the edge of the coverslip with a kimwipe.

    • Place a small drop (approximately 20-30 µL) of the antifade mounting medium onto a clean microscope slide.

    • Gently lower the coverslip, cell-side down, onto the drop of mounting medium, avoiding air bubbles.

  • Seal the coverslip (optional but recommended for long-term storage):

    • Use clear nail polish or a commercially available sealant to seal the edges of the coverslip to the slide.

    • Allow the sealant to dry completely.

  • Imaging:

    • Image the sample using a fluorescence microscope equipped with a suitable filter set for Cy3 (e.g., excitation: 530-550 nm, emission: 570-620 nm).

    • Microscope Settings:

      • Laser Power/Lamp Intensity: Use the lowest possible power that provides a good signal (typically <1 mW for lasers).

      • Exposure Time: Keep exposure times as short as possible (e.g., 50-500 ms).

      • Detector Gain: Adjust the gain to enhance the signal rather than increasing the excitation power.

      • Pinhole (Confocal): Set to 1 Airy unit for optimal resolution and confocality.

Protocol 2: Live-Cell Imaging with a Trolox-based Antifade Buffer

This protocol details the use of Trolox, a water-soluble vitamin E analog, to reduce photobleaching during live-cell imaging of this compound-labeled cells.

Materials:

  • This compound-labeled live cells in a suitable imaging dish (e.g., glass-bottom dish)

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)

  • 100 mM Trolox stock solution in ethanol (B145695) or DMSO

  • Optional: Glucose Oxidase and Catalase (for an oxygen scavenging system)

Procedure:

  • Prepare the antifade imaging buffer:

    • Warm the live-cell imaging medium to 37°C.

    • Dilute the 100 mM Trolox stock solution into the imaging medium to a final concentration of 0.1-1 mM.[1][7][13][14][15] Note: The optimal concentration of Trolox may vary depending on the cell type and should be determined empirically to avoid cytotoxicity.

  • Optional: Add an Oxygen Scavenging System (for enhanced photoprotection):

    • To the Trolox-containing imaging medium, add glucose oxidase to a final concentration of ~0.5 mg/mL and catalase to a final concentration of ~0.1 mg/mL. Also, ensure the medium contains at least 5 mM glucose.

  • Exchange the medium:

    • Carefully aspirate the existing culture medium from the imaging dish.

    • Gently add the pre-warmed antifade imaging buffer to the cells.

    • Incubate the cells for at least 15-30 minutes at 37°C and 5% CO2 before imaging to allow the Trolox to permeate the cells.

  • Imaging:

    • Place the imaging dish on the microscope stage, ensuring the environmental chamber is maintaining the correct temperature, humidity, and CO2 levels.

    • Locate the cells of interest using the lowest possible light intensity.

    • Acquire images using optimized settings to minimize photobleaching, as described in Protocol 1.

Visualizations

photobleaching_pathway Cy3_ground diSulfo-Cy3 (Ground State) Cy3_singlet Excited Singlet State Cy3_ground->Cy3_singlet Excitation Light Photobleaching Photobleaching (Loss of Fluorescence) Cy3_triplet Excited Triplet State Cy3_singlet->Cy3_triplet Intersystem Crossing Fluorescence Fluorescence Cy3_singlet->Fluorescence Oxygen Molecular Oxygen (O2) Cy3_triplet->Oxygen Energy Transfer ROS Reactive Oxygen Species (ROS) Oxygen->ROS Forms ROS->Cy3_ground Damages Antifade Antifade Reagents (e.g., Trolox, NPG) Antifade->Cy3_triplet Quenches Antifade->ROS Scavenges

Caption: The photobleaching pathway of diSulfo-Cy3 and the points of intervention by antifade reagents.

experimental_workflow cluster_prep Sample Preparation cluster_antifade Antifade Application cluster_imaging Microscopy cluster_analysis Data Analysis cell_culture Cell Culture labeling Labeling with this compound cell_culture->labeling fixation Fixation & Permeabilization (Fixed Cells) labeling->fixation live_cell_buffer Incubation in Antifade Buffer (Live Cells) labeling->live_cell_buffer For Live Cells mounting Mounting with Antifade Medium (Fixed Cells) fixation->mounting microscope_setup Optimize Microscope Settings mounting->microscope_setup live_cell_buffer->microscope_setup image_acquisition Image Acquisition microscope_setup->image_acquisition data_analysis Image Processing & Analysis image_acquisition->data_analysis

Caption: A generalized experimental workflow for fluorescence imaging with this compound, incorporating steps to prevent photobleaching.

References

diSulfo-Cy3 alkyne stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of diSulfo-Cy3 alkyne, a fluorescent dye commonly used in click chemistry applications.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored at -20°C in the dark and desiccated.[1] When stored under these conditions, the solid product is stable for up to 24 months.[1] For short-term transport, it can be kept at room temperature for up to three weeks.[1]

Q2: How should I store this compound once it is in solution?

Stock solutions of this compound are best stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] It is crucial to protect the solutions from light.[2] For in vivo experiments, it is recommended to prepare the working solution fresh on the same day of use.

Q3: In which solvents is this compound soluble?

This compound is soluble in water, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO). The presence of two sulfo groups enhances its hydrophilicity, allowing for its use in aqueous solutions without the need for organic co-solvents.[3]

Q4: What is the stability of this compound at different pH levels?

This compound is pH-insensitive in a range of pH 4 to 10, making it versatile for various experimental conditions.

Q5: How photostable is this compound?

This compound is a bright and photostable dye.[3] The presence of sulfo groups can slightly improve the optical stability of cyanine (B1664457) dyes.[] However, like all fluorescent dyes, prolonged exposure to light should be avoided to minimize photobleaching. The main degradation pathway for cyanine dyes involves the cycloaddition of singlet oxygen onto the polymethine chain, leading to the formation of aldehydes.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no fluorescent signal after labeling Degradation of this compound Ensure the dye has been stored correctly at -20°C in the dark and desiccated. For solutions, adhere to the recommended storage at -80°C or -20°C and protect from light. Prepare fresh working solutions for each experiment.
Inefficient click chemistry reaction Confirm the integrity and concentration of all reaction components (e.g., azide-modified molecule, copper catalyst, reducing agent). Optimize reaction conditions such as concentration of reactants, temperature, and incubation time.
Incorrect filter set or imaging parameters Verify that the excitation and emission wavelengths used for imaging are appropriate for Cy3 (excitation maximum ~550 nm, emission maximum ~570 nm).[]
High background fluorescence Excess unreacted this compound Ensure adequate purification steps (e.g., dialysis, size exclusion chromatography) are performed after the labeling reaction to remove any unbound dye.
Non-specific binding of the dye Increase the number of washing steps after labeling. Consider adding a blocking agent to your buffer to reduce non-specific interactions.
Precipitation of the dye during the reaction Low solubility in the reaction buffer Although diSulfo-Cy3 is water-soluble, ensure the final concentration in your reaction buffer does not exceed its solubility limit. If using any co-solvents, ensure they are compatible with all reaction components.
Inconsistent labeling results between experiments Variability in reagent quality Use high-purity reagents for the click chemistry reaction. Confirm the activity of the copper catalyst and reducing agent.
Variability in experimental conditions Maintain consistent experimental parameters, including temperature, pH, and incubation times, across all experiments.

Quantitative Data Summary

The following table summarizes the key stability and storage parameters for this compound.

Parameter Condition Recommendation/Value Reference
Storage Temperature (Solid) Long-term-20°C[1]
Storage Temperature (Solution) Up to 1 month-20°C[2]
Up to 6 months-80°C[2]
Shelf Life (Solid) at -20°C24 months[1]
pH Stability Insensitive in the range of pH 4-10
Solubility Water, DMF, DMSO[3]

Experimental Protocols

Protocol for Assessing the Stability of this compound in Solution

This protocol provides a general method for evaluating the stability of this compound in a specific buffer or solvent over time.

1. Materials:

  • This compound
  • Solvent/buffer of interest (e.g., PBS, DMF, DMSO)
  • Spectrophotometer
  • Fluorometer
  • Micro-cuvettes

2. Procedure:

  • Prepare a stock solution: Dissolve a known mass of this compound in the solvent/buffer to create a concentrated stock solution (e.g., 1 mM).
  • Prepare working solutions: Dilute the stock solution to a final concentration suitable for absorbance and fluorescence measurements (e.g., 10 µM).
  • Initial Measurements (Time 0):
  • Measure the absorbance spectrum of the working solution to determine the initial absorbance maximum (λmax) and intensity.
  • Measure the fluorescence emission spectrum (using an excitation wavelength at or near the λmax) to determine the initial fluorescence maximum and intensity.
  • Incubation:
  • Divide the working solution into multiple aliquots in separate, sealed vials.
  • Store the aliquots under the desired conditions to be tested (e.g., different temperatures, light exposure).
  • Time-Point Measurements:
  • At regular intervals (e.g., 1, 3, 7, 14 days), take one aliquot from each storage condition.
  • Allow the aliquot to equilibrate to room temperature.
  • Repeat the absorbance and fluorescence measurements as described in step 3.
  • Data Analysis:
  • Plot the absorbance and fluorescence intensity at the respective maxima as a function of time for each storage condition.
  • A decrease in absorbance or fluorescence intensity over time indicates degradation of the dye.

Visualizations

StabilityFactors cluster_storage Storage Conditions cluster_solution In-Solution Factors Temperature Temperature (-20°C recommended for solid) Stability This compound Stability Temperature->Stability Light Light Exposure (Store in the dark) Light->Stability Moisture Moisture (Desiccate) Moisture->Stability pH pH (Stable between 4-10) pH->Stability Solvent Solvent Type (Aqueous, DMSO, DMF) Solvent->Stability Oxygen Dissolved Oxygen (Can lead to photodegradation) Oxygen->Stability

Caption: Factors influencing the stability of this compound.

ClickChemistryWorkflow Start Start: Prepare Reagents PrepareDye Dissolve this compound in appropriate solvent Start->PrepareDye PrepareMolecule Prepare Azide-Modified Biomolecule Start->PrepareMolecule Reaction Perform Click Chemistry Reaction (Add Copper Catalyst & Reducing Agent) PrepareDye->Reaction PrepareMolecule->Reaction Purification Purify Labeled Product (e.g., Dialysis, Chromatography) Reaction->Purification Analysis Analyze Labeled Product (e.g., SDS-PAGE, Fluorescence Imaging) Purification->Analysis End End: Data Acquisition Analysis->End

Caption: General workflow for a click chemistry experiment.

References

Technical Support Center: Copper-Catalyzed Click Chemistry with diSulfo-Cy3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with copper-catalyzed click chemistry (CuAAC) involving the diSulfo-Cy3 fluorescent dye. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using diSulfo-Cy3 in copper-catalyzed click chemistry?

A1: DiSulfo-Cy3 is a sulfonated, hydrophilic fluorescent dye specifically designed for click chemistry applications.[1] Its primary advantages include:

  • High Water Solubility: The sulfonate groups confer excellent water solubility, allowing for reactions in aqueous buffers without the need for organic co-solvents that can be detrimental to biomolecules.[2][3] This property also minimizes dye aggregation, which can lead to fluorescence quenching and high background signals.[2]

  • Reduced Non-Specific Binding: The hydrophilic nature of diSulfo-Cy3 leads to lower non-specific binding in cellular and tissue samples, resulting in improved signal-to-noise ratios.[4]

  • Bright and Photostable Fluorescence: DiSulfo-Cy3 exhibits strong fluorescence and good photostability, making it suitable for a wide range of imaging applications.[1][5]

Q2: Why is a copper catalyst necessary for the reaction between an azide (B81097) and an alkyne?

A2: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and specific reaction that forms a stable triazole linkage.[6] The Cu(I) catalyst significantly accelerates the reaction rate by orders of magnitude compared to the uncatalyzed thermal reaction.[6] It also ensures the specific formation of the 1,4-disubstituted triazole regioisomer.[6]

Q3: What is the role of the reducing agent and the ligand in the reaction mixture?

A3: The active catalytic species in CuAAC is Cu(I).[7] However, Cu(I) is readily oxidized to the inactive Cu(II) state in solution.[8]

  • Reducing Agent (e.g., Sodium Ascorbate): A reducing agent is added to the reaction to reduce Cu(II) (typically from a CuSO₄ solution) to the active Cu(I) state and to maintain a sufficient concentration of Cu(I) throughout the reaction.[7][9]

  • Ligand (e.g., THPTA): A water-soluble chelating ligand like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is highly recommended for bioconjugation reactions.[7] The ligand stabilizes the Cu(I) oxidation state, preventing its oxidation and disproportionation.[7][10] It also accelerates the click reaction and can protect sensitive biomolecules from damage by copper-generated reactive oxygen species.[9][11]

Q4: Can I perform this reaction without a copper catalyst?

A4: Yes, copper-free click chemistry, also known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is an alternative.[12] This method uses strained cyclooctyne (B158145) derivatives (e.g., DBCO, BCN) that react efficiently with azides at ambient temperatures without the need for a metal catalyst. SPAAC is particularly useful for in vivo applications where the cytotoxicity of copper is a concern.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Fluorescent Signal 1. Inefficient Click Reaction: Suboptimal reagent concentrations, degraded reagents, or incorrect reaction conditions.[13] 2. Oxidation of Cu(I) Catalyst: Insufficient reducing agent or absence of a stabilizing ligand.[8] 3. Degradation of diSulfo-Cy3 Dye: Exposure to harsh conditions or incompatible reagents.[14][15] 4. Incorrect Wavelengths: Using incorrect excitation or emission wavelengths for imaging.1. Optimize Reaction Conditions: Titrate the concentrations of diSulfo-Cy3, copper sulfate, sodium ascorbate (B8700270), and ligand. Ensure fresh solutions of sodium ascorbate are used.[13] 2. Ensure Active Catalyst: Always use a reducing agent like sodium ascorbate. Include a Cu(I)-stabilizing ligand such as THPTA in your reaction mixture.[7][9] 3. Protect the Dye: Store the dye according to the manufacturer's instructions, protected from light.[16] Avoid high temperatures and harsh chemical conditions during the reaction.[14][15] 4. Verify Spectroscopic Settings: Check the excitation and emission maxima for diSulfo-Cy3 (typically around 555 nm and 570 nm, respectively) and set your imaging equipment accordingly.[17]
High Background Fluorescence 1. Dye Aggregation: Poor solubility of a non-sulfonated Cy3 dye.[2] 2. Non-Specific Binding: The fluorescent probe is binding to components other than the target molecule. 3. Excess Unreacted Dye: Insufficient washing steps after the labeling reaction.1. Use Sulfonated Dyes: DiSulfo-Cy3's high water solubility minimizes aggregation.[2] If using other dyes, consider optimizing solvent conditions. 2. Optimize Blocking and Washing: For cell or tissue staining, use appropriate blocking buffers. Increase the number and duration of wash steps. Sulfo-Cy3 has been shown to have low non-specific binding.[4] 3. Purify the Conjugate: If labeling biomolecules in solution, remove excess dye by size exclusion chromatography, dialysis, or other appropriate purification methods.
Poor Reproducibility 1. Inconsistent Reagent Preparation: Variation in the concentration or quality of stock solutions.[13] 2. Oxygen Sensitivity: Exposure of the reaction to atmospheric oxygen can lead to catalyst deactivation.[9] 3. Variability in Incubation Time/Temperature: Inconsistent reaction parameters between experiments.1. Prepare Fresh Reagents: Prepare fresh sodium ascorbate solution for each experiment.[13] Use high-quality, pure reagents. 2. Minimize Oxygen Exposure: While modern catalyst systems with ligands are more robust, it is good practice to cap reaction tubes and avoid vigorous vortexing that introduces oxygen.[9] For highly sensitive applications, consider degassing solutions. 3. Standardize Protocols: Maintain consistent incubation times and temperatures for all experiments.
Protein Aggregation or Damage 1. Copper-Mediated Damage: Generation of reactive oxygen species (ROS) by the copper catalyst and ascorbate can damage proteins.[9] 2. Ascorbate Byproduct Reactions: Oxidation byproducts of ascorbate can react with amino acid residues like lysine (B10760008) and arginine.[9]1. Use a Stabilizing Ligand: A ligand like THPTA can protect biomolecules from copper-mediated damage.[9][11] Use the lowest effective concentration of copper. 2. Add a Scavenger: Consider adding aminoguanidine (B1677879) to the reaction to intercept reactive ascorbate byproducts.[9][11] 3. Consider Copper-Free Click Chemistry: If protein damage persists, switching to a copper-free method like SPAAC is a viable alternative.

Experimental Protocols

General Protocol for Copper-Catalyzed Click Reaction with diSulfo-Cy3

This protocol is a starting point and may require optimization for specific applications.

Reagents and Materials:

  • Alkyne-modified biomolecule

  • diSulfo-Cy3 Azide

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • THPTA ligand

  • Reaction Buffer (e.g., PBS, pH 7.4)

Stock Solution Preparation:

  • diSulfo-Cy3 Azide: Prepare a 1-10 mM stock solution in water or an appropriate buffer.

  • CuSO₄: Prepare a 50-100 mM stock solution in water.

  • Sodium Ascorbate: Prepare fresh a 100-200 mM stock solution in water immediately before use.

  • THPTA: Prepare a 50-100 mM stock solution in water.

Reaction Procedure: Final concentrations for the reaction are typically in the range of: 10-100 µM diSulfo-Cy3 Azide, 1-2 mM CuSO₄, 2-5 mM Sodium Ascorbate, and 1-2 mM THPTA.

  • In a microcentrifuge tube, add the alkyne-modified biomolecule dissolved in the reaction buffer.

  • Add the diSulfo-Cy3 Azide from the stock solution to the desired final concentration.

  • Prepare a premix of the catalyst by adding the THPTA stock solution to the CuSO₄ stock solution. Mix gently.

  • Add the CuSO₄/THPTA premix to the reaction tube containing the biomolecule and dye. Mix gently.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubate the reaction at room temperature for 30-60 minutes, protected from light.

  • Quench the reaction if necessary (e.g., by adding EDTA) and proceed with purification or analysis.

Visualizing the Workflow

G General CuAAC Workflow with diSulfo-Cy3 cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Downstream Processing A Prepare fresh Sodium Ascorbate F Initiate with Sodium Ascorbate A->F B Prepare CuSO4/THPTA premix E Add CuSO4/THPTA premix B->E C Prepare Alkyne-Biomolecule and diSulfo-Cy3 Azide D Combine Biomolecule and Azide Dye C->D D->E E->F G Incubate at RT (30-60 min) F->G H Quench Reaction (optional, e.g., EDTA) G->H I Purification / Washing H->I J Analysis (e.g., Imaging, SDS-PAGE, Flow Cytometry) I->J

Caption: A flowchart illustrating the key steps in a typical copper-catalyzed click chemistry reaction.

Troubleshooting Logic

When encountering issues with your experiment, a systematic approach to troubleshooting can help identify the root cause.

G Start Problem Encountered (e.g., Low Signal) CheckReagents Are reagents fresh? (esp. Ascorbate) Start->CheckReagents CheckCatalyst Is a Cu(I) stabilizing ligand (e.g., THPTA) being used? CheckReagents->CheckCatalyst Yes Solution1 Prepare fresh reagents CheckReagents->Solution1 No CheckConcentrations Are reagent concentrations optimized? CheckCatalyst->CheckConcentrations Yes Solution2 Add THPTA to stabilize Cu(I) and protect biomolecule CheckCatalyst->Solution2 No CheckPurity Is the starting material (alkyne/azide) pure and correctly modified? CheckConcentrations->CheckPurity Yes Solution3 Titrate dye, copper, ascorbate, and ligand concentrations CheckConcentrations->Solution3 No CheckDamage Is there evidence of biomolecule damage/aggregation? CheckPurity->CheckDamage Yes Solution4 Verify modification of starting materials via another method (e.g., MS) CheckPurity->Solution4 No Solution5 Lower copper concentration or switch to Copper-Free Click (SPAAC) CheckDamage->Solution5 Yes Solution1->CheckCatalyst Solution2->CheckConcentrations Solution3->CheckPurity Solution4->CheckDamage

Caption: A decision tree for troubleshooting common issues in CuAAC reactions.

References

improving signal-to-noise ratio with diSulfo-Cy3 alkyne

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for diSulfo-Cy3 alkyne. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize experiments for an improved signal-to-noise ratio.

Troubleshooting Guides

High background and low signal are common challenges in fluorescence imaging experiments. The following table outlines potential causes and solutions to enhance the signal-to-noise ratio when using this compound in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.

ProblemPotential CauseRecommended SolutionExpected Outcome
High Background Fluorescence Non-specific binding of this compound: Cyanine dyes can exhibit non-specific binding to cellular components, particularly monocytes and macrophages.[1][2][3][4]1. Decrease Probe Concentration: Lower the concentration of the this compound probe in the reaction. 2. Increase Washing: Extend the duration and number of washing steps after the click reaction. 3. Use Blocking Agents: Incorporate blocking agents like Bovine Serum Albumin (BSA) in your buffers.[5] For specific cell types like monocytes, consider using specialized blocking buffers.[1][2][3]Reduced background fluorescence in negative controls and clearer visualization of the specific signal.
Residual Copper Catalyst: Copper ions can sometimes contribute to background fluorescence.[5]1. Use Copper Chelators: Include a copper-chelating ligand (e.g., THPTA, BTTAA) in excess (5-10 fold) over the copper sulfate (B86663).[5] 2. Final Wash with Chelator: Perform a final wash step with a copper chelator such as EDTA.[6]Quenching of non-specific fluorescence caused by the copper catalyst.
Impure Reagents: Degradation of reagents, especially sodium ascorbate (B8700270), can lead to side reactions and increased background.1. Use Fresh Solutions: Always use freshly prepared solutions of sodium ascorbate.[5] 2. Verify Probe Purity: Ensure the purity of your this compound and azide-modified biomolecule.[5]Consistent and reproducible results with a lower background signal.
Low or No Signal Inefficient Click Reaction: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) may not have proceeded to completion.1. Optimize Catalyst Concentration: Ensure the correct concentration of copper sulfate and a reducing agent like sodium ascorbate to generate the active Cu(I) catalyst.[6] 2. Use a Ligand: Incorporate a copper-chelating ligand to stabilize the Cu(I) oxidation state.[7][8] 3. Check pH: While the reaction is tolerant of a wide pH range (4-12), ensure your buffer is within this range.[9]Increased efficiency of the click reaction, leading to a stronger specific signal.
Low Abundance of Target Molecule: The azide-modified target biomolecule may be present at very low concentrations.1. Increase Input Material: If possible, increase the amount of starting material (e.g., cells, protein lysate). 2. Consider Signal Amplification: Employ a signal amplification technique, such as tyramide signal amplification, if compatible with your experimental setup.[10]Enhanced detection of low-abundance targets.
Photobleaching: The Cy3 fluorophore may be degrading due to excessive exposure to excitation light.1. Use Antifade Reagents: Mount fixed samples in an antifade mounting medium. 2. Minimize Light Exposure: Reduce the intensity and duration of light exposure during image acquisition. 3. Use Oxygen Scavengers: For live-cell imaging, consider using oxygen scavenger systems.Preservation of the fluorescent signal during imaging.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

A1: this compound is a water-soluble fluorescent dye containing a terminal alkyne group.[11][12] This alkyne group allows it to be covalently attached to molecules containing an azide (B81097) group through a copper-catalyzed click reaction.[11] Its key properties include an excitation maximum at approximately 548-555 nm and an emission maximum around 567-572 nm.[11][13] The "diSulfo" modification enhances its water solubility.

Q2: Why am I seeing high background fluorescence in my negative control (no azide-containing molecule)?

A2: High background in the absence of the azide-tagged molecule is likely due to non-specific binding of the this compound probe to cellular components.[5] Cyanine dyes, in general, can exhibit this behavior.[1] To mitigate this, you can try reducing the probe concentration, increasing the stringency of your wash steps, or including a blocking agent like BSA in your buffers.[5]

Q3: My signal is very weak. How can I improve it?

A3: A weak signal can result from several factors. First, ensure your click reaction is efficient. This involves using fresh reagents, particularly the sodium ascorbate reducing agent, and considering the use of a copper-chelating ligand like THPTA to maintain the active Cu(I) state of the catalyst.[7][8] If the target molecule is in low abundance, you may need to increase the amount of your sample or consider signal amplification strategies.[10] Finally, be mindful of photobleaching by minimizing the exposure of your sample to the excitation light and using an antifade reagent for fixed samples.

Q4: What are the optimal concentrations for the click reaction components?

A4: As a starting point for optimizing a CuAAC reaction, you can use copper(II) sulfate (CuSO₄) and a reducing agent like sodium ascorbate to generate the active Cu(I) catalyst in situ.[6] A common approach is to use 1.0-1.2 equivalents of the alkyne, 0.01-0.05 equivalents of CuSO₄, and 0.2-0.5 equivalents of sodium ascorbate relative to the azide.[6] The addition of a copper-chelating ligand at a concentration slightly higher than the copper sulfate is also recommended.

Q5: Can I perform the click reaction in a complex biological sample like cell lysate?

A5: Yes, the click reaction is bioorthogonal, meaning the azide and alkyne groups are unreactive with most biological functional groups, making it suitable for complex samples.[14] When working with cell lysates, it is advisable to use a lysis buffer that does not contain primary amines (e.g., Tris) and to clarify the lysate by centrifugation to remove debris.[5]

Experimental Protocols

Protocol 1: General Protocol for CuAAC Labeling of Proteins in Cell Lysates

This protocol provides a general workflow for labeling azide-modified proteins in a cell lysate with this compound, with a focus on minimizing background.

  • Lysate Preparation:

    • Lyse cells in a buffer that does not contain primary amines (e.g., a phosphate-based buffer).

    • Clarify the lysate by centrifugation to remove cellular debris.[5]

  • Click Reaction Cocktail Preparation (Prepare Fresh):

    • Copper Sulfate (CuSO₄): Prepare a 50 mM stock solution in water.

    • THPTA Ligand: Prepare a 50 mM stock solution in water.

    • This compound: Prepare a 10 mM stock solution in DMSO.

    • Sodium Ascorbate: Prepare a 1 M stock solution in water.

  • Labeling Reaction:

    • In a microcentrifuge tube, combine the cell lysate containing the azide-modified protein with the click reaction components to the following final concentrations:

      • This compound: 25-100 µM

      • THPTA: 500 µM

      • CuSO₄: 100 µM

      • Sodium Ascorbate: 5 mM

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Protein Precipitation (to remove excess reagents):

    • Add four volumes of ice-cold acetone (B3395972) to the reaction mixture.[5]

    • Incubate at -20°C for at least 1 hour to precipitate the proteins.[5]

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the proteins.[5]

    • Carefully remove the supernatant containing excess reagents.[5]

    • Wash the protein pellet with ice-cold methanol.[5]

    • Resuspend the protein pellet in a suitable buffer for downstream analysis (e.g., SDS-PAGE sample buffer).[5]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_reagents Reagent Preparation cluster_reaction Click Reaction cluster_cleanup Cleanup & Analysis azide_protein Azide-Modified Protein Sample reaction_mix Combine & Incubate (Room Temp, 1-2h) azide_protein->reaction_mix cy3 This compound cy3->reaction_mix cuso4 CuSO4 cuso4->reaction_mix ligand Ligand (e.g., THPTA) ligand->reaction_mix ascorbate Sodium Ascorbate ascorbate->reaction_mix cleanup Remove Excess Reagents (e.g., Precipitation) reaction_mix->cleanup analysis Downstream Analysis (e.g., SDS-PAGE, Microscopy) cleanup->analysis

Caption: Experimental workflow for labeling with this compound.

troubleshooting_workflow cluster_high_bg High Background? cluster_low_signal Low Signal? start Poor Signal-to-Noise Ratio high_bg_yes Yes start->high_bg_yes Check Background low_signal_yes Yes start->low_signal_yes Check Signal Intensity cause_nonspecific Non-specific Dye Binding? high_bg_yes->cause_nonspecific cause_copper Residual Copper? high_bg_yes->cause_copper cause_reagents Impure Reagents? high_bg_yes->cause_reagents solution_nonspecific Decrease [Dye] Increase Washes Add Blocking Agent cause_nonspecific->solution_nonspecific solution_copper Add Ligand Wash with Chelator cause_copper->solution_copper solution_reagents Use Fresh Reagents cause_reagents->solution_reagents cause_reaction Inefficient Click Reaction? low_signal_yes->cause_reaction cause_target Low Target Abundance? low_signal_yes->cause_target cause_bleaching Photobleaching? low_signal_yes->cause_bleaching solution_reaction Optimize Catalyst Use Ligand cause_reaction->solution_reaction solution_target Increase Sample Amplify Signal cause_target->solution_target solution_bleaching Use Antifade Minimize Exposure cause_bleaching->solution_bleaching

Caption: Troubleshooting logic for improving signal-to-noise ratio.

References

Technical Support Center: Purification of diSulfo-Cy3 Alkyne Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for the purification of proteins labeled with diSulfo-Cy3 alkyne via copper-catalyzed azide-alkyne cycloaddition (CuAAC or "Click Chemistry").

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for protein labeling?

A1: this compound is a highly water-soluble fluorescent dye equipped with an alkyne functional group.[1] The "diSulfo" modification refers to two sulfonate groups, which increase its solubility in aqueous buffers, preventing aggregation and making it ideal for labeling proteins and other biological molecules in their native environment.[1][2] The alkyne group allows for its covalent attachment to azide-modified proteins via the highly specific and efficient "Click Chemistry" reaction.[2][3] Its fluorescence properties, with excitation and emission maxima similar to the standard Cy3 dye, make it a popular choice for various downstream applications like fluorescence microscopy, western blot, and flow cytometry.[4][5]

Q2: What is the basic workflow for labeling and purifying my protein with this compound?

A2: The process involves three main stages:

  • Protein Modification: Your target protein must first be modified to contain an azide (B81097) group. This is typically achieved by metabolically incorporating an azide-containing amino acid analog or by chemically modifying specific amino acid residues.

  • Click Chemistry Reaction: The azide-modified protein is reacted with this compound in the presence of a copper(I) catalyst. This reaction forms a stable triazole linkage between the protein and the dye.[3]

  • Purification: After the labeling reaction, the mixture contains the labeled protein, unreacted (free) dye, and reaction catalysts. A purification step is crucial to remove these contaminants.[6] Common methods include size-exclusion chromatography (SEC), dialysis, or spin columns.[2]

Q3: Which purification method is best for removing unconjugated this compound?

A3: The choice of purification method depends on your protein's size, stability, and the required final purity.

  • Size-Exclusion Chromatography (SEC) / Gel Filtration: This is a highly effective method for separating the larger labeled protein from the small, free dye molecules. It is the preferred method for achieving high purity.

  • Dialysis: A straightforward method suitable for larger proteins. By using a dialysis membrane with an appropriate molecular weight cut-off (MWCO), the small free dye can diffuse out into a large volume of buffer, leaving the purified labeled protein behind. This process can be time-consuming.

  • Spin Columns: These are rapid and convenient for small-scale purifications. Pre-packed spin columns containing size-exclusion resins can efficiently remove free dye from labeling reactions with small volumes (typically up to 100 µL).[4]

Q4: How can I determine the concentration and degree of labeling (DOL) of my purified protein?

A4: The degree of labeling (also known as dye-to-protein ratio) can be calculated using UV-Vis spectrophotometry. You need to measure the absorbance of the purified protein solution at 280 nm (for the protein) and at the absorbance maximum of Cy3 (~550 nm). The following formulas are used:

  • Correction for Dye Absorbance at 280 nm: Corrected A_280 = A_280 - (A_dye_max * CF)

    • The Correction Factor (CF) for Cy3 is approximately 0.08.[7]

  • Calculate Protein Concentration: Protein Conc. (M) = Corrected A_280 / (ε_protein * path length)

    • ε_protein is the molar extinction coefficient of your protein at 280 nm.

  • Calculate Dye Concentration: Dye Conc. (M) = A_dye_max / (ε_dye * path length)

    • ε_dye for Cy3 is approximately 150,000 M⁻¹cm⁻¹.[7]

  • Calculate Degree of Labeling (DOL): DOL = Dye Conc. (M) / Protein Conc. (M)

Experimental Workflow & Protocols

Diagram: General Experimental Workflow

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis & Storage Prot_prep Prepare Azide-Modified Protein in Buffer Reaction Combine Protein, Dye, and Catalysts Prot_prep->Reaction Dye_prep Prepare diSulfo-Cy3 Alkyne Stock Solution Dye_prep->Reaction Cat_prep Prepare Catalyst (e.g., CuSO4, Ascorbic Acid) Cat_prep->Reaction Incubate Incubate Reaction (e.g., 1-2h at RT) Reaction->Incubate Purify Purify via SEC, Dialysis, or Spin Column Incubate->Purify Analysis Characterize by UV-Vis (DOL) & SDS-PAGE Purify->Analysis Storage Store Labeled Protein (e.g., -80°C) Analysis->Storage

Caption: Workflow for this compound protein labeling and purification.

Protocol: Protein Labeling with this compound

This protocol is a general guideline for a copper-catalyzed click reaction. Optimal conditions may vary depending on the protein.

Materials:

  • Azide-modified protein in a copper-free, amine-free buffer (e.g., PBS, HEPES, pH 7.0-7.5).

  • This compound.

  • Catalyst Stock Solutions (prepare fresh):

    • Copper (II) Sulfate (CuSO₄): 20 mM in dH₂O.

    • Ascorbic Acid or Sodium Ascorbate (B8700270): 50 mM in dH₂O.[2]

    • Copper-chelating ligand (e.g., THPTA): 100 mM in dH₂O.

  • Purification supplies (e.g., size-exclusion spin column).

Procedure:

  • Prepare Protein: Adjust the concentration of the azide-modified protein to 1-10 mg/mL. Buffers containing primary amines (like Tris) should be avoided as they can interfere with some labeling chemistries.[4]

  • Prepare Labeling Reaction: In a microcentrifuge tube, combine the components in the following order. The example below is for a 100 µL reaction.

    • 85 µL of azide-protein solution.

    • 1 µL of 10 mM this compound in DMSO or water (for a 5-10 fold molar excess over the protein).

    • 2 µL of 20 mM CuSO₄ pre-mixed with 2 µL of 100 mM THPTA ligand.

    • 10 µL of 50 mM sodium ascorbate (freshly prepared).[2]

  • Incubation: Mix the components gently by pipetting. Incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Purification: Proceed immediately to purification to remove the free dye and reaction components. For a small-scale reaction, a desalting spin column is efficient.

    • Prepare the spin column according to the manufacturer's instructions (e.g., remove storage buffer, equilibrate with desired final buffer).

    • Load the entire reaction mixture onto the center of the resin bed.

    • Centrifuge to collect the purified, labeled protein.

Troubleshooting Guide

Q: My final protein yield is very low after purification. What happened?

A: Low yield can result from several factors:

  • Protein Precipitation: The addition of dye (especially if dissolved in DMSO) or the presence of copper can sometimes cause protein aggregation and precipitation.

    • Solution: Centrifuge the reaction mixture before loading it onto the purification column and check for a pellet. Reduce the amount of organic solvent (keep DMSO <10% of the final volume).[8] Ensure a copper-chelating ligand like THPTA is used to improve protein stability.

  • Nonspecific Binding: The protein may be binding to the purification resin.

    • Solution: Ensure the purification column is compatible with your protein. Pre-equilibrate the column thoroughly with your buffer. If using affinity chromatography, check that the tag is not being blocked by the dye.

  • Incorrect Column Choice: The pore size of the size-exclusion resin may be inappropriate for your protein, leading to poor recovery.

    • Solution: Select a resin with a fractionation range suitable for your protein's molecular weight.

Q: After purification, my sample still has a high background, suggesting the presence of free dye. Why?

A: Incomplete removal of free dye is a common issue.

  • Inefficient Purification: The chosen method may not be sufficient.

    • Solution: For spin columns, do not exceed the recommended sample volume.[4] Passing the eluate through a second, fresh spin column can improve purity. For dialysis, increase the number of buffer changes and the total dialysis time. For SEC, ensure the column length is adequate for good separation and use an optimized flow rate.

  • Dye Adsorption: The highly charged diSulfo-Cy3 dye might interact non-covalently with your protein.

    • Solution: Perform purification in a buffer with slightly higher salt concentration (e.g., 250-500 mM NaCl) to disrupt ionic interactions.

Q: The fluorescence of my labeled protein is much lower than expected (quenching). What could be the cause?

A: Fluorescence quenching can occur due to several reasons:

  • High Degree of Labeling (Over-labeling): If too many dye molecules are attached in close proximity, they can self-quench, reducing the overall fluorescence.[9]

    • Solution: Reduce the molar excess of the this compound in the labeling reaction. Aim for a lower DOL (e.g., 1-3).

  • Local Environment: The dye may have attached to a site on the protein where its fluorescence is quenched by nearby amino acid residues like tryptophan or tyrosine.[9]

    • Solution: This is an inherent property of the protein and labeling site. While difficult to change, sometimes altering the pH or buffer composition can slightly change the protein's conformation and alleviate some quenching.

  • Aggregation: Aggregated protein can lead to significant quenching.

    • Solution: Confirm that the protein is monodisperse using dynamic light scattering (DLS) or analytical SEC. Include mild detergents or adjust buffer conditions to prevent aggregation.

Diagram: Troubleshooting Logic

G cluster_yield Low Yield cluster_purity High Background (Free Dye) cluster_signal Low Fluorescence (Quenching) Start Problem with Purified Protein Precipitation Protein Precipitation? (Check for pellet) Start->Precipitation Inefficient_Pur Inefficient Purification? Start->Inefficient_Pur Overlabeling Over-labeling? (Check DOL) Start->Overlabeling Resin_Binding Nonspecific Binding to Resin? Precipitation->Resin_Binding Sol1 Reduce DMSO % Use Ligand Precipitation->Sol1 Sol2 Change Resin Type Pre-equilibrate Resin_Binding->Sol2 Dye_Adsorption Non-covalent Dye Adsorption? Inefficient_Pur->Dye_Adsorption Sol3 Use Second Column Increase Dialysis Time Inefficient_Pur->Sol3 Sol4 Increase Salt Conc. in Buffer Dye_Adsorption->Sol4 Aggregation Protein Aggregation? (Check DLS/SEC) Overlabeling->Aggregation Sol5 Reduce Dye:Protein Ratio in Reaction Overlabeling->Sol5 Sol6 Optimize Buffer (pH, salt, additives) Aggregation->Sol6

Caption: Troubleshooting guide for common purification issues.

Quantitative Data Summary

Table 1: Properties of diSulfo-Cy3 Fluorophore
PropertyValueReference
Excitation Maximum (Ex)~550 nm[4]
Emission Maximum (Em)~570 nm[4]
Molar Extinction Coefficient (ε)~150,000 M⁻¹cm⁻¹[7]
Absorbance Correction Factor (CF₂₈₀)~0.08[7]
ChemistryAlkyne (for Click Chemistry)[1]
Table 2: Typical Purification Troubleshooting Parameters
IssueParameter to CheckRecommended Action
Low Protein Recovery Protein precipitationCentrifuge sample before purification. Reduce organic solvent.
Nonspecific resin bindingChange buffer salt concentration or select a different resin.
Free Dye Contamination Purification efficiencyIncrease dialysis time/buffer changes; use a longer SEC column.
Non-covalent dye bindingIncrease salt concentration in purification buffers.
Low Fluorescence Signal Degree of Labeling (DOL)Aim for DOL of 1-3; reduce dye excess in the reaction.
Protein aggregationAnalyze sample by DLS; optimize buffer conditions.

References

effect of pH on diSulfo-Cy3 alkyne fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of diSulfo-Cy3 alkyne, with a specific focus on the effect of pH on its fluorescent properties.

Frequently Asked Questions (FAQs)

Q1: Is the fluorescence of this compound sensitive to pH?

A: The fluorescence intensity of this compound is largely independent of pH within the range typically used for biological experiments (pH 4 to 10)[1][2]. Studies on the closely related sulfo-Cyanine3 have shown that its fluorescence intensity remains nearly constant across a pH range of 3.5 to 8.3[3]. This stability makes it a reliable fluorescent probe for a variety of experimental conditions without the need for precise pH control to maintain fluorescence output.

Q2: I am observing lower than expected fluorescence intensity. Could pH be the cause?

A: While significant fluorescence changes are not expected due to pH alone within the 4-10 range, several other factors could be contributing to low fluorescence:

  • Suboptimal Buffer Conditions: Although pH itself may not be the primary issue, components of your buffer could be interfering with the dye.

  • Dye Degradation: Prolonged exposure to light or harsh chemical conditions can lead to photobleaching or degradation of the dye.

  • Inefficient Labeling: Low incorporation of the this compound into your target molecule will result in a weak signal.

  • Fluorescence Quenching: The presence of certain molecules in your sample can quench the fluorescence of cyanine (B1664457) dyes.

Q3: What is fluorescence quenching and how can I avoid it?

A: Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore. For cyanine dyes like diSulfo-Cy3, quenching can be caused by various molecules. For example, the reducing agent TCEP (tris(2-carboxyethyl)phosphine) has been shown to quench the fluorescence of Cy5, a related cyanine dye, by forming a non-fluorescent adduct[4][5].

To avoid quenching:

  • Carefully review all components of your experimental buffer and sample.

  • If a reducing agent is necessary, consider alternatives to TCEP or perform a buffer exchange step after the reduction is complete and before fluorescence measurement.

  • Be aware that high concentrations of certain salts or other molecules can also lead to quenching.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Fluorescence Signal pH outside the optimal range (4-10) Although unlikely to be the primary cause, ensure your buffer pH is within the recommended 4-10 range for this compound[1][2].
Inefficient "Click" reaction Optimize the copper-catalyzed click reaction (CuAAC) conditions. Ensure the correct concentrations of copper sulfate, a reducing agent (like sodium ascorbate), and a copper ligand (like TBTA) are used.
Presence of quenching agents Identify and remove any potential quenching molecules from your buffer system. Common quenchers can include certain metal ions and reducing agents like TCEP[4][5].
Photobleaching Minimize the exposure of your sample to excitation light. Use an anti-fade mounting medium if applicable for microscopy.
Inconsistent Fluorescence Between Samples Variability in buffer pH While diSulfo-Cy3 is pH-insensitive, large variations in pH between samples could indicate other inconsistencies in sample preparation. Ensure consistent buffering across all samples.
Contaminants in the sample Purify your labeled biomolecule to remove unreacted dye and other potential contaminants that might interfere with fluorescence.
Unexpected Shift in Emission Spectrum Dye aggregation High concentrations of the dye can lead to aggregation, which may alter its spectral properties. Work with concentrations appropriate for your application.
Environmental effects The local environment around the dye molecule can sometimes cause minor spectral shifts. This is generally not a significant issue with diSulfo-Cy3.

Experimental Protocols

Protocol: Measuring this compound Fluorescence at Different pH Values

This protocol outlines the steps to verify the pH insensitivity of this compound fluorescence.

Materials:

  • This compound stock solution (e.g., 1 mM in DMSO)

  • A set of buffers with varying pH values (e.g., pH 4, 5, 6, 7, 8, 9, 10)

  • Fluorometer or fluorescence plate reader

  • Microplates or cuvettes

Procedure:

  • Prepare a working solution of this compound by diluting the stock solution in deionized water to a final concentration of 1 µM.

  • In a microplate or a series of cuvettes, mix the this compound working solution with each of the different pH buffers in a 1:1 ratio. This will result in a final dye concentration of 0.5 µM in each buffer.

  • Incubate the mixtures at room temperature for 10 minutes, protected from light.

  • Measure the fluorescence intensity of each sample using a fluorometer. Use an excitation wavelength of ~555 nm and measure the emission at ~570 nm.

  • Plot the fluorescence intensity as a function of pH.

Expected Results:

The fluorescence intensity of this compound should remain relatively constant across the tested pH range.

Visualizations

experimental_workflow Experimental Workflow: pH Effect on Fluorescence cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_result Outcome start This compound Stock mix Mix Dye and Buffers start->mix buffers Buffers of Varying pH buffers->mix measure Measure Fluorescence (Ex: 555 nm, Em: 570 nm) mix->measure analyze Analyze Data measure->analyze result Fluorescence vs. pH Plot analyze->result troubleshooting_logic Troubleshooting Low Fluorescence start Low Fluorescence Observed check_ph Is buffer pH within 4-10? start->check_ph check_quenching Potential quenching agents present? check_ph->check_quenching Yes ph_issue Adjust Buffer pH check_ph->ph_issue No check_labeling Was labeling reaction efficient? check_quenching->check_labeling No quenching_issue Identify & Remove Quencher check_quenching->quenching_issue Yes labeling_issue Optimize Labeling Protocol check_labeling->labeling_issue No solution Fluorescence Restored check_labeling->solution Yes ph_issue->check_quenching quenching_issue->check_labeling labeling_issue->solution

References

Technical Support Center: Catalyst Removal After diSulfo-Cy3 Alkyne Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the critical step of catalyst removal following the labeling of biomolecules with diSulfo-Cy3 alkyne via copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." Residual copper catalyst can interfere with downstream applications, compromise experimental results, and induce cytotoxicity.[1] This guide offers troubleshooting advice and frequently asked questions to ensure the successful purification of your labeled conjugate.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove the copper catalyst after labeling?

A1: Residual copper can lead to several issues:

  • Interference with downstream assays: Copper ions can inhibit enzyme activity, interfere with fluorescence measurements, and affect cell viability in culture.[1]

  • Cytotoxicity: Copper is toxic to cells, which is a significant concern for in vivo studies or when using the labeled molecule in cell-based assays.[1]

  • Generation of reactive oxygen species (ROS): The presence of copper and a reducing agent can lead to the production of ROS, which can damage the labeled biomolecule and other cellular components.[2][3]

  • Unwanted side reactions: Copper can catalyze other chemical reactions, potentially modifying your biomolecule of interest.[1]

Q2: What are the common methods for removing the copper catalyst?

A2: The most prevalent methods for copper catalyst removal include the use of chelating agents, solid-phase scavengers (chelating resins), size exclusion chromatography (SEC), and precipitation.[1][4] The choice of method depends on the nature of the labeled biomolecule (e.g., protein, oligonucleotide), its stability, and the required level of purity.

Q3: Can the diSulfo-Cy3 dye itself chelate copper, making removal difficult?

A3: While the triazole ring formed during the click reaction can chelate copper, there is no strong evidence to suggest that the diSulfo-Cy3 dye itself is a potent copper chelator.[1] However, if you experience difficulty in removing copper, it is more likely due to the interaction with the triazole or other functionalities on your biomolecule.

Q4: My labeled protein precipitated after the labeling reaction. What could be the cause?

A4: Protein precipitation after fluorescent labeling can occur for a few reasons:

  • Hydrophobicity of the dye: Although diSulfo-Cy3 is designed to be water-soluble, attaching multiple dye molecules can increase the overall hydrophobicity of the protein, leading to aggregation.[5]

  • Denaturation: The presence of organic co-solvents (like DMSO for dissolving the dye) or the catalyst itself can sometimes lead to protein denaturation and precipitation.[5]

  • High labeling stoichiometry: A high ratio of dye to protein can increase the likelihood of precipitation.[5]

Troubleshooting Guide

This guide addresses common problems encountered during catalyst removal after this compound labeling.

Problem Possible Cause Suggested Solution
Low yield of labeled product after purification. Precipitation of the labeled biomolecule during purification: Some purification methods can lead to sample loss.[6]- If using precipitation, ensure the pellet is fully resolubilized. Consider alternative, milder purification methods like size exclusion chromatography (SEC).[7][8] - Optimize buffer conditions (e.g., pH, salt concentration) to maintain protein solubility.
Adsorption to purification media: Biomolecules can sometimes non-specifically bind to chromatography resins or filters.[2]- For SEC, use a resin with a matrix that is known to have low non-specific binding (e.g., agarose-based).[8] - When using chelating resins, be aware that they can sometimes bind biomolecules.[2][3] Pre-test the resin with your unlabeled biomolecule.
Residual copper detected in the final sample. Inefficient chelation: The chelating agent (e.g., EDTA) may not be sufficient to capture all the copper ions.[1]- Increase the concentration of the chelating agent. - Perform multiple washes or dialysis steps with the chelating agent.[4][9] - Ensure the pH of the solution is optimal for chelation (typically around 8 for EDTA).[1]
Incomplete removal of the copper-chelate complex: The complex may not be fully separated from the labeled biomolecule.- If using dialysis, ensure a sufficient volume of dialysis buffer and allow for adequate dialysis time.[4] - For SEC, ensure the column size is appropriate for separating the labeled biomolecule from the smaller copper-chelate complex.
Strong interaction of copper with the biomolecule: The triazole ring formed during the reaction can chelate copper, making it difficult to remove.[1]- Use a stronger chelating agent or a solid-phase scavenger with a high affinity for copper.[1][10]
Labeled biomolecule appears aggregated after purification. Harsh purification conditions: Methods like acid precipitation can cause irreversible aggregation.[11]- Opt for gentler methods like SEC, which is performed under native conditions.[7] - If using precipitation, try methods like ammonium (B1175870) sulfate (B86663) or organic solvent precipitation at low temperatures.[11][12]
Increased hydrophobicity: The attached diSulfo-Cy3 dye can increase the hydrophobicity of the biomolecule.- Consider reducing the dye-to-biomolecule ratio in the labeling reaction.[5] - Include additives in your buffer that can help maintain solubility, such as non-ionic detergents or arginine.

Experimental Protocols

Here are detailed methodologies for common catalyst removal techniques.

Protocol 1: Catalyst Removal using a Chelating Agent (EDTA)

This method is suitable for various biomolecules and relies on the formation of a stable, water-soluble complex between EDTA and copper ions, which is then separated from the labeled product.

  • Reaction Quenching: After the click chemistry reaction is complete, add a solution of ethylenediaminetetraacetic acid (EDTA) to the reaction mixture to a final concentration of 10-50 mM.

  • Incubation: Gently mix and incubate the solution at room temperature for 15-30 minutes to allow for the formation of the copper-EDTA complex.

  • Purification: Separate the labeled biomolecule from the copper-EDTA complex using one of the following methods:

    • Size Exclusion Chromatography (SEC): This is the recommended method for proteins and larger oligonucleotides.[7][13] The larger labeled biomolecule will elute first, while the smaller copper-EDTA complex is retained and elutes later.

    • Dialysis: This method is suitable for larger biomolecules.[4] Dialyze the sample against a large volume of buffer (e.g., PBS) with several buffer changes to remove the copper-EDTA complex.

    • Precipitation: For proteins, you can precipitate the labeled protein using methods like cold acetone (B3395972) or trichloroacetic acid (TCA) precipitation.[11] After centrifugation, the supernatant containing the copper-EDTA complex is discarded. The protein pellet is then washed and resolubilized.

Protocol 2: Catalyst Removal using a Copper-Chelating Resin

Specialized chelating resins have a high affinity for copper and can be used to efficiently remove the catalyst from the reaction mixture.[10][14]

  • Resin Preparation: Prepare the chelating resin according to the manufacturer's instructions. This usually involves washing the resin with water and then equilibrating it with the buffer used for your labeling reaction.

  • Incubation: Add the equilibrated resin to the completed click chemistry reaction mixture. The amount of resin to use will depend on its binding capacity and the amount of copper in your reaction.

  • Binding: Gently agitate the mixture for 30-60 minutes at room temperature to allow the copper to bind to the resin.

  • Separation: Separate the resin from the solution containing your labeled biomolecule. This can be done by:

    • Centrifugation: Spin down the resin and carefully collect the supernatant.

    • Column Chromatography: Pack the resin into a small column and allow the reaction mixture to flow through. The copper will bind to the resin, and the labeled biomolecule will be in the flow-through.

  • Wash (Optional): Wash the resin with a small amount of buffer to recover any labeled product that may have been retained.

Visualizations

Experimental Workflow for Catalyst Removal

Catalyst_Removal_Workflow cluster_reaction Click Reaction cluster_removal Catalyst Removal cluster_purification Purification Reaction This compound Labeling (CuAAC Reaction) Chelating_Agent Add Chelating Agent (e.g., EDTA) Reaction->Chelating_Agent Choose Method Chelating_Resin Use Chelating Resin Reaction->Chelating_Resin Choose Method SEC Size Exclusion Chromatography Reaction->SEC Choose Method Precipitation Precipitation Reaction->Precipitation Choose Method Purified_Product Purified Labeled Biomolecule Chelating_Agent->Purified_Product Chelating_Resin->Purified_Product SEC->Purified_Product Precipitation->Purified_Product

Caption: Workflow for removing copper catalyst after labeling.

Troubleshooting Logic for Low Yield

Low_Yield_Troubleshooting Start Low Yield After Purification Check_Precipitation Was precipitation used? Start->Check_Precipitation Check_Solubility Check Pellet Resolubilization Check_Precipitation->Check_Solubility Yes Check_Adsorption Did you use a chromatography step? Check_Precipitation->Check_Adsorption No Use_Milder_Method Consider SEC or other mild methods Check_Solubility->Use_Milder_Method Optimize_Buffer Optimize Buffer (pH, salt) Use_Milder_Method->Optimize_Buffer Check_Resin_Binding Test for non-specific binding to resin Check_Adsorption->Check_Resin_Binding Yes Check_Adsorption->Optimize_Buffer No Change_Resin Switch to a different resin matrix Check_Resin_Binding->Change_Resin Change_Resin->Optimize_Buffer End Yield Improved Optimize_Buffer->End

Caption: Troubleshooting guide for low product yield.

References

Validation & Comparative

diSulfo-Cy3 Alkyne vs. Cy3 Alkyne: A Comprehensive Comparison for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development, the precise selection of fluorescent probes is paramount for accurate and reliable experimental outcomes. This guide provides a detailed, data-driven comparison of two commonly used alkyne-functionalized cyanine (B1664457) dyes: diSulfo-Cy3 alkyne and Cy3 alkyne. Both are pivotal reagents for copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) click chemistry, enabling the fluorescent labeling of azide-modified biomolecules. Their key distinction lies in the presence of two sulfonate groups on the this compound, a modification that significantly influences its physicochemical properties and, consequently, its applications.

Key Performance Characteristics: A Quantitative Overview

The selection between this compound and Cy3 alkyne hinges on their distinct properties, which are summarized below. These characteristics dictate their suitability for different experimental contexts, particularly concerning the nature of the biological sample and the intended imaging environment.

PropertyThis compoundCy3 Alkyne (non-sulfonated)
Solubility High water solubility; soluble in aqueous buffers, DMSO, DMF.[1][2][3][4]Insoluble in water; requires organic co-solvents (e.g., DMSO, DMF) for reactions in aqueous media.[5][6][7][8]
Excitation Max. ~548 nm[1][3]~555 nm[5][9][10]
Emission Max. ~567 nm[1][3]~570 nm[5][9][10]
Molar Extinction Coefficient (ε) ~162,000 cm⁻¹M⁻¹[1][3]~150,000 cm⁻¹M⁻¹[5][9][10]
Fluorescence Quantum Yield (Φ) ~0.15[1][3]~0.31[5]
Cell Permeability Generally cell-impermeable due to negative charges of sulfonate groups.[7]More likely to be cell-permeable due to its hydrophobic nature.[7]
Primary Applications Labeling of extracellular proteins, cell-surface glycans, and other biomolecules in aqueous buffers without organic solvents.[1][2]Labeling of intracellular components and biomolecules that tolerate organic co-solvents.[7][11]

Core Distinctions and Experimental Implications

The fundamental difference between these two dyes is their solubility, which directly impacts their utility in biological systems.

This compound: The Aqueous Solution Specialist

The two sulfonate groups on this compound render it highly water-soluble and negatively charged at physiological pH.[3] This has several advantages:

  • Aqueous Reactions: Labeling reactions can be performed in entirely aqueous buffers, which is crucial for sensitive proteins that may be denatured by organic solvents.[2][12]

  • Reduced Aggregation: The sulfonate groups help to prevent the aggregation of the dye and the labeled biomolecules in aqueous solutions, leading to more reliable and reproducible results.[12]

  • Cell-Surface Labeling: Due to its charge, this compound does not readily cross the plasma membrane of live cells.[7] This makes it an excellent choice for specifically labeling cell-surface proteins, glycans, or other extracellular targets.

Cy3 Alkyne: The Choice for Intracellular Visualization

The non-sulfonated Cy3 alkyne is more hydrophobic. This characteristic dictates its use in different experimental setups:

  • Organic Co-solvents Required: For labeling water-soluble biomolecules like proteins, an organic co-solvent such as DMSO or DMF is necessary to dissolve the dye.[6][7][8][12]

  • Potential for Intracellular Labeling: Its hydrophobicity makes it more likely to be permeable to cell membranes, allowing for the labeling of intracellular targets.[7][11] However, nonspecific binding to hydrophobic cellular components can be a concern.

A study comparing a cell-penetrating peptide conjugated to Cy3 versus sulfo-Cy3 demonstrated significantly lower cellular uptake for the sulfonated version, highlighting the impact of sulfonation on cell permeability.[7]

Experimental Protocols

The following are generalized protocols for the use of this compound and Cy3 alkyne in the copper(I)-catalyzed click chemistry labeling of azide-modified proteins.

Protocol 1: Labeling of an Azide-Modified Protein with this compound (Aqueous Conditions)

This protocol is suitable for proteins that are sensitive to organic solvents.

Materials:

  • Azide-modified protein in an azide-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate (B8700270)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Stock Solutions:

    • This compound: 10 mM in water.

    • CuSO₄: 50 mM in water.

    • THPTA: 250 mM in water.

    • Sodium ascorbate: 500 mM in water (prepare fresh).

  • Prepare the "Click-it" Catalyst Solution: In a microcentrifuge tube, mix CuSO₄ and THPTA in a 1:5 molar ratio (e.g., 2 µL of 50 mM CuSO₄ and 2 µL of 250 mM THPTA).

  • Set up the Labeling Reaction:

    • In a reaction tube, add the azide-modified protein to the desired final concentration in the reaction buffer.

    • Add this compound to a final concentration of 100-200 µM (a 10-20 fold molar excess over the protein is a good starting point).

    • Add the "Click-it" catalyst solution to a final concentration of 1 mM CuSO₄.

    • Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5 mM.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification: Remove excess dye and reagents using size-exclusion chromatography, dialysis, or spin filtration.

Protocol 2: Labeling of an Azide-Modified Protein with Cy3 Alkyne (with Organic Co-solvent)

This protocol is for proteins that are tolerant to a small percentage of organic solvent.

Materials:

  • Azide-modified protein in an azide-free buffer (e.g., PBS, pH 7.4)

  • Cy3 alkyne

  • Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Stock Solutions:

    • Cy3 alkyne: 10 mM in DMSO or DMF.

    • CuSO₄: 50 mM in water.

    • THPTA: 250 mM in water.

    • Sodium ascorbate: 500 mM in water (prepare fresh).

  • Prepare the "Click-it" Catalyst Solution: In a microcentrifuge tube, mix CuSO₄ and THPTA in a 1:5 molar ratio.

  • Set up the Labeling Reaction:

    • In a reaction tube, add the azide-modified protein to the desired final concentration in the reaction buffer.

    • Add the Cy3 alkyne stock solution to the desired final concentration (e.g., 100-200 µM), ensuring the final concentration of the organic solvent is below 10% (v/v).[12]

    • Add the "Click-it" catalyst solution to a final concentration of 1 mM CuSO₄.

    • Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5 mM.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification: Purify the labeled protein as described in Protocol 1.

Visualizing Biological Processes: Metabolic Labeling of Glycoproteins

A powerful application of these dyes is in the visualization of post-translationally modified proteins, such as glycoproteins. The O-GlcNAcylation pathway, a dynamic nutrient-sensing modification, can be studied using metabolic labeling and click chemistry.[3][4][5][9]

O_GlcNAcylation_Pathway cluster_0 Cellular Environment cluster_1 Cytoplasm cluster_2 Click Chemistry Reaction Azide-Sugar Azide-Modified Sugar Precursor (e.g., Ac₄GlcNAz) Metabolic_Conversion Metabolic Conversion Azide-Sugar->Metabolic_Conversion Uptake UDP_Azide_Sugar UDP-Azide-Sugar Metabolic_Conversion->UDP_Azide_Sugar OGT OGT UDP_Azide_Sugar->OGT Glycoprotein (B1211001) Azide-Labeled Glycoprotein OGT->Glycoprotein O-GlcNAcylation Protein Target Protein Protein->OGT Click_Reaction CuAAC Glycoprotein->Click_Reaction Cy3_Alkyne Cy3 Alkyne (or this compound) Cy3_Alkyne->Click_Reaction Labeled_Protein Fluorescently Labeled Glycoprotein Click_Reaction->Labeled_Protein Visualization

Caption: Metabolic labeling and visualization of O-GlcNAcylated proteins.

In this workflow, cells are incubated with an azide-modified sugar precursor, which is metabolized and incorporated into proteins by the enzyme O-GlcNAc Transferase (OGT). The azide-labeled glycoproteins can then be visualized by a click reaction with an alkyne-functionalized Cy3 dye.

Experimental Workflow: From Labeling to Visualization

The general workflow for labeling and visualizing azide-modified biomolecules using Cy3 alkynes is a multi-step process that requires careful execution.

Experimental_Workflow A 1. Introduce Azide (B81097) Handle (e.g., Metabolic Labeling) B 2. Cell Lysis or Fixation (for intracellular or fixed cell imaging) A->B D 4. Perform CuAAC Reaction B->D C 3. Prepare Click Reaction Mix (Cy3 Alkyne, Copper Catalyst, Reducing Agent) C->D E 5. Wash to Remove Excess Reagents D->E F 6. Fluorescence Imaging (Microscopy, Gel Electrophoresis, etc.) E->F

Caption: General experimental workflow for click chemistry labeling.

This workflow outlines the key steps from introducing the azide group into the biological system to the final visualization of the fluorescently labeled target molecules.

Logical Relationship: Choosing the Right Dye

The decision to use this compound or Cy3 alkyne is based on a clear logical progression determined by the experimental requirements.

Dye_Selection_Logic Start Start: Labeling Experiment Q1 Is the target intracellular or extracellular? Start->Q1 Q2 Does the biomolecule tolerate organic solvents? Q1->Q2 Intracellular A1 Use this compound Q1->A1 Extracellular Q2->A1 No A2 Use Cy3 Alkyne Q2->A2 Yes

Caption: Decision tree for selecting the appropriate Cy3 alkyne dye.

This diagram illustrates the decision-making process for researchers when choosing between the sulfonated and non-sulfonated versions of Cy3 alkyne.

References

A Head-to-Head Comparison: diSulfo-Cy3 Alkyne vs. Alexa Fluor 555 Alkyne for Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of fluorescent probes for bioorthogonal labeling, the choice between diSulfo-Cy3 alkyne and Alexa Fluor 555 alkyne is a critical decision. Both dyes offer vibrant orange fluorescence and are functionalized with an alkyne group, rendering them suitable for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This guide provides an objective, data-driven comparison of their performance to inform your selection process.

This comparison will delve into the key photophysical properties, including spectral characteristics, brightness, and photostability, supported by experimental data. Detailed experimental protocols for a typical labeling workflow are also provided to ensure reproducible results in your laboratory.

Quantitative Performance Comparison

The selection of a fluorescent dye is fundamentally guided by its photophysical properties. The following table summarizes the key performance metrics for this compound and Alexa Fluor 555 alkyne.

PropertyThis compoundAlexa Fluor 555 AlkyneReference
Excitation Maximum (nm) ~555~555[1][2]
Emission Maximum (nm) ~570~565[1][2]
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~150,000~155,000[1][3]
Quantum Yield ~0.15~0.10[4]
Brightness (Ext. Coeff. x QY) ~22,500~15,500Calculated
Photostability ModerateHigh[5][6]
Water Solubility HighHigh

Key Takeaways from the Data:

  • Spectral Similarity: Both dyes exhibit nearly identical excitation and emission spectra, making them compatible with standard Cy3 filter sets.[2]

  • Brightness: While both are considered bright dyes, this compound exhibits a theoretically higher brightness due to its greater quantum yield. However, the brightness of fluorescent conjugates can be influenced by factors such as the degree of labeling and the local environment.

  • Photostability: Experimental data demonstrates that Alexa Fluor 555 is significantly more photostable than the core Cy3 fluorophore.[5][6] After 95 seconds of continuous illumination, Alexa Fluor 555 retained almost 90% of its initial fluorescence, whereas Cy3 retained only about 75%.[5] This superior photostability makes Alexa Fluor 555 a better choice for applications requiring prolonged or repeated imaging sessions.

  • Solubility: The presence of two sulfonate groups in this compound imparts excellent water solubility, which can be advantageous for labeling biomolecules in aqueous buffers without the need for organic co-solvents. Alexa Fluor 555 is also known for its good water solubility.[3]

Experimental Protocols

The following is a generalized protocol for labeling an azide-modified protein with either this compound or Alexa Fluor 555 alkyne using a copper-catalyzed click reaction.

Materials:
  • Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS), free of primary amines or ammonium (B1175870) ions.

  • This compound or Alexa Fluor 555 alkyne.

  • Copper(II) sulfate (B86663) (CuSO₄).

  • Reducing agent (e.g., Sodium Ascorbate or Tris(2-carboxyethyl)phosphine, TCEP).

  • Copper ligand (e.g., Tris(benzyltriazolylmethyl)amine, TBTA).

  • Dimethylsulfoxide (DMSO).

  • Purification column (e.g., Sephadex G-25) for removing excess dye.

Procedure:
  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the alkyne dye in anhydrous DMSO.

    • Prepare a 50 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 500 mM stock solution of Sodium Ascorbate in deionized water (prepare fresh).

    • Prepare a 10 mM stock solution of TBTA in DMSO.

  • Labeling Reaction:

    • In a microcentrifuge tube, combine the azide-modified protein with the alkyne dye stock solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10-20 fold molar excess of dye is recommended.

    • Add the TBTA ligand to the reaction mixture to a final concentration of 1 mM.

    • Add CuSO₄ to a final concentration of 1 mM.

    • Initiate the reaction by adding the freshly prepared Sodium Ascorbate to a final concentration of 5 mM.

    • Incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Purification:

    • Purify the labeled protein from excess dye and reaction components using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).

    • Collect the fractions containing the fluorescently labeled protein.

  • Storage:

    • Store the purified conjugate at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.

Visualizing the Workflow and Application

To better illustrate the experimental process and a potential application, the following diagrams were generated using Graphviz.

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Click Reaction cluster_purification Purification cluster_product Final Product azide_protein Azide-Modified Protein reaction_vessel Reaction Incubation (RT, 1-2h, dark) azide_protein->reaction_vessel Add alkyne_dye Alkyne Dye (diSulfo-Cy3 or AF555) alkyne_dye->reaction_vessel Add catalyst_mix Catalyst Mix (CuSO4, Ligand, Reductant) catalyst_mix->reaction_vessel Add sec_column Size-Exclusion Chromatography reaction_vessel->sec_column Load labeled_protein Fluorescently Labeled Protein sec_column->labeled_protein Elute & Collect

Caption: A generalized workflow for labeling azide-modified proteins via CuAAC.

signaling_pathway cluster_cell Cellular Environment receptor Cell Surface Receptor protein_synthesis Protein Synthesis (with Azide-AA) receptor->protein_synthesis Signal Transduction azide_protein Azide-Labeled Protein of Interest protein_synthesis->azide_protein Incorporation labeled_protein Fluorescently Labeled Protein azide_protein->labeled_protein Click Reaction alkyne_probe Alkyne-Fluorophore (diSulfo-Cy3 or AF555) alkyne_probe->labeled_protein microscope Fluorescence Microscopy labeled_protein->microscope Visualization

Caption: Visualizing a labeled protein in a cellular signaling context.

Conclusion

Both this compound and Alexa Fluor 555 alkyne are excellent choices for fluorescently labeling biomolecules through click chemistry. The decision between the two will ultimately depend on the specific demands of the experiment.

  • Choose Alexa Fluor 555 alkyne for:

    • Applications requiring high photostability, such as time-lapse imaging or single-molecule studies.

    • Experiments where maximizing the signal-to-noise ratio over long acquisition times is critical.

  • Choose this compound for:

    • Experiments where maximizing initial brightness is the primary concern.

    • Applications requiring very high water solubility to avoid the use of organic co-solvents.

By carefully considering the quantitative data and experimental requirements, researchers can confidently select the optimal fluorescent probe to achieve high-quality, reproducible results in their studies.

References

A Researcher's Guide to Managing Spectral Overlap with diSulfo-Cy3 Alkyne and Other Common Fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of multiplex fluorescence imaging and Förster Resonance Energy Transfer (FRET) studies, the careful selection of fluorophores is paramount to generating clear, reliable, and quantifiable data. One of the most critical considerations in multi-color experiments is the management of spectral overlap, where the emission spectrum of one fluorophore bleeds into the detection channel of another. This guide provides a comprehensive comparison of diSulfo-Cy3 alkyne with other commonly used fluorophores in a similar spectral range, offering objective data to aid in experimental design and fluorophore selection.

Understanding Spectral Overlap

Spectral overlap occurs when the emission spectrum of a donor fluorophore partially overlaps with the excitation spectrum of an acceptor fluorophore. While this phenomenon is the fundamental principle behind FRET, it can also be a significant source of noise and data misinterpretation in multiplexing experiments where distinct signals are desired. The degree of spectral overlap dictates the potential for bleed-through, where signal from a brighter or more abundant fluorophore is erroneously detected in the channel designated for a dimmer or less abundant one. Careful selection of fluorophores with minimal spectral overlap and the use of appropriate optical filters are crucial for mitigating these effects.

This compound: A Profile

This compound is a bright and water-soluble fluorescent dye belonging to the cyanine (B1664457) family. The presence of two sulfonate groups enhances its hydrophilicity, making it particularly well-suited for labeling biomolecules in aqueous environments.[1] Its alkyne functional group allows for straightforward and efficient labeling of azide-modified molecules via copper-catalyzed or copper-free click chemistry reactions.[2][3] Spectrally, it is similar to the well-established Cy3 dye, with excitation and emission maxima in the green-yellow region of the spectrum.[2][3][4]

Comparative Spectral Properties

To facilitate the selection of appropriate fluorophores for multiplexing experiments with this compound, the following table summarizes the key spectral properties of this compound and several other commonly used fluorophores in the same spectral region.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)
This compound ~548 - 555[2][5][6][7][8]~563 - 572[2][5][6][7][8]~150,000 - 162,000[2][5][6]~0.1 - 0.15[5][6]
Alexa Fluor 555 ~553 - 555[9][10][11]~565 - 568[9][10][11]>130,000[9]-
DyLight 550 ~562[12][13]~576[12][13]~150,000[12][13]-
TAMRA ~541 - 556[14][15][16][17]~565 - 583[14][15][18]~84,000 - 95,000[14]~0.1 - 0.3[14]
ROX ~578[19]~604[19]--
Cy3B ~559 - 560[20][21][22]~571[20][21][22]~121,000[21][22]~0.68[21][22]

Note: Spectral properties can be influenced by the local environment, including solvent, pH, and conjugation to a biomolecule. The values presented here are approximate and should be used as a guide.

Experimental Protocols

To experimentally assess the spectral overlap and potential for bleed-through between this compound and another fluorophore, the following general protocol for fluorescence microscopy can be adapted.

Protocol: Quantifying Spectral Bleed-Through in Fluorescence Microscopy

1. Sample Preparation:

  • Prepare three sets of samples:

    • Sample 1 (this compound only): Label your target of interest with this compound.

    • Sample 2 (Alternative Fluorophore only): Label a separate, ideally non-colocalizing, target with the second fluorophore (e.g., Alexa Fluor 555).

    • Sample 3 (Dual-labeled): Label your sample with both this compound and the alternative fluorophore.

2. Imaging:

  • Use a confocal or widefield fluorescence microscope equipped with appropriate filter sets for each fluorophore.

  • For Sample 1: Acquire an image using the filter set for this compound. Then, without changing the sample, acquire an image using the filter set for the alternative fluorophore. The signal detected in the second channel represents the bleed-through from this compound into that channel.

  • For Sample 2: Acquire an image using the filter set for the alternative fluorophore. Then, acquire an image using the filter set for this compound. The signal detected in the first channel represents the bleed-through from the alternative fluorophore into the this compound channel.

  • For Sample 3: Acquire images in both channels.

3. Data Analysis:

  • Calculate Bleed-Through Coefficients:

    • For each channel, measure the mean fluorescence intensity in the "bleed-through" image (e.g., this compound sample imaged with the Alexa Fluor 555 filter set) and the "primary" image (e.g., this compound sample imaged with the Cy3 filter set).

    • The bleed-through coefficient is the ratio of the mean intensity in the bleed-through channel to the mean intensity in the primary channel.

  • Correct for Bleed-Through:

    • In the dual-labeled sample, the true signal in each channel can be calculated by subtracting the bleed-through contribution from the other channel, using the calculated coefficients. Software packages like ImageJ/Fiji have plugins available for bleed-through correction.[23]

Visualizing Spectral Relationships

The following diagrams illustrate the concepts of spectral overlap and a typical experimental workflow for assessing it.

Spectral_Overlap cluster_donor Donor Fluorophore (this compound) cluster_acceptor Acceptor Fluorophore cluster_overlap Spectral Overlap Donor_Excitation Excitation Donor_Emission Emission Donor_Excitation->Donor_Emission Fluorescence Overlap Overlap Region Donor_Emission->Overlap Emission overlaps with Acceptor Excitation Acceptor_Excitation Excitation Acceptor_Emission Emission Acceptor_Excitation->Acceptor_Emission Fluorescence Overlap->Acceptor_Excitation

Caption: Conceptual diagram of spectral overlap between a donor and an acceptor fluorophore.

Experimental_Workflow cluster_prep Sample Preparation cluster_imaging Fluorescence Microscopy cluster_analysis Data Analysis Sample1 Sample 1: This compound only Image_S1_Ch1 Image Sample 1 (Cy3 Channel) Sample1->Image_S1_Ch1 Image_S1_Ch2 Image Sample 1 (Alt. Channel) Sample1->Image_S1_Ch2 Sample2 Sample 2: Alternative Fluorophore only Image_S2_Ch1 Image Sample 2 (Cy3 Channel) Sample2->Image_S2_Ch1 Image_S2_Ch2 Image Sample 2 (Alt. Channel) Sample2->Image_S2_Ch2 Sample3 Sample 3: Dual-labeled Image_S3 Image Dual-labeled Sample (Both Channels) Sample3->Image_S3 Calc_Bleedthrough Calculate Bleed-through Coefficients Image_S1_Ch1->Calc_Bleedthrough Image_S1_Ch2->Calc_Bleedthrough Image_S2_Ch1->Calc_Bleedthrough Image_S2_Ch2->Calc_Bleedthrough Correct_Images Correct Dual-labeled Images Image_S3->Correct_Images Calc_Bleedthrough->Correct_Images

Caption: Workflow for quantifying and correcting spectral bleed-through in multiplex imaging.

Conclusion

This compound is a valuable tool for fluorescent labeling, particularly in aqueous environments. When planning multiplexing experiments, a thorough understanding of its spectral properties in relation to other fluorophores is essential. As the data indicates, fluorophores like Alexa Fluor 555 and DyLight 550 have very similar spectral characteristics to this compound, making them challenging to use concurrently without significant bleed-through. In contrast, fluorophores with more separated emission spectra, such as those emitting further in the red or far-red regions, would be more suitable partners for multi-color imaging. For applications like FRET, where spectral overlap is desired, the degree of overlap with potential acceptor dyes should be carefully considered to optimize energy transfer efficiency. By using the data and protocols provided in this guide, researchers can make more informed decisions in their choice of fluorophores, leading to more accurate and reliable experimental outcomes.

References

A Researcher's Guide to Validating diSulfo-Cy3 Alkyne Labeling Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precision of fluorescent labeling is paramount. This guide provides a comprehensive comparison of diSulfo-Cy3 alkyne for bioorthogonal labeling via copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as click chemistry. We present supporting experimental data, detailed protocols for specificity validation, and a comparative analysis with alternative fluorescent probes.

The this compound is a water-soluble, bright, and photostable fluorescent dye designed for click chemistry.[1] Its utility lies in the highly specific and bioorthogonal reaction between its alkyne group and an azide (B81097) group introduced into a biomolecule of interest. This reaction forms a stable triazole linkage, enabling the precise fluorescent tagging of proteins, nucleic acids, and other biomolecules in complex biological samples.[2][3][4]

Comparative Analysis of Fluorescent Dyes for Click Chemistry

The choice of a fluorescent probe significantly impacts the outcome of a labeling experiment. While diSulfo-Cy3 offers excellent water solubility and brightness, it is essential to consider its performance in comparison to other commonly used alkyne-functionalized dyes.

FeatureThis compoundAlexa Fluor 555 AlkyneTAMRA Alkyne
Excitation Max (nm) ~555~555~556
Emission Max (nm) ~570~565~563
Quantum Yield ~0.31[5]HighModerate
Photostability GoodExcellent[6]Moderate
Water Solubility High (disulfonated)[1]HighLow (non-sulfonated)
Non-Specific Binding Low, but can be copper-dependent[7]Generally lowCan exhibit non-specific binding

Note: Photophysical properties can be influenced by the local environment and conjugation to biomolecules.

Studies have shown that while Cy dyes are bright, Alexa Fluor dyes can exhibit higher photostability and less self-quenching at high degrees of labeling when used as NHS esters.[6] When considering alkyne derivatives for click chemistry, the specificity of the click reaction itself is the primary determinant of labeling specificity. However, the inherent properties of the dye can contribute to background signal through non-specific binding.

Validating Labeling Specificity: Experimental Protocols

To ensure that the observed fluorescence is a direct result of the specific click chemistry reaction, a series of control experiments are crucial.

Experimental Workflow for Specificity Validation

This workflow is designed to differentiate between specific, copper-catalyzed labeling and any potential non-specific binding of the this compound.

G cluster_0 Experimental Setup cluster_1 Click Reaction Conditions cluster_2 Experimental Arms cluster_3 Analysis A Azide-Modified Sample (e.g., metabolically labeled cells) E Positive Control: Azide-Sample + Complete Mix A->E G Negative Control 2: Azide-Sample + No-Catalyst Mix A->G B Negative Control Sample (no azide modification) F Negative Control 1: No-Azide-Sample + Complete Mix B->F C Complete Reaction Mix (this compound + Cu(I) catalyst) C->E C->F D No-Catalyst Control (this compound only) D->G H Fluorescence Imaging / Flow Cytometry E->H I SDS-PAGE and In-Gel Fluorescence E->I F->H F->I G->H G->I

Workflow for validating labeling specificity.
Detailed Protocol for Validation in Cultured Cells

1. Sample Preparation:

  • Positive Sample: Culture cells and incorporate an azide-containing metabolic precursor (e.g., L-azidohomoalanine (AHA) for protein synthesis or 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) followed by an azide-containing click reaction for DNA synthesis).

  • Negative Control Sample: Culture cells under identical conditions without the azide-containing precursor.

2. Fixation and Permeabilization (for intracellular targets):

  • Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Wash three times with PBS.

  • Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Wash three times with PBS.

3. Blocking:

  • Incubate cells with a blocking buffer (e.g., 3% BSA in PBS) for 30 minutes to minimize non-specific binding.[8]

4. Click Reaction:

  • Prepare a fresh click reaction cocktail. For a final volume of 500 µL:

    • This compound: 1-5 µM

    • Copper(II) sulfate (B86663) (CuSO₄): 100 µM

    • Copper ligand (e.g., THPTA): 500 µM

    • Sodium ascorbate: 2 mM (freshly prepared)

  • For the "No-Catalyst Control," prepare a cocktail containing only this compound in the reaction buffer.

  • Incubate the samples with the appropriate reaction cocktail for 30-60 minutes at room temperature, protected from light.

5. Washing:

  • Wash cells three times with PBS. For fixed cells, a wash buffer containing a mild detergent (e.g., 0.1% Tween-20) can help reduce background.[8]

6. Analysis:

  • Fluorescence Microscopy: Mount coverslips and image the cells.

  • Flow Cytometry: Resuspend cells and analyze the fluorescence intensity.

  • SDS-PAGE: Lyse cells, separate proteins by SDS-PAGE, and visualize in-gel fluorescence.

Expected Outcomes and Interpretation
Experimental ArmExpected Outcome for Specific LabelingInterpretation
Positive Control Strong fluorescence signalSuccessful and specific labeling of azide-containing biomolecules.
Negative Control 1 (No Azide) Minimal to no fluorescenceIndicates low non-specific binding of the this compound to cellular components.
Negative Control 2 (No Catalyst) Minimal to no fluorescenceConfirms that the labeling is dependent on the copper-catalyzed click reaction and not due to non-covalent interactions.[7]

Troubleshooting Non-Specific Binding

Even with a highly specific reaction like click chemistry, some background fluorescence may occur. Here are some troubleshooting strategies:

  • Optimize Dye Concentration: Use the lowest concentration of this compound that still provides a robust signal. High concentrations can lead to increased non-specific binding.

  • Ensure Reagent Quality: Use fresh, high-quality reagents, especially the sodium ascorbate, which can oxidize and become less effective.[8]

  • Thorough Washing: Increase the number and duration of wash steps after the click reaction.

  • Include Blocking Steps: For immunofluorescence and fixed-cell staining, a blocking step with BSA or serum is recommended.

  • Copper-Dependence: If non-specific binding is observed, it may be copper-mediated.[7] Ensure that the copper and ligand are used at the recommended concentrations.

Visualizing the Click Chemistry Reaction

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a robust and efficient method for creating a covalent bond between an azide and a terminal alkyne.

G cluster_1 Product Azide Biomolecule-N₃ Catalyst + Cu(I) catalyst Alkyne diSulfo-Cy3-C≡CH Alkyne->Catalyst Product Biomolecule-Triazole-diSulfo-Cy3 Catalyst->Product

The CuAAC reaction for fluorescent labeling.

By following these guidelines and implementing rigorous controls, researchers can confidently validate the specificity of this compound labeling and generate high-quality, reproducible data.

References

A Head-to-Head Battle of Brightness: Quantitative Comparison of diSulfo-Cy3 Alkyne for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of protein labeling, the choice of a fluorescent dye is a critical decision that significantly impacts experimental outcomes. This guide provides a comprehensive, data-driven comparison of diSulfo-Cy3 alkyne, a popular choice for click chemistry-based protein labeling, against its key alternatives. We delve into quantitative performance metrics, detailed experimental protocols, and the underlying biochemical pathways to empower you with the information needed to select the optimal reagent for your research.

The advent of click chemistry has revolutionized the way scientists visualize and quantify proteins within complex biological systems. At the heart of this technology are fluorescent probes, such as this compound, which offer a powerful means to attach a bright and stable signaling molecule to a protein of interest. However, a crowded marketplace of alternative fluorescent alkynes, each with its own set of photophysical properties, necessitates a rigorous, evidence-based comparison to guide selection.

Performance Showdown: this compound vs. The Competition

To provide a clear and objective comparison, we have summarized the key performance indicators for this compound and its common alternatives in the following tables. These metrics include quantum yield (a measure of fluorescence efficiency), photostability (resistance to fading), and labeling efficiency. While direct head-to-head comparative studies for the alkyne derivatives are limited, the data presented is a compilation from various sources, providing a solid foundation for informed decision-making.

Table 1: Photophysical Properties of Fluorescent Alkyne Dyes

FeatureThis compoundCy5 AlkyneAlexa Fluor™ 555 AlkyneFluorescein Alkyne
Excitation Max (nm) ~555~649~555~494
Emission Max (nm) ~570~670~565~518
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~150,000~250,000~150,000~80,000
Quantum Yield (Free Dye) ~0.31~0.20~0.10~0.92
Quantum Yield (Protein Conjugate) VariesVariesGenerally higher than Cy3Prone to quenching
Water Solubility HighModerate to HighHighModerate

Table 2: Performance in Protein Labeling Applications

FeatureThis compoundCy5 AlkyneAlexa Fluor™ 555 AlkyneFluorescein Alkyne
Relative Brightness BrightVery BrightVery BrightBright but photobleaches quickly
Photostability GoodGoodExcellentPoor
Signal-to-Noise Ratio HighHighVery HighModerate
pH Sensitivity LowLowLowHigh (fluorescence decreases in acidic pH)
Labeling Efficiency Generally high in optimized protocolsGenerally high in optimized protocolsHighModerate to High

Note: The performance of fluorescent dyes can be highly dependent on the specific protein and the experimental conditions.

In-Depth Experimental Protocols

To ensure reproducible and comparable results, standardized experimental protocols are paramount. Below, we provide a detailed methodology for the quantitative labeling of a model protein, Bovine Serum Albumin (BSA), using a generic copper-catalyzed click chemistry (CuAAC) reaction. This protocol can be adapted for other proteins and fluorescent alkyne dyes.

General Protocol for Quantitative Protein Labeling via CuAAC

Materials:

  • Azide-modified protein (e.g., Azido-BSA) in phosphate-buffered saline (PBS)

  • Fluorescent alkyne dye (this compound or alternative) dissolved in DMSO

  • Copper(II) sulfate (B86663) (CuSO₄) solution

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution

  • Sodium ascorbate (B8700270) solution (freshly prepared)

  • PBS, pH 7.4

  • Size-exclusion chromatography column (e.g., PD-10) for purification

Procedure:

  • Protein Preparation: Prepare a solution of the azide-modified protein in PBS at a concentration of 1-5 mg/mL.

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine the following in order:

    • Azide-modified protein solution

    • Fluorescent alkyne dye solution (typically 2-5 molar excess over the protein)

    • THPTA ligand solution (to a final concentration of 1-2 mM)

    • Copper(II) sulfate solution (to a final concentration of 0.2-0.5 mM)

  • Initiation of Reaction: Add freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 2-5 mM to reduce Cu(II) to the catalytic Cu(I) species.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.

  • Purification: Remove the unreacted dye and catalyst by passing the reaction mixture through a size-exclusion chromatography column equilibrated with PBS.

  • Quantification of Labeling: Determine the degree of labeling (DOL) by measuring the absorbance of the purified protein-dye conjugate at the protein's absorbance maximum (typically 280 nm) and the dye's absorbance maximum. The following equation can be used:

    DOL = (A_dye × ε_protein) / [(A_protein - A_280_correction) × ε_dye]

    Where:

    • A_dye is the absorbance at the dye's maximum absorbance wavelength.

    • ε_protein is the molar extinction coefficient of the protein.

    • A_protein is the absorbance at 280 nm.

    • A_280_correction is the correction factor for the dye's absorbance at 280 nm.

    • ε_dye is the molar extinction coefficient of the dye.

Visualizing the Experimental Workflow and Biological Context

To further clarify the processes involved, the following diagrams, generated using Graphviz, illustrate the experimental workflow for protein labeling and a common signaling pathway where such labeled proteins are utilized.

experimental_workflow cluster_preparation Preparation cluster_reaction Click Reaction cluster_purification Purification & Analysis protein Azide-Modified Protein mix Reaction Mixture (Protein, Dye, Cu(I), Ligand) protein->mix dye This compound dye->mix purify Size-Exclusion Chromatography mix->purify analyze Spectrophotometry (Determine DOL) purify->analyze

A simplified workflow for labeling an azide-modified protein with this compound.

Fluorescently labeled proteins are instrumental in elucidating complex cellular processes. One such area of intense research is signal transduction. The following diagram depicts a simplified Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical regulator of cell proliferation and survival, and a common subject of investigation using fluorescently tagged proteins.

egfr_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Activates

Simplified diagram of the EGFR signaling cascade.

Conclusion: Making an Informed Choice

The selection of a fluorescent alkyne for protein labeling is a multi-faceted decision that requires careful consideration of the specific application and experimental constraints.

  • This compound emerges as a robust and versatile choice, offering a good balance of brightness, photostability, and high water solubility, which simplifies experimental procedures and reduces the risk of protein aggregation.[1]

  • Cy5 alkyne provides access to the far-red spectrum, which is advantageous for minimizing autofluorescence from biological samples.[2]

  • Alexa Fluor™ 555 alkyne , a spectrally similar alternative to diSulfo-Cy3, is reported to offer superior photostability and brightness in some contexts, particularly when conjugated to antibodies.[3][4][5]

  • Fluorescein alkyne , while possessing a high quantum yield in its free form, is susceptible to photobleaching and its fluorescence is pH-sensitive, limiting its utility in long-term imaging and studies involving acidic organelles.

Ultimately, for applications demanding high sensitivity and photostability, particularly in live-cell imaging, Alexa Fluor™ 555 alkyne may hold an edge. However, for many standard applications, the excellent water solubility and reliable performance of this compound make it a highly attractive and cost-effective option. For multicolor experiments or imaging in tissues with high autofluorescence, the far-red emission of Cy5 alkyne is a significant advantage. The choice, therefore, should be guided by a thorough evaluation of the experimental needs against the specific strengths and weaknesses of each fluorescent probe.

References

A Researcher's Guide to diSulfo-Cy3 Alkyne for Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of proteins is paramount to understanding cellular processes, identifying disease biomarkers, and assessing therapeutic efficacy. This guide provides an objective comparison of diSulfo-Cy3 alkyne, a fluorescent dye used in "click chemistry"-based proteomics, with other established quantitative methods. We will delve into its performance, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for your research needs.

Introduction to this compound

This compound is a water-soluble fluorescent dye specifically designed for bio-conjugation via copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2][3][4] Its key features make it a valuable tool in the proteomics arsenal:

  • High Water Solubility : The presence of two sulfonate groups ensures excellent solubility in aqueous buffers, eliminating the need for organic co-solvents that can be detrimental to protein structure and function.[1][]

  • Bright and Photostable Fluorescence : As a member of the Cyanine3 (Cy3) family, it exhibits strong fluorescence with excitation and emission maxima around 550 nm and 570 nm, respectively, making it compatible with a wide range of common imaging systems.[6][7] It is known to be bright and photostable, allowing for sensitive detection.[7]

  • Bi-orthogonal Reactivity : The alkyne group provides highly specific reactivity towards azide-modified molecules.[8] This bio-orthogonality ensures that the dye selectively labels only those molecules that have been intentionally tagged with an azide (B81097), minimizing off-target labeling and background noise.[9][10]

This dye is primarily used in a targeted quantitative proteomics approach, often combined with 2D Difference Gel Electrophoresis (DIGE), in a method termed "Click-DIGE".[11] This technique allows for the specific analysis of a subset of proteins, such as newly synthesized proteins or those with specific post-translational modifications (PTMs).[10][11]

Comparative Analysis of Quantitative Proteomics Methods

Quantitative proteomics can be broadly categorized into label-free and label-based strategies.[12][13] this compound falls under the label-based category. The following table compares the major approaches.

MethodPrincipleSample MultiplexingTypical ApplicationAdvantagesDisadvantages
Label-Free (e.g., Spectral Counting, DDA) Protein abundance is inferred from the intensity of precursor ions or the number of identified spectra in a mass spectrometer.[13][14]1 sample per runLarge-scale protein expression profilingNo labeling required; can identify specifically expressed proteins; cost-effective.Lower quantitative accuracy and reproducibility; may miss low-abundance proteins.[12][14]
SILAC (Stable Isotope Labeling with Amino acids in Cell culture) Cells are metabolically labeled by growing them in media containing "heavy" or "light" essential amino acids. Protein abundance is quantified by the MS signal intensity ratio of heavy to light peptide pairs.2-3 samplesStudying protein dynamics in cell cultureHigh quantitative accuracy; labeling occurs early, minimizing experimental variability.Limited to cell culture; expensive media; difficult for tissue samples.[12]
iTRAQ/TMT (Isobaric Tags for Relative and Absolute Quantitation) Peptides from different samples are chemically labeled with isobaric tags. In the MS/MS spectrometer, the tags fragment to produce reporter ions of different masses, the intensities of which are used for quantification.[14][15]Up to 18 samplesComparative proteomics of any sample typeHigh throughput and multiplexing capability; accurate quantification.[12]Cannot analyze specifically expressed proteins; can be expensive; potential for ratio distortion.[14]
Traditional 2D-DIGE (e.g., Cy-NHS ester) Proteins from different samples are pre-labeled with spectrally distinct fluorescent dyes (e.g., Cy3, Cy5) that react with amino acid residues (e.g., lysine). The samples are mixed and separated on a single 2D gel.2-3 samples per gelDifferential expression of protein isoforms, PTMsVisualizes protein isoforms and PTMs as spot shifts; robust quantification.Labels all proteins non-specifically; mass difference between dyes can cause mobility shifts.[11]
Click-DIGE (with this compound) Cells are metabolically labeled with an azide-containing substrate (e.g., an azido-sugar). Azide-tagged proteins are then specifically labeled with alkyne-dyes via click chemistry before 2D-DIGE analysis.[11]2-3 samples per gelAnalysis of a targeted subset of proteins (e.g., glycoproteins, newly synthesized proteins)Highly specific labeling reduces sample complexity; focuses analysis on proteins of interest.[11]Requires metabolic incorporation of an azide-tag; limited to systems where this is possible.

Performance Deep Dive: this compound in Click-DIGE

The primary advantage of using this compound is the ability to focus the proteomic analysis on a specific subset of the proteome.[11] In a standard DIGE experiment, every protein is labeled, making it difficult to analyze specific, low-abundance PTMs against a complex background. Click-DIGE overcomes this by ensuring only the proteins that have incorporated an azide-modified precursor are fluorescently tagged.[11]

Key Performance Characteristics:
  • Specificity : The copper-catalyzed click reaction is highly specific between the alkyne dye and the azide-tagged protein.[11] Experimental data shows that fluorescence is substantially greater in samples containing azide-modified proteins that are reacted with an alkyne-dye, compared to controls without the azide or without the copper catalyst.[11]

  • Compatibility : The properties of this compound are spectrally identical to the widely used Cy3 fluorophore, making it compatible with existing imaging equipment without modification.[2]

  • Size and Charge Matching : For accurate 2D-DIGE, it is critical that the different fluorescent dyes used to label different samples do not alter the migration of the proteins. Specially designed alkyne-Cy3 and alkyne-Cy5 dyes have been developed that are size- and charge-matched, differing by only 2 Da, which is undetectable at the resolution of 2D gel electrophoresis.[11] This minimizes dye-dependent artifacts in protein migration.[11]

Experimental Protocols & Workflows

Visualizing the Click-DIGE Workflow

The following diagram illustrates the typical workflow for a quantitative proteomics study using this compound.

Click_DIGE_Workflow cluster_biolabel Step 1: Metabolic Labeling cluster_lysis Step 2: Lysis & Protein Extraction cluster_click Step 3: Click Chemistry Labeling Cells1 Sample 1 (e.g., Control Cells) Azide Add Azide-Substrate (e.g., Ac4ManNAz) Cells1->Azide Cells2 Sample 2 (e.g., Treated Cells) Cells2->Azide Lysate1 Lysate 1 (Azide-Proteins) Lysate2 Lysate 2 (Azide-Proteins) Label1 React with This compound Lysate1->Label1 Label2 React with Alkyne-Cy5 Lysate2->Label2 Labeled1 Cy3-Labeled Lysate Label1->Labeled1 Labeled2 Cy5-Labeled Lysate Label2->Labeled2 Mix Step 4: Mix Samples Labeled1->Mix Labeled2->Mix TwoDE Step 5: 2D Gel Electrophoresis Mix->TwoDE Scan Step 6: Scan Gel at Cy3 & Cy5 Wavelengths TwoDE->Scan Analyze Step 7: Image Analysis & Quantification Scan->Analyze Click_Chemistry Protein Azide-tagged Protein Catalyst + Cu(I) catalyst Dye diSulfo-Cy3 Alkyne Product Fluorescently Labeled Protein Catalyst->Product

References

Assessing the Cross-Reactivity of diSulfo-Cy3 Alkyne: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of bioorthogonal chemistry, the specificity of fluorescent probes is paramount for the accurate labeling and visualization of target biomolecules. This guide provides a comparative assessment of diSulfo-Cy3 alkyne, a widely used fluorescent probe in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry." We will delve into its potential for non-specific binding and compare its performance with alternative fluorescent alkynes, supported by experimental data and detailed protocols to aid in the selection of the most appropriate probe for your research needs.

Executive Summary

This compound is a water-soluble and bright fluorescent probe, making it a popular choice for labeling azide-modified biomolecules in aqueous environments. While click chemistry is renowned for its high specificity, evidence suggests that under certain conditions, particularly in the presence of a copper catalyst, alkyne-containing dyes, including those from the cyanine (B1664457) family, can exhibit low levels of non-specific binding to proteins. This off-target labeling appears to be dependent on the concentration of the alkyne probe. This guide presents a framework for evaluating and comparing the cross-reactivity of this compound to ensure the generation of reliable and reproducible experimental data.

Performance Comparison of Fluorescent Alkynes

The choice of a fluorescent alkyne can significantly impact the signal-to-noise ratio and the potential for off-target effects in a labeling experiment. Below is a comparison of this compound with other commonly used fluorescent alkynes.

FeatureThis compoundSulfo-Cyanine5 AlkyneAlexa Fluor 488 AlkyneTAMRA Alkyne
Structure Sulfonated CyanineSulfonated CyanineSulfonated Rhodamine derivativeRhodamine derivative
Excitation Max (nm) ~555~649~495~546
Emission Max (nm) ~570~664~519~579
Solubility High (Water)High (Water)High (Water)Moderate (Organic Solvents)
Brightness HighVery HighVery HighHigh
Photostability GoodGoodExcellentGood
Non-Specific Binding Low, but can occur with high concentrations in CuAAC[1]Similar potential to Cy3 alkynesGenerally low, but should be empirically testedLow, but can occur with high concentrations in CuAAC[1]
Copper-Free Alternative diSulfo-Cy3 DBCOSulfo-Cy5 DBCOAlexa Fluor 488 DBCOTAMRA DBCO

Experimental Assessment of Cross-Reactivity

To empirically determine the level of non-specific binding of this compound and its alternatives in your specific experimental system, the following protocols are recommended.

Key Experiment: Gel-Based Assay for Non-Specific Protein Labeling

This experiment aims to visualize non-specific labeling of a complex protein mixture by the fluorescent alkyne in the presence and absence of a copper catalyst.

Experimental Workflow

Gel_Based_Assay cluster_prep Sample Preparation cluster_reaction Click Reaction cluster_analysis Analysis p1 Prepare protein lysate (e.g., cell or tissue extract) p2 Divide lysate into control and experimental groups p1->p2 r1 Experimental Group: + this compound + Copper Catalyst + Reducing Agent p2->r1 r2 Control Group 1: + this compound - Copper Catalyst p2->r2 r3 Control Group 2: - this compound + Copper Catalyst p2->r3 a1 SDS-PAGE r1->a1 r2->a1 r3->a1 a2 In-gel fluorescence scanning a1->a2 a3 Coomassie or total protein stain a2->a3

Caption: Workflow for assessing non-specific protein labeling using a gel-based assay.

Detailed Protocol:

  • Protein Lysate Preparation: Prepare a protein lysate from your cells or tissue of interest in a buffer compatible with click chemistry (e.g., phosphate (B84403) buffer). Determine the protein concentration using a standard assay (e.g., BCA).

  • Reaction Setup: In separate microcentrifuge tubes, set up the following reactions (20 µL final volume):

    • Experimental: 1 mg/mL protein lysate, 5-50 µM this compound, 1 mM CuSO₄, 5 mM sodium ascorbate, and 100 µM THPTA (or other copper ligand).

    • No-Catalyst Control: Same as experimental, but replace CuSO₄ with water.

    • No-Alkyne Control: Same as experimental, but replace this compound with DMSO.

  • Incubation: Incubate the reactions for 1 hour at room temperature, protected from light.

  • Sample Preparation for Electrophoresis: Add SDS-PAGE loading buffer to each reaction and heat at 95°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein per lane on a polyacrylamide gel and run the electrophoresis.

  • In-Gel Fluorescence Scanning: Scan the gel using a fluorescent scanner with the appropriate excitation and emission wavelengths for Cy3 (e.g., ~532 nm excitation, ~570 nm emission).

  • Total Protein Staining: After scanning, stain the gel with a total protein stain (e.g., Coomassie Brilliant Blue or a fluorescent total protein stain) to visualize the protein loading in each lane.

  • Analysis: Compare the fluorescent signal in the experimental lane to the control lanes. Any fluorescent bands in the experimental lane that are absent or significantly weaker in the control lanes represent potential non-specific labeling.

Alternative Probes Comparison

To compare this compound with other fluorescent alkynes, repeat the above protocol, substituting this compound with the alternative probes (e.g., Alexa Fluor 488 alkyne, TAMRA alkyne) at the same concentrations.

Visualization of Non-Specific Uptake in Cells

Fluorescence microscopy and flow cytometry can be used to assess the non-specific uptake and intracellular background fluorescence of different alkyne probes.

Experimental Workflow for Cellular Imaging

Cellular_Imaging_Workflow cluster_cell_prep Cell Preparation cluster_labeling Labeling cluster_imaging Imaging and Analysis c1 Seed cells on coverslips or in multi-well plates c2 Culture to desired confluency c1->c2 l1 Incubate cells with fluorescent alkyne probe (without azide (B81097) partner) c2->l1 l2 Wash cells thoroughly l1->l2 i1 Fix and mount cells (for microscopy) l2->i1 i4 Analyze cells using flow cytometry l2->i4 i2 Acquire images using fluorescence microscope i1->i2 i3 Quantify background fluorescence intensity per cell i2->i3 i5 Quantify mean fluorescence intensity of cell population i4->i5

Caption: Workflow for assessing non-specific cellular uptake of fluorescent alkynes.

Protocol for Fluorescence Microscopy
  • Cell Culture: Plate cells on glass-bottom dishes or coverslips and culture overnight.

  • Probe Incubation: Incubate the cells with 1-10 µM of this compound (or alternative probes) in complete culture medium for 1-2 hours at 37°C. Crucially, do not introduce any azide-modified molecules.

  • Washing: Wash the cells three times with pre-warmed phosphate-buffered saline (PBS).

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Mounting and Imaging: Mount the coverslips with a suitable mounting medium and acquire images using a fluorescence microscope with the appropriate filter sets. Use consistent acquisition settings for all samples.

  • Quantification: Using image analysis software (e.g., ImageJ/Fiji), measure the mean fluorescence intensity per cell for at least 50 cells per condition. Subtract the background fluorescence from an area without cells.

Protocol for Flow Cytometry
  • Cell Preparation: Prepare a single-cell suspension of your cells of interest.

  • Probe Incubation: Incubate the cells (e.g., 1 x 10⁶ cells) with 1-10 µM of this compound (or alternative probes) in complete culture medium for 1-2 hours at 37°C. Include an unstained control sample.

  • Washing: Wash the cells twice with ice-cold PBS containing 1% bovine serum albumin (BSA).

  • Resuspension: Resuspend the cells in PBS with 1% BSA.

  • Analysis: Analyze the cells on a flow cytometer using the appropriate laser and emission filter for the fluorophore.

  • Quantification: Determine the mean fluorescence intensity (MFI) of the cell population for each condition and compare it to the unstained control.

Interpreting the Results

  • Gel-Based Assay: The appearance of distinct fluorescent bands in the "+ alkyne, + catalyst" lane that are absent or significantly weaker in the "- catalyst" control lane suggests copper-dependent non-specific labeling. The intensity of these bands relative to the total protein stain can provide a qualitative measure of the extent of this cross-reactivity.

  • Microscopy and Flow Cytometry: A significant increase in the mean fluorescence intensity of cells incubated with the alkyne probe alone (compared to unstained cells) indicates non-specific uptake or binding of the dye. By comparing the MFI values obtained with different fluorescent alkynes, you can rank their propensity for non-specific cellular association.

Conclusion and Recommendations

While this compound is a valuable tool for fluorescent labeling via click chemistry, it is essential to be aware of the potential for low-level, copper-dependent non-specific binding. For applications requiring the highest level of specificity, it is recommended to:

  • Optimize Alkyne Concentration: Use the lowest concentration of this compound that still provides adequate signal for your specific target.

  • Include Proper Controls: Always include no-catalyst and no-alkyne controls in your experiments to assess the level of background and non-specific labeling.

  • Consider Copper-Free Alternatives: For sensitive applications or in systems where copper toxicity is a concern, consider using copper-free click chemistry with a DBCO-modified dye (e.g., diSulfo-Cy3 DBCO).

  • Empirically Test Alternatives: If significant non-specific binding is observed with this compound, test alternative fluorescent alkynes, such as those from the Alexa Fluor series, which may exhibit different non-specific binding profiles in your system.

By carefully considering these factors and performing the appropriate validation experiments, researchers can confidently employ this compound and other fluorescent probes to generate accurate and reproducible data in their studies of cellular and molecular processes.

References

A Researcher's Guide to diSulfo-Cy3 Alkyne and Other Cy Dyes: A Photostability Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a fluorescent dye is a critical decision that can significantly impact the quality and reliability of experimental data. This guide provides a detailed comparison of diSulfo-Cy3 alkyne with other Cy3 derivatives and alternative fluorophores, with a focus on photostability—a key performance metric for demanding imaging applications.

The advent of click chemistry has streamlined the process of labeling biomolecules with fluorescent reporters. Among the plethora of available dyes, cyanine (B1664457) dyes, particularly the Cy3 series, are widely used for their brightness and biocompatibility. However, their performance under prolonged or intense illumination can be a limiting factor. This guide aims to provide an objective overview of the photophysical properties of this compound and its counterparts, and to equip researchers with the methodology to assess their photostability directly.

While manufacturers often describe sulfonated cyanine dyes as having "high" or "outstanding" photostability, direct quantitative comparisons in peer-reviewed literature are scarce. The presence of one or two sulfo groups in sulfo-Cy3 and diSulfo-Cy3, respectively, enhances their water solubility, which can be advantageous in biological labeling reactions. However, the precise impact of this sulfonation on photostability relative to the non-sulfonated Cy3 alkyne is not well-documented in comparative studies.

This guide presents the available photophysical data for these dyes and for highly photostable alternatives such as Alexa Fluor™ 555 and ATTO™ 550. Crucially, we also provide a detailed experimental protocol for a head-to-head comparison of their photostability, enabling researchers to make data-driven decisions based on their specific experimental needs.

Quantitative Data Comparison

The following table summarizes the key photophysical properties of this compound and other relevant fluorescent dyes. Brightness is a function of both the molar extinction coefficient (a measure of light absorption) and the fluorescence quantum yield (the efficiency of light emission). While a higher brightness is often desirable, it is the photostability that determines how long a fluorescent signal can be reliably detected.

DyeMolar Extinction Coefficient (ε) at λmax (M-1cm-1)Fluorescence Quantum Yield (Φ)Excitation Max (nm)Emission Max (nm)Relative Photostability
This compound ~150,000~0.15~555~565Not quantitatively reported
sulfo-Cy3 alkyne 162,0000.1548563Described as "photostable"
Cy3 alkyne 150,0000.31555570Baseline
Alexa Fluor™ 555 alkyne 155,0000.1555565High
ATTO™ 550 alkyne 120,0000.6554576Very High

Note: The photophysical properties of fluorescent dyes can be influenced by their local environment, including the solvent and the biomolecule to which they are conjugated. The values presented here are based on publicly available data and should be considered as approximations.

Experimental Protocol for Photostability Measurement

To obtain a definitive comparison of the photostability of different fluorescent dyes under your specific experimental conditions, we recommend the following protocol.

Objective: To quantify and compare the photobleaching rates of this compound and other fluorescent dyes.

Materials:

  • Solutions of the fluorescent dyes to be tested (e.g., this compound, sulfo-Cy3 alkyne, Cy3 alkyne, Alexa Fluor™ 555 alkyne, ATTO™ 550 alkyne) at identical concentrations in a suitable buffer (e.g., PBS).

  • Microscope slides and coverslips.

  • Fluorescence microscope equipped with a stable light source (e.g., laser or LED), appropriate filter sets for the dyes, and a sensitive camera (e.g., sCMOS or EMCCD).

  • Image acquisition and analysis software.

Methodology:

  • Sample Preparation:

    • Prepare a solution of each dye at a concentration that provides a good signal-to-noise ratio without saturating the camera detector. It is crucial to use the same concentration for all dyes to ensure a fair comparison.

    • Mount a small volume of the dye solution between a microscope slide and a coverslip. Seal the coverslip to prevent evaporation.

  • Microscope Setup:

    • Turn on the light source and allow it to stabilize for at least 30 minutes to ensure consistent illumination intensity.

    • Select the appropriate filter set for the dye being imaged.

    • Set the camera parameters (exposure time, gain, etc.) to achieve a good initial signal intensity (e.g., 50-75% of the camera's dynamic range). These parameters must be kept constant for all subsequent measurements.

  • Image Acquisition:

    • Focus on the sample.

    • Acquire a time-lapse series of images of the same field of view. The duration of the time-lapse and the interval between images will depend on the photostability of the dyes being tested. For a preliminary experiment, you might acquire an image every 5 seconds for 5 minutes.

    • Ensure that the illumination is continuous throughout the image acquisition period.

  • Data Analysis:

    • Open the time-lapse image series in your image analysis software.

    • Define a region of interest (ROI) within the illuminated area.

    • Measure the mean fluorescence intensity within the ROI for each time point.

    • Correct for background fluorescence by measuring the mean intensity of a region outside the illuminated area and subtracting it from the ROI intensity at each time point.

    • Normalize the background-corrected fluorescence intensity at each time point to the initial intensity (at t=0).

    • Plot the normalized fluorescence intensity as a function of time for each dye.

    • To quantify the photobleaching rate, fit the decay in fluorescence intensity to an exponential function to determine the photobleaching half-life (t1/2), which is the time it takes for the fluorescence to decrease to 50% of its initial value.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for comparing the photostability of fluorescent dyes.

G Experimental Workflow for Photostability Comparison cluster_prep Sample Preparation cluster_setup Microscope Setup cluster_acq Image Acquisition cluster_analysis Data Analysis prep_dyes Prepare equimolar dye solutions mount_sample Mount sample on microscope slide prep_dyes->mount_sample focus Focus on the sample mount_sample->focus Place sample on microscope stabilize_light Stabilize light source set_filters Select appropriate filter set stabilize_light->set_filters set_camera Set constant camera parameters set_filters->set_camera set_camera->focus time_lapse Acquire time-lapse images focus->time_lapse measure_intensity Measure mean fluorescence intensity in ROI time_lapse->measure_intensity Analyze image series background_correct Correct for background fluorescence measure_intensity->background_correct normalize_intensity Normalize to initial intensity background_correct->normalize_intensity plot_decay Plot normalized intensity vs. time normalize_intensity->plot_decay calculate_half_life Calculate photobleaching half-life (t1/2) plot_decay->calculate_half_life

Caption: A flowchart outlining the key steps for the comparative analysis of fluorescent dye photostability.

Decision-Making for Dye Selection

The choice of a fluorescent dye should be guided by the specific requirements of the experiment. The following diagram provides a logical framework for selecting a suitable dye, with a particular emphasis on the importance of photostability.

G Fluorescent Dye Selection Guide node_exp_needs Define Experimental Needs node_photostability Is high photostability critical? node_exp_needs->node_photostability node_long_imaging Prolonged time-lapse imaging? node_photostability->node_long_imaging Yes node_consider_cy3 Consider Cy3 alkyne variants (diSulfo-Cy3, sulfo-Cy3, Cy3) node_photostability->node_consider_cy3 No node_high_intensity High-intensity illumination? node_long_imaging->node_high_intensity Yes node_recommend_alternatives Consider highly photostable alternatives (e.g., Alexa Fluor 555, ATTO 550) node_long_imaging->node_recommend_alternatives No node_single_molecule Single-molecule detection? node_high_intensity->node_single_molecule Yes node_high_intensity->node_recommend_alternatives No node_single_molecule->node_recommend_alternatives Yes node_single_molecule->node_recommend_alternatives No node_compare_cy3 Perform head-to-head photostability test of Cy3 alkyne variants node_select_brightest Select Cy3 variant with acceptable photostability and highest brightness node_compare_cy3->node_select_brightest node_consider_cy3->node_compare_cy3

Caption: A decision tree to guide the selection of a fluorescent dye based on experimental requirements, particularly the need for high photostability.

performance of diSulfo-Cy3 alkyne in different microscopy techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging bioorthogonal chemistry for cellular imaging, the choice of a fluorescent probe is critical to experimental success. This guide provides an objective comparison of the performance of diSulfo-Cy3 alkyne in various microscopy techniques, including confocal, super-resolution stochastic optical reconstruction microscopy (STORM), and stimulated emission depletion (STED) microscopy. Its performance is benchmarked against common alternatives to aid in the selection of the optimal dye for specific research applications.

Introduction to this compound

This compound is a water-soluble, bright, and photostable orange-fluorescent dye designed for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.[1] Its high hydrophilicity, conferred by two sulfonate groups, makes it particularly suitable for labeling biomolecules in aqueous environments without the need for organic co-solvents.[2] It is spectrally similar to Cy3®, making it compatible with a wide range of existing fluorescence microscopy instrumentation and filter sets.[1]

Photophysical and Chemical Properties

A summary of the key photophysical properties of this compound and its spectral alternatives, Alexa Fluor 555/568 alkyne and Cy3B, is presented in Table 1. Brightness is a function of both the molar extinction coefficient and the quantum yield. While this compound possesses a high extinction coefficient, its quantum yield is moderate. In contrast, Alexa Fluor dyes are known for their high quantum yields, contributing to their overall brightness.[3] Cy3B is a structurally rigid version of Cy3 that exhibits a significantly higher quantum yield and photostability.

Table 1: Photophysical Properties of this compound and Alternatives

PropertyThis compoundAlexa Fluor 555 AlkyneAlexa Fluor 568 AlkyneCy3B
Excitation Max (nm)~555~555~578~559
Emission Max (nm)~572~565~603~570
Molar Extinction Coefficient (cm⁻¹M⁻¹)~150,000~150,000~91,300~130,000
Quantum Yield~0.1-0.2~0.1High~0.67-0.85
BrightnessGoodHighHighVery High
PhotostabilityModerateHighHighVery High
Water SolubilityHighHighHighModerate

Note: Values can vary depending on the conjugation partner and local environment.

Performance in Microscopy Techniques

Confocal Microscopy

In standard confocal microscopy, the key performance indicators for a fluorescent dye are its brightness and photostability. While this compound provides bright initial signal, studies comparing the broader Cy dye family to Alexa Fluor dyes have consistently shown that Alexa Fluor dyes are significantly more resistant to photobleaching.[4][5] This makes Alexa Fluor 555 or 568 alkyne a better choice for time-lapse imaging or when acquiring multiple z-stacks, as they will retain their fluorescent signal for longer under continuous illumination. The higher quantum yield of Alexa Fluor dyes and Cy3B also contributes to a better signal-to-noise ratio, which is crucial for detecting low-abundance targets.

Super-Resolution Microscopy: STORM

Stochastic Optical Reconstruction Microscopy (STORM) relies on the photoswitching of individual fluorophores between a fluorescent "on" state and a dark "off" state. For successful STORM imaging, a dye should exhibit a high photon output per switching event and a low duty cycle (the fraction of time spent in the "on" state).

While direct comparative data for this compound in STORM is limited, the related dye Cy3B has been identified as a high-performing fluorophore for this application.[6] Alexa Fluor 568 is also recommended for multicolor dSTORM.[6] The choice of imaging buffer is critical for inducing the photoswitching behavior of these dyes. Typically, a buffer containing a thiol like 2-mercaptoethanol (B42355) (BME) or cysteamine (B1669678) (MEA) is used.[6][7]

Super-Resolution Microscopy: STED

Stimulated Emission Depletion (STED) microscopy achieves sub-diffraction resolution by using a second, donut-shaped laser beam to de-excite fluorophores at the periphery of the excitation spot. The efficiency of a dye in STED is determined by its ability to be effectively depleted by the STED laser, its photostability under high laser power, and its brightness.

Experimental Protocols

Detailed methodologies for utilizing alkyne-functionalized dyes in microscopy are provided below.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Fixed Cell Imaging

This protocol describes the labeling of azide-modified biomolecules in fixed cells with an alkyne-containing fluorescent dye.

CuAAC_Protocol cluster_prep Cell Preparation cluster_click Click Reaction cluster_imaging Imaging P1 Seed and culture cells on coverslips P2 Introduce azide-modified substrate (e.g., EdU) P1->P2 P3 Fix cells (e.g., 4% PFA in PBS for 15 min) P2->P3 P4 Permeabilize cells (e.g., 0.5% Triton X-100 in PBS for 10 min) P3->P4 C1 Prepare Click Reaction Cocktail: - PBS - Dye-Alkyne (e.g., this compound) - Copper(II) Sulfate - Reducing Agent (e.g., Sodium Ascorbate) P4->C1 Proceed to Click Reaction C2 Incubate cells with cocktail for 30 min at RT, protected from light C3 Wash cells 3x with PBS I1 Mount coverslip on slide with antifade mounting medium C3->I1 Proceed to Imaging I2 Image with appropriate laser lines and filters

Caption: Workflow for CuAAC labeling in fixed cells.

Detailed Protocol:

  • Cell Preparation:

    • Culture cells on glass coverslips to the desired confluency.

    • Incubate cells with the azide-modified molecule of interest (e.g., an amino acid analog, sugar, or nucleoside like EdU) for the desired time.

    • Wash cells with PBS and fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

    • Wash twice with PBS and then permeabilize with 0.5% Triton™ X-100 in PBS for 10-20 minutes.

    • Wash cells twice with PBS.

  • Click Reaction:

    • Prepare the click reaction cocktail immediately before use. For a 500 µL reaction, mix:

      • 438 µL PBS

      • 10 µL of 10 mM Copper(II) Sulfate

      • 2.5 µL of 2 mM this compound in water or DMSO

      • 50 µL of 100 mM Sodium Ascorbate (freshly prepared)

    • Add the reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.

    • Wash the cells three times with PBS.

  • Imaging:

    • (Optional) Counterstain nuclei with a suitable dye like DAPI or Hoechst.

    • Mount the coverslip onto a microscope slide using an antifade mounting medium.

    • Image using a confocal microscope with excitation and emission settings appropriate for diSulfo-Cy3 (e.g., 555 nm excitation, 565-620 nm emission).

STORM Imaging Protocol

This protocol outlines the general steps for preparing a sample for STORM imaging. The choice of imaging buffer is crucial and depends on the fluorophore used.

STORM_Protocol cluster_sample_prep Sample Preparation cluster_buffer_prep Imaging Buffer Preparation cluster_imaging_proc Imaging S1 Label target of interest using CuAAC with a STORM-compatible dye (e.g., Cy3B or Alexa Fluor 568 alkyne) S2 Mount sample in an imaging chamber (e.g., 8-well Lab-Tek) I2 Replace sample buffer with STORM imaging buffer S2->I2 B1 Prepare Buffer A: 10 mM Tris (pH 8.0) + 50 mM NaCl B3 Prepare GLOX solution: 14 mg Glucose Oxidase + 50 µL Catalase + 200 µL Buffer A B1->B3 B2 Prepare Buffer B: 50 mM Tris (pH 8.0) + 10 mM NaCl + 10% Glucose I1 Prepare final STORM imaging buffer immediately before use by mixing Buffer B, GLOX, and MEA/BME B2->I1 B3->I1 B4 Prepare 1 M MEA or BME B4->I1 I3 Image on a STORM-capable microscope with high-power laser illumination to induce photoswitching

Caption: General workflow for STORM imaging.

Detailed Protocol:

  • Sample Preparation:

    • Label your target of interest as described in the CuAAC protocol, using a STORM-compatible dye such as Cy3B-alkyne or Alexa Fluor 568-alkyne.

    • Ensure the sample is mounted on a #1.5 coverslip suitable for high-resolution imaging.

  • STORM Imaging Buffer Preparation: [6][7]

    • Buffer A: 10 mM Tris (pH 8.0), 50 mM NaCl

    • Buffer B (Imaging Buffer Base): 50 mM Tris (pH 8.0), 10 mM NaCl, 10% (w/v) glucose

    • GLOX Solution: 14 mg Glucose Oxidase, 50 µL Catalase (17 mg/mL), 200 µL Buffer A. Store at 4°C for up to one week.

    • Thiol Solution: 1 M Cysteamine (MEA) or 14.3 M 2-mercaptoethanol (BME).

    • Final Imaging Buffer (prepare fresh): To 620 µL of Buffer B, add 70 µL of 1 M MEA and 7 µL of GLOX solution.

  • STORM Imaging:

    • Mount the sample on the microscope.

    • Replace the storage buffer with the freshly prepared STORM imaging buffer.

    • Use a high laser power (e.g., >1 kW/cm²) at the appropriate wavelength (e.g., 561 nm for Cy3B/Alexa Fluor 568) to induce photoswitching and acquire a time series of images (typically 10,000-100,000 frames).

    • Reconstruct the super-resolved image from the localized single-molecule events.

Conclusion

This compound is a valuable tool for fluorescence microscopy due to its high water solubility and bright fluorescence, making it a reliable choice for standard imaging applications where photostability is not a primary concern. However, for more demanding applications such as prolonged live-cell imaging, z-stack acquisition, or super-resolution techniques, alternatives like Alexa Fluor 555/568 alkyne and Cy3B offer superior performance in terms of photostability and quantum yield. The choice of fluorophore should be guided by the specific experimental requirements, including the imaging modality, duration of exposure, and the desired signal-to-noise ratio. The provided experimental protocols offer a framework for researchers to conduct their own in-house comparisons to determine the optimal dye for their specific needs.

References

Safety Operating Guide

Proper Disposal of diSulfo-Cy3 Alkyne: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This guide provides essential safety information, operational plans, and detailed, step-by-step procedures for the proper disposal of diSulfo-Cy3 alkyne, a fluorescent dye commonly used in bioconjugation and cellular imaging. Adherence to these protocols is critical for minimizing environmental impact and protecting personnel from potential hazards.

Immediate Safety and Handling Precautions

  • Eye Protection: Wear safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Use nitrile or other chemically resistant gloves.

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: Handle the solid form of the dye in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

In case of accidental contact, flush the affected area with copious amounts of water. For eye contact, rinse cautiously with water for several minutes. If irritation persists, seek medical attention.

Quantitative Data Summary

For quick reference, the key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C33H38N3NaO7S2[1]
Molecular Weight 675.8 g/mol [1]
Excitation Maximum (λex) 548 nm[1]
Emission Maximum (λem) 567 nm[1]
Extinction Coefficient 162,000 cm⁻¹M⁻¹[1]
Solubility Water, DMSO, DMF[1][2][3]
Storage Temperature -20°C, protected from light[2][3]

Detailed Disposal Protocols

The proper disposal of this compound and all contaminated materials is a critical step in the experimental workflow. The following procedures are based on best practices for handling fluorescent dyes and alkyne-containing compounds in a laboratory setting.[4][5]

Important Note: Always consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines, as local regulations may vary.

Waste Stream Segregation

Proper segregation of waste is the foundation of safe and compliant chemical disposal. At the point of generation, separate waste into the following categories:

  • Solid Waste (Non-Sharps): Includes contaminated gloves, pipette tips, weigh boats, and paper towels.

  • Liquid Waste: Encompasses unused or expired this compound solutions, reaction mixtures, and the initial solvent rinses of contaminated glassware.

  • Sharps Waste: Consists of contaminated needles, syringes, and glass Pasteur pipettes.

The logical flow for waste segregation and disposal is illustrated in the diagram below.

Waste Segregation and Disposal Workflow for this compound Start Waste Generation (this compound) Solid_Waste Solid Waste (Gloves, Tips, etc.) Start->Solid_Waste Liquid_Waste Liquid Waste (Solutions, Rinsate) Start->Liquid_Waste Sharps_Waste Sharps Waste (Needles, Glass Pipettes) Start->Sharps_Waste Solid_Container Labeled Hazardous Solid Waste Container Solid_Waste->Solid_Container Liquid_Container Labeled Hazardous Liquid Waste Container Liquid_Waste->Liquid_Container Sharps_Container Labeled Puncture-Proof Sharps Container Sharps_Waste->Sharps_Container EHS_Pickup Arrange for EHS Hazardous Waste Pickup Solid_Container->EHS_Pickup Liquid_Container->EHS_Pickup Sharps_Container->EHS_Pickup

Caption: Workflow for the segregation and disposal of this compound waste.

Step-by-Step Disposal Procedures
  • Container: Use a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.

  • Labeling: The container must be clearly labeled with "Hazardous Chemical Waste" and "Contains this compound".

  • Procedure:

    • Collect all solid waste contaminated with this compound in the designated container.

    • Keep the container sealed when not in use to prevent the release of any residual powder or vapors.

    • Once the container is full, or as per your institution's guidelines, arrange for pickup by your EHS department or a licensed hazardous waste disposal service.

  • Container: Use a compatible, leak-proof, and sealable liquid waste container. Ensure the container material is appropriate for the solvents used in your solutions.

  • Labeling: Clearly label the container with "Hazardous Liquid Waste," the full chemical name "this compound," and list all other components of the mixture, including solvents and their approximate concentrations.

  • Procedure:

    • Carefully pour all liquid waste containing this compound into the designated container.

    • Rinse any glassware that has come into contact with the dye with a small amount of a suitable solvent (e.g., ethanol (B145695) or acetone).

    • Collect this initial rinsate as hazardous liquid waste in the same container.

    • Subsequent rinses with detergent and water may be permissible for drain disposal, but this should be confirmed with your institutional guidelines.[4]

    • Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.

    • When the container is full, request a pickup from your institution's EHS department.

The decision-making process for handling liquid waste and glassware decontamination is outlined below.

Liquid Waste and Glassware Decontamination Protocol cluster_collection Start Liquid Waste Generated (this compound) Collect_Waste Collect in Labeled Hazardous Liquid Waste Container Start->Collect_Waste Contaminated_Glassware Contaminated Glassware Start->Contaminated_Glassware EHS_Pickup Arrange for EHS Hazardous Waste Pickup Collect_Waste->EHS_Pickup First_Rinse Rinse with Solvent (e.g., Ethanol, Acetone) Contaminated_Glassware->First_Rinse Collect_Rinsate Collect Rinsate in Hazardous Liquid Waste Container First_Rinse->Collect_Rinsate Subsequent_Rinse Wash with Detergent and Water First_Rinse->Subsequent_Rinse After initial rinse Check_Guidelines Consult Institutional Guidelines for Drain Disposal Subsequent_Rinse->Check_Guidelines Drain_Disposal Dispose Down Drain Check_Guidelines->Drain_Disposal Permitted Check_Guidelines->EHS_Pickup Not Permitted

Caption: Decision-making process for liquid waste and glassware decontamination.

  • Container: Use a designated, puncture-proof sharps container.

  • Labeling: The container must be clearly labeled as "Hazardous Chemical Waste - Sharps" and indicate the presence of "this compound".

  • Procedure:

    • Place all sharps contaminated with this compound into the designated sharps container immediately after use.

    • Do not overfill the container. Once it is approximately three-quarters full, securely seal it.

    • Dispose of the sealed container through your institution's EHS-approved hazardous waste stream.

By following these procedures, you can ensure the safe and compliant disposal of this compound, contributing to a safer laboratory environment for yourself and your colleagues.

References

Safeguarding Your Research: A Guide to Handling diSulfo-Cy3 Alkyne

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans are critical for the secure and effective handling of diSulfo-Cy3 alkyne in a laboratory setting. Adherence to these guidelines is paramount for protecting researchers and ensuring the integrity of experimental outcomes.

This guide provides comprehensive, step-by-step procedures for the safe use of this compound, a water-soluble fluorescent dye commonly employed in click chemistry applications for labeling proteins, peptides, and oligonucleotides.[1][2][3][4] While this compound is a valuable tool in drug development and scientific research, proper personal protective equipment (PPE), handling, and disposal are necessary to mitigate potential risks.

Immediate Safety and Handling Protocols

Proper handling begins with a thorough understanding of the compound and consistent use of personal protective equipment.

Personal Protective Equipment (PPE) Summary:

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile). Change gloves immediately if contaminated.[5]To prevent skin contact with the chemical.
Eye Protection Chemical splash goggles meeting ANSI Z.87.1 standards. A face shield may be necessary if there is a risk of splashing.[5]To protect eyes from splashes of the chemical solution.
Body Protection A laboratory coat is mandatory. For larger quantities or increased risk of splashing, a chemical-resistant apron is recommended.[5][6]To protect skin and clothing from contamination.
Respiratory Protection Not generally required if handled in a well-ventilated area or a chemical fume hood.[5] Use a NIOSH/OSHA-approved respirator if aerosols may be generated or if working outside of a ventilated enclosure.[5][7]To prevent inhalation of any dust or aerosols.

Storage and Preparation for Use:

  • Storage Conditions : Store this compound at -20°C in a tightly sealed, light-protected container.[1][2][8]

  • Preparation : Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[5]

Step-by-Step Experimental Workflow

The following diagram outlines the standard workflow for handling this compound, from preparation to disposal.

G Workflow for Handling this compound prep Preparation ppe Don PPE (Gloves, Goggles, Lab Coat) prep->ppe Always first weigh Weighing ppe->weigh dissolve Dissolution (in appropriate solvent) weigh->dissolve reaction Reaction (Click Chemistry) dissolve->reaction cleanup Work Area Decontamination reaction->cleanup disposal Waste Disposal cleanup->disposal end End of Procedure disposal->end

Safe handling workflow for this compound.

Detailed Methodologies

Preparation of Stock Solution:

  • Ensure all necessary PPE is worn correctly.

  • Bring the vial of this compound to room temperature.

  • Weigh the required amount of the solid compound in a chemical fume hood to avoid inhalation of any dust particles.

  • Dissolve the this compound in an appropriate solvent such as water, DMSO, or DMF to the desired concentration.[1]

Spill Management:

In the event of a spill, immediate and appropriate action is crucial to prevent contamination and exposure.

Spill TypeContainment and Cleanup Procedure
Solid Spill Carefully sweep or scoop up the material to avoid creating dust.[5] Place the collected material into a sealed container for disposal.
Liquid Spill Absorb the spill with an inert material such as sand or vermiculite.[5] Place the absorbent material into a sealed container for disposal.

Following the initial cleanup, decontaminate the spill area with soap and water or a suitable laboratory cleaner.

Disposal Plan

All waste containing this compound must be treated as chemical waste.

  • Solid Waste : Collect any unused solid this compound and contaminated materials (e.g., weigh boats, pipette tips) in a clearly labeled, sealed container.

  • Liquid Waste : Collect all solutions containing this compound in a labeled, sealed waste container.

  • Disposal : Dispose of all waste in accordance with federal, state, and local environmental regulations.[7] Do not dispose of down the drain unless permitted by local ordinances.

By adhering to these safety and logistical guidelines, researchers can confidently and safely utilize this compound in their work, fostering a secure laboratory environment and advancing scientific discovery.

References

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